Product packaging for N-Acetylglycyl-D-alanine(Cat. No.:CAS No. 34385-71-2)

N-Acetylglycyl-D-alanine

Cat. No.: B15477636
CAS No.: 34385-71-2
M. Wt: 188.18 g/mol
InChI Key: SCVZUBLUQMMQED-SCSAIBSYSA-N
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Description

N-Acetylglycyl-D-alanine is a specialized dipeptide of significant interest in microbiological and biochemical research. Its primary research value lies in its application as a cell-wall precursor peptide analog for studying bacterial growth and the mechanisms of antibiotic action. Specifically, this compound and its structural analogs have been utilized in foundational mass spectrometry studies to probe the noncovalent interactions between glycopeptide antibiotics, such as vancomycin, and bacterial cell-wall precursors . Research using such peptides is crucial for understanding the molecular basis of antibiotic resistance, including the resistance mechanisms employed by vancomycin-resistant enterococci, which involve the alteration of the peptide target from D-alanyl-D-alanine to D-alanyl-D-lactate . The D-alanine moiety is a key component in bacterial peptidoglycan biosynthesis, a process essential for cell wall integrity that is targeted by several classes of antibiotics. The enzyme D-alanine-D-alanine ligase (Ddl), which is part of this biosynthetic pathway, is a validated drug target . Furthermore, the incorporation of D-alanines into cell wall polymers like teichoic acids is a critical process for bacterial virulence and resistance to antimicrobial peptides . By serving as a defined substrate, this compound provides researchers with a critical tool for investigating these complex pathways. This product is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4 B15477636 N-Acetylglycyl-D-alanine CAS No. 34385-71-2

Properties

CAS No.

34385-71-2

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(2R)-2-[(2-acetamidoacetyl)amino]propanoic acid

InChI

InChI=1S/C7H12N2O4/c1-4(7(12)13)9-6(11)3-8-5(2)10/h4H,3H2,1-2H3,(H,8,10)(H,9,11)(H,12,13)/t4-/m1/s1

InChI Key

SCVZUBLUQMMQED-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CNC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-Acetylglycyl-D-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide details the chemical and enzymatic synthesis of N-Acetylglycyl-D-alanine, a crucial dipeptide for various research applications. This document provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the synthesis pathways.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound is through the coupling of N-acetylglycine and a carboxyl-protected D-alanine derivative, followed by deprotection. A common and effective method involves the activation of N-acetylglycine's carboxyl group to facilitate the formation of the peptide bond.

Synthesis of Precursors

1.1.1. N-Acetylglycine:

N-acetylglycine can be readily synthesized from glycine and acetic anhydride.[1]

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer, dissolve 1 mole of glycine in 300 mL of water.

  • While stirring vigorously, add 2 moles of 95% acetic anhydride in one portion.

  • Continue stirring for 20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.

  • Cool the solution in a refrigerator overnight to complete crystallization.

  • Collect the precipitate by vacuum filtration, wash with ice-cold water, and dry.

  • The filtrate can be concentrated to yield a second crop of the product.

Reactant Molecular Weight ( g/mol ) Amount Moles
Glycine75.0775 g1
Acetic Anhydride (95%)102.09215 g2
Expected Yield: 89-92%

1.1.2. D-Alanine Methyl Ester Hydrochloride:

The methyl ester of D-alanine is a key intermediate where the carboxylic acid group is protected to prevent self-coupling. It can be synthesized from D-alanine and methanol in the presence of an acid catalyst.

Experimental Protocol: This is a general procedure and may require optimization.

  • Suspend D-alanine in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride while stirring.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Remove the solvent under reduced pressure to obtain the crude D-alanine methyl ester hydrochloride.

  • Recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain the pure product.

Coupling of N-Acetylglycine and D-Alanine Methyl Ester

This procedure is adapted from a similar dipeptide synthesis and utilizes isobutylchloroformate as the coupling agent.[2]

Experimental Protocol:

  • Dissolve 1 equivalent of N-acetylglycine in chloroform in a round-bottomed flask and cool in an ice bath.

  • Add 1 equivalent of N-methylmorpholine, followed by 1 equivalent of isobutylchloroformate, and stir the mixture for 10 minutes on ice to form the mixed anhydride.

  • In a separate flask, neutralize D-alanine methyl ester hydrochloride with 1 equivalent of N-methylmorpholine in chloroform.

  • Add the neutralized D-alanine methyl ester solution to the mixed anhydride solution.

  • Stir the reaction mixture at 0°C for at least 45 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.2 N HCl, 1% NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound methyl ester.

Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester.

Experimental Protocol:

  • Dissolve the crude this compound methyl ester in a mixture of methanol and water.

  • Add 1 to 1.2 equivalents of 1N sodium hydroxide solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization or by chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying peptides.

Characterization: The structure and purity of the synthesized this compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both amino acid residues.

  • Mass Spectrometry (MS): To determine the molecular weight of the dipeptide.

  • Melting Point Analysis: To assess the purity of the final product.

Compound Expected Molecular Weight ( g/mol )
This compound188.18

Enzymatic Synthesis of this compound

While a specific enzyme for the direct synthesis of this compound is not readily reported, an enzymatic approach can be conceptualized based on the synthesis of similar dipeptides, such as D-alanyl-D-alanine.[3] This would likely involve a ligase that can recognize N-acetylglycine and D-alanine as substrates.

Conceptual Enzymatic Pathway

An ATP-dependent ligase could catalyze the formation of a peptide bond between N-acetylglycine and D-alanine. The reaction would proceed through the activation of N-acetylglycine's carboxyl group via the formation of an acyl-adenylate intermediate.

Hypothetical Experimental Protocol
  • Enzyme Source: A suitable ligase would need to be identified and purified. This might involve screening microbial sources or using a recombinantly expressed enzyme.

  • Reaction Mixture:

    • N-acetylglycine

    • D-alanine

    • ATP

    • Magnesium chloride (as a cofactor)

    • Buffer at an optimal pH for the enzyme

    • The purified ligase

  • Reaction Conditions: The mixture would be incubated at the optimal temperature for the enzyme. The reaction progress would be monitored by HPLC or LC-MS.

  • Purification: The product would be purified from the reaction mixture using chromatographic methods, such as ion-exchange or reversed-phase chromatography.

Visualizing the Synthesis Pathways

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Peptide Coupling cluster_final Final Product Formation Glycine Glycine NAcetylglycine N-Acetylglycine Glycine->NAcetylglycine Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->NAcetylglycine Acetylation CoupledProduct This compound Methyl Ester NAcetylglycine->CoupledProduct DAlanine D-Alanine DAlanineEster D-Alanine Methyl Ester HCl DAlanine->DAlanineEster Esterification Methanol Methanol Methanol->DAlanineEster Esterification DAlanineEster->CoupledProduct CouplingAgent Isobutylchloroformate N-Methylmorpholine CouplingAgent->CoupledProduct FinalProduct This compound CoupledProduct->FinalProduct Hydrolysis Hydrolysis NaOH / H+ Purification Purification (RP-HPLC) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Chemical synthesis workflow for this compound.

Conceptual Enzymatic Synthesis Pathway

Enzymatic_Synthesis_Pathway cluster_reactants Substrates cluster_energy Energy Source NAcetylglycine N-Acetylglycine Enzyme Dipeptide Ligase (Hypothetical) NAcetylglycine->Enzyme DAlanine D-Alanine DAlanine->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Enzyme->AMP_PPi FinalProduct This compound Enzyme->FinalProduct Peptide Bond Formation

Caption: Conceptual enzymatic pathway for this compound synthesis.

References

The Potential Role of N-Acetylglycyl-D-alanine in Peptidoglycan Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the hypothetical role of N-Acetylglycyl-D-alanine as a modulator of peptidoglycan biosynthesis, a critical pathway for bacterial survival and a key target for antibiotic development. While direct experimental evidence on this compound is limited, this document provides a comprehensive framework for its investigation, drawing upon established knowledge of peptidoglycan synthesis and the use of substrate analogs.

Core Concepts in Peptidoglycan Biosynthesis

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its synthesis is a complex, multi-step process that can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic.[1] A crucial step in the cytoplasmic stage is the formation of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which forms the terminus of the pentapeptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide.

The enzymes responsible for the synthesis and incorporation of D-Ala-D-Ala are prime targets for antibiotics. D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules.[2] Subsequently, UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase (MurF) adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide, completing the pentapeptide precursor.[3][4] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.

Hypothesized Mechanisms of Action for this compound

Based on its structural similarity to the native D-Ala-D-Ala dipeptide, this compound may interfere with peptidoglycan biosynthesis through several potential mechanisms:

  • Competitive Inhibition of MurF Ligase: this compound could act as a competitive inhibitor of MurF, binding to the active site but preventing the ligation of the natural D-Ala-D-Ala substrate. This would halt the synthesis of the complete UDP-MurNAc-pentapeptide precursor.

  • Alternative Substrate for MurF Ligase: It is possible that MurF could recognize and ligate this compound to the UDP-MurNAc-tripeptide, resulting in an altered pentapeptide precursor. This modified precursor might not be a suitable substrate for the subsequent transglycosylation and transpeptidation reactions, thereby disrupting cell wall assembly.

  • Inhibition of D-Ala-D-Ala Ligase (Ddl): While less likely due to the dipeptide nature of this compound, it could potentially interact with the active site of Ddl, although it is not a direct substrate for the ligation of two D-alanine molecules.

  • Interference with Transpeptidation: If incorporated into the growing peptidoglycan chain, the presence of an N-acetylated glycine at the fourth position of the pentapeptide could sterically hinder or prevent the cross-linking reaction catalyzed by transpeptidases (Penicillin-Binding Proteins), leading to a weakened cell wall.

Quantitative Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in the subsequent section.

Table 1: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) in the Presence of this compound

Substrate/InhibitorKm (mM)Vmax (µmol/min/mg)kcat (s-1)Ki (mM)Inhibition Type
D-Alanine (Control)N/AN/A
This compound

Table 2: Inhibition of MurF Ligase Activity by this compound

CompoundIC50 (µM)Ki (µM)Inhibition Type with respect to D-Ala-D-Ala
This compound

Table 3: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm) at X µ g/disk
Escherichia coli ATCC 25922
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa ATCC 27853

Experimental Protocols

The following protocols provide detailed methodologies to investigate the potential role of this compound in peptidoglycan biosynthesis.

D-Ala-D-Ala Ligase (Ddl) Activity Assay (Phosphate Detection Method)

This assay measures the amount of inorganic phosphate released from the ATP-dependent ligation of D-alanine, which is a direct measure of Ddl activity.

Materials:

  • Purified D-Ala-D-Ala ligase (E. coli)

  • 10x Reaction Buffer (e.g., 500 mM HEPES, pH 8.0, 100 mM MgCl₂, 500 mM KCl)

  • ATP solution (100 mM)

  • D-Alanine solution (1 M)

  • This compound solution (various concentrations)

  • Malachite Green Reagent

  • 384-well microplate

  • Incubator and microplate reader

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixtures as follows (for a 30 µL final volume):

    • Control Reaction: 3 µL 10x Buffer, 3 µL ATP (10 mM), 3 µL D-Alanine (100 mM), 15 µL sterile water, 3 µL Ddl enzyme (e.g., 200 nM).

    • Inhibition Assay: 3 µL 10x Buffer, 3 µL ATP (10 mM), 3 µL D-Alanine (100 mM), varying concentrations of this compound, sterile water to 27 µL, 3 µL Ddl enzyme.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[5]

  • Phosphate Detection: Add 45 µL of Malachite Green Reagent to each well.[5]

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 650 nm using a microplate reader.[5]

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate produced in each reaction and determine the kinetic parameters (Km, Vmax, Ki) using appropriate enzyme kinetics software.

MurF Ligase Inhibition Assay (Malachite Green Assay)

This assay determines the inhibitory effect of this compound on the activity of MurF ligase by measuring the production of inorganic phosphate.[6]

Materials:

  • Purified MurF ligase (E. coli)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114)[6]

  • UDP-MurNAc-tripeptide solution

  • D-Ala-D-Ala dipeptide solution

  • ATP solution

  • This compound solution (various concentrations)

  • Malachite Green Reagent

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the 50 µL reaction mixtures containing: Reaction Buffer, UDP-MurNAc-tripeptide (e.g., 50 µM), D-Ala-D-Ala (e.g., 100 µM), ATP (e.g., 400 µM), MurF enzyme (e.g., 20 nM), and varying concentrations of this compound.[6]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Phosphate Detection: Add 100 µL of Malachite Green Reagent to each well.[6]

  • Incubation: Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 650 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. Further kinetic studies can be performed by varying the substrate concentrations to determine the Ki and mode of inhibition.[6]

Bacterial Growth Inhibition Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Mass Spectrometry Analysis of Peptidoglycan Precursors

This method is used to determine if this compound is incorporated into the peptidoglycan precursors.

Workflow:

  • Bacterial Culture and Treatment: Grow a bacterial culture to mid-log phase and expose it to a sub-lethal concentration of this compound for a defined period.

  • Extraction of Precursors: Harvest the bacterial cells and perform an extraction of the cytoplasmic peptidoglycan precursors.[8]

  • LC-MS/MS Analysis: Analyze the extracted precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Data Analysis: Search the acquired mass spectra for the predicted mass of the UDP-MurNAc-pentapeptide containing this compound. Fragmentation analysis (MS/MS) can confirm the identity of the modified precursor.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental logic.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc->UDP_MurNAc_tripeptide MurC, MurD, MurE UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_MurNAc_pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase

Caption: Overview of the major stages of peptidoglycan biosynthesis.

Inhibition_Points Inhibitor This compound Ddl D-Ala-D-Ala Ligase (Ddl) Inhibitor->Ddl Potential Inhibition MurF MurF Ligase Inhibitor->MurF Potential Inhibition/ Alternative Substrate Transpeptidase Transpeptidase Inhibitor->Transpeptidase Potential Interference

Caption: Potential enzymatic targets of this compound.

Experimental_Workflow Start Investigate this compound Enzyme_Assays Enzyme Assays (Ddl, MurF) Start->Enzyme_Assays Growth_Assay Bacterial Growth Inhibition Assay Start->Growth_Assay Kinetic_Data Kinetic_Data Enzyme_Assays->Kinetic_Data Determine Km, Ki, IC50 MIC_Data MIC_Data Growth_Assay->MIC_Data Determine MIC Mass_Spec Mass Spectrometry Analysis Incorporation_Data Incorporation_Data Mass_Spec->Incorporation_Data Identify modified precursors MIC_Data->Mass_Spec If active, investigate incorporation

Caption: Logical workflow for investigating a novel peptidoglycan synthesis inhibitor.

References

An In-depth Technical Guide on the Postulated Mechanism of Action of N-Acetylglycyl-D-alanine in DD-Transpeptidases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule N-Acetylglycyl-D-alanine is not extensively characterized in existing scientific literature as an enzyme modulator. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism of action based on its structural similarity to the natural substrates of bacterial DD-transpeptidases. All quantitative data and specific interactions described herein are postulated for the purpose of scientific modeling and to guide future experimental validation.

Introduction: The Rationale for Investigating this compound

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. A proven strategy is the targeting of essential bacterial enzymes that have no homologs in mammalian cells.[1][2] DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are critical enzymes in the final stages of bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics.[1][3] These enzymes catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterial cell wall.[4]

The natural substrate for DD-transpeptidases is a pentapeptide chain terminating in a D-alanyl-D-alanine (D-Ala-D-Ala) motif.[3] The structure of this compound presents a compelling case for its investigation as a potential modulator of these enzymes. It can be considered a simplified structural analog of the natural acyl-D-Ala-D-Ala substrate. This guide outlines a hypothetical mechanism of action for this compound as a competitive inhibitor of DD-transpeptidases, provides postulated quantitative data, and details experimental protocols for the validation of this hypothesis.

The Target Enzyme: Bacterial DD-Transpeptidase

Biological Function

DD-transpeptidases are bacterial enzymes essential for the synthesis of the peptidoglycan layer that forms the bacterial cell wall.[4] Their primary function is to catalyze the formation of peptide cross-links between adjacent glycan strands. This cross-linking confers mechanical strength and rigidity to the cell wall, protecting the bacterium from osmotic lysis.[1] The transpeptidation reaction involves the cleavage of the terminal D-Ala-D-Ala bond of a donor peptide stem and the subsequent formation of a new peptide bond with an acceptor peptide stem from a neighboring glycan chain.[3][5]

Catalytic Mechanism

The catalytic mechanism of DD-transpeptidase is a two-step process that is mechanistically similar to serine proteases.[3]

  • Acylation: A highly reactive serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the penultimate D-alanine of the donor peptide. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine.[3][6]

  • Deacylation (Transpeptidation): The amino group from the acceptor peptide chain then attacks the carbonyl carbon of the acyl-enzyme intermediate. This regenerates the free enzyme and forms the peptide cross-link.[3]

Postulated Mechanism of Action of this compound

We hypothesize that this compound acts as a competitive inhibitor of DD-transpeptidase by mimicking the acyl-D-Ala portion of the natural substrate.

Binding to the Active Site

This compound is proposed to bind to the active site of the DD-transpeptidase. The D-alanine residue would occupy the position normally taken by the penultimate D-alanine of the natural substrate. The N-acetylglycyl moiety would occupy the acyl-binding region of the active site. This binding is anticipated to be reversible.

Competitive Inhibition

As a competitive inhibitor, this compound would compete with the natural D-Ala-D-Ala terminated peptide for binding to the enzyme's active site. By occupying the active site, it would prevent the binding and subsequent processing of the natural substrate, thereby inhibiting peptidoglycan cross-linking.

Signaling Pathway and Point of Action

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the proposed point of inhibition by this compound.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-Pentapeptide UDP-NAM-Pentapeptide (ends in D-Ala-D-Ala) UDP-NAM->UDP-NAM-Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP-NAM-Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Nascent Glycan Chain Lipid_II->Glycan_Chain Transglycosylase Crosslinked_PGN Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PGN DD-Transpeptidase (PBP) Inhibitor This compound Inhibitor->Glycan_Chain Inhibition

Figure 1. Peptidoglycan synthesis pathway and the hypothesized point of inhibition.

Hypothetical Quantitative Data

The following table summarizes the postulated kinetic parameters for the interaction of this compound with a model DD-transpeptidase, such as PBP1b from Escherichia coli. These values are based on reported data for other peptidoglycan-mimetic inhibitors and are intended for illustrative purposes.

ParameterHypothetical ValueDescription
Km (Natural Substrate) 1.5 mMMichaelis constant for the natural substrate (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine).
Vmax 5.0 µmol/min/mgMaximum reaction velocity under saturating substrate conditions.
Ki (this compound) 0.8 mMInhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.
IC50 1.2 mMConcentration of inhibitor that causes 50% inhibition of enzyme activity under specific assay conditions.

Detailed Experimental Protocol: DD-Transpeptidase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of this compound against DD-transpeptidase. The assay utilizes a chromogenic substrate that releases a colored product upon cleavage.

Materials
  • Purified DD-transpeptidase (e.g., recombinant E. coli PBP1b)

  • Chromogenic substrate (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate)

  • This compound (test inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Add_Components Add Buffer, Enzyme, and Inhibitor to Microplate Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Stock Add_Substrate Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Components Incubate Pre-incubate at 37°C Add_Components->Incubate Incubate->Add_Substrate Measure_Abs Measure Absorbance Kinetically Add_Substrate->Measure_Abs Calc_Rates Calculate Initial Reaction Rates Measure_Abs->Calc_Rates Plot_Data Generate Michaelis-Menten and Lineweaver-Burk Plots Calc_Rates->Plot_Data Determine_Ki Determine Ki and IC50 Plot_Data->Determine_Ki

Figure 2. Workflow for the DD-transpeptidase inhibition assay.

Procedure
  • Enzyme Preparation: Dilute the purified DD-transpeptidase to a working concentration (e.g., 0.5 µM) in assay buffer.

  • Substrate and Inhibitor Preparation:

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to each well.

    • Add 10 µL of the this compound dilutions (or buffer for control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 30 µL of the chromogenic substrate to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at the appropriate wavelength for the chromophore over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of inhibitor from the linear portion of the absorbance vs. time plot.

    • Determine the Km and Vmax from the control (no inhibitor) data using a Michaelis-Menten plot.

    • To determine the mode of inhibition and the Ki value, generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

Visualization of the Hypothesized Molecular Interaction

The following diagram illustrates the hypothetical binding of this compound within the active site of a DD-transpeptidase, preventing the binding of the natural substrate.

Active_Site_Interaction cluster_enzyme DD-Transpeptidase Active Site cluster_inhibitor This compound Active_Site_Serine Serine (Catalytic Residue) Acyl_Binding_Pocket Acyl-Binding Pocket D-Ala_Binding_Site D-Ala Binding Site N-Acetylglycyl N-Acetylglycyl Moiety N-Acetylglycyl->Acyl_Binding_Pocket Binds to D-Alanine D-Alanine Moiety N-Acetylglycyl->D-Alanine Peptide Bond D-Alanine->Active_Site_Serine No covalent bond formed D-Alanine->D-Ala_Binding_Site Occupies

Figure 3. Hypothetical binding of this compound in the DD-transpeptidase active site.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically plausible mechanism for the action of this compound as a competitive inhibitor of bacterial DD-transpeptidases. By acting as a structural mimic of the natural substrate, this molecule has the potential to disrupt the crucial process of peptidoglycan cross-linking. The provided experimental protocol offers a clear path for the validation of this hypothesis.

Future research should focus on synthesizing this compound and performing the described enzymatic assays. If initial results are promising, further studies could include:

  • Determination of the crystal structure of the enzyme-inhibitor complex to confirm the binding mode.

  • In vivo studies to assess the antibacterial activity of this compound against a panel of bacterial strains.

  • Structure-activity relationship (SAR) studies to optimize the inhibitory potency of the lead compound.

The exploration of simple, substrate-mimetic molecules like this compound represents a rational and promising approach in the ongoing search for new antibacterial agents.

References

An In-Depth Technical Guide to N-Acetyl-D-alanyl-D-alanine: Discovery, Significance, and Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-acetyl-D-alanyl-D-alanine, a critical peptide moiety in bacterial cell wall biosynthesis. Although initial inquiries into "N-Acetylglycyl-D-alanine" did not yield significant findings, extensive research points to the profound importance of the closely related and structurally significant N-acetyl-D-alanyl-D-alanine. This document details its discovery as a key component of peptidoglycan, its pivotal role in bacterial cell wall structure and integrity, and its significance as a primary target for major classes of antibiotics. Detailed experimental protocols, quantitative data on molecular interactions, and signaling pathway diagrams are provided to support advanced research and drug development endeavors.

Discovery and Structural Elucidation

The discovery of N-acetyl-D-alanyl-D-alanine is intrinsically linked to the elucidation of the structure of bacterial cell wall peptidoglycan. Early studies on the composition of bacterial cell walls identified the presence of unique D-amino acids, which was unusual as proteins in most organisms are composed exclusively of L-amino acids. Subsequent research revealed that the terminus of the pentapeptide side chains of peptidoglycan precursors is consistently an acyl-D-alanyl-D-alanine moiety[1].

The solid-state conformational analysis of N-acetyl-D-alanyl-D-alanine hydrate (Ac-D-Ala-D-Ala-OH·H₂O), an analogue of the COOH-terminal segment of peptidoglycan, was a landmark in understanding its structure. X-ray diffraction and infrared absorption studies showed that the molecule is not in a simple extended beta-conformation but is partially folded[2][3][4]. The peptide group is in the usual trans conformation, though with some deviation from rigid planarity[2][3][4]. This specific conformation is crucial for its recognition by both bacterial enzymes and antibiotics.

Significance in Bacterial Cell Wall Biosynthesis

N-acetyl-D-alanyl-D-alanine is the terminal dipeptide of the UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide), the primary building block of the peptidoglycan layer in most bacteria[5]. The peptidoglycan layer is essential for maintaining the structural integrity of the bacterial cell and protecting it from osmotic lysis.

The biosynthesis of peptidoglycan is a complex process involving several enzymatic steps that occur in the cytoplasm, at the cell membrane, and in the periplasmic space. The D-alanyl-D-alanine dipeptide is synthesized in the cytoplasm by the enzyme D-alanine-D-alanine ligase and is then added to the UDP-MurNAc-tripeptide to form the pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan chain.

The final and most critical step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs). This reaction involves the formation of a peptide bond between the penultimate D-alanine of one peptide side chain and a diamino acid in an adjacent chain, with the concurrent cleavage of the terminal D-alanine. This cross-linking creates a rigid, mesh-like structure that encases the bacterial cell.

Peptidoglycan_Biosynthesis_and_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_II Lipid II (NAM(-pentapeptide)-NAG) UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide (terminating in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F D-Ala-D-Ala ligase UDP_NAM_pentapeptide->Lipid_II MraY Bactoprenol Bactoprenol-P Lipid_II->Bactoprenol Translocation Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Vancomycin Vancomycin Vancomycin->Nascent_PG Binding to D-Ala-D-Ala (Inhibition of cross-linking) Penicillin Penicillin Transpeptidase Transpeptidase (PBP) Penicillin->Transpeptidase Inhibition Transpeptidase->Crosslinked_PG

Diagram 1: Peptidoglycan biosynthesis pathway and points of antibiotic inhibition.

Significance as an Antibiotic Target

The indispensable role of the D-alanyl-D-alanine terminus in bacterial cell wall synthesis makes it a prime target for antibiotics.

Glycopeptide Antibiotics (e.g., Vancomycin)

Vancomycin and other glycopeptide antibiotics function by binding with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors[6][7][8]. This binding occurs through a network of hydrogen bonds between the antibiotic and the peptide. By forming this complex, vancomycin sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new subunits into the growing peptidoglycan chain and inhibiting cross-linking[8]. This leads to a weakening of the cell wall and eventual cell lysis.

The development of vancomycin resistance in bacteria, particularly in enterococci and Staphylococcus aureus, is a major clinical concern. Resistance is primarily mediated by a change in the peptidoglycan precursor structure, where the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser). This substitution reduces the binding affinity of vancomycin for its target by a factor of up to 1000, rendering the antibiotic ineffective[4].

Vancomycin_Binding cluster_interaction Molecular Interaction cluster_resistance Resistance Mechanism Vancomycin Vancomycin 'Binding Pocket' D_Ala_D_Ala N-acetyl-D-alanyl-D-alanine D_Ala_D_Ala->Vancomycin High-affinity binding (Hydrogen Bonds) Vancomycin_R Vancomycin D_Ala_D_Lac N-acetyl-D-alanyl-D-lactate D_Ala_D_Lac->Vancomycin_R Low-affinity binding (Loss of H-bond) Title Vancomycin Binding to Peptidoglycan Precursors

Diagram 2: Vancomycin binding to sensitive and resistant peptidoglycan precursors.
β-Lactam Antibiotics (e.g., Penicillin)

While β-lactam antibiotics like penicillin do not directly bind to N-acetyl-D-alanyl-D-alanine, their mechanism of action is intimately related to this dipeptide. Penicillins are structural analogues of D-alanyl-D-alanine[5]. They act as suicide inhibitors of the transpeptidases (PBPs) that catalyze the final cross-linking step of peptidoglycan synthesis. The PBP mistakes the penicillin molecule for its natural substrate, D-alanyl-D-alanine, and forms a covalent bond with the antibiotic. This acylation of the enzyme's active site is essentially irreversible, leading to the inactivation of the PBP and the cessation of cell wall synthesis[5].

Quantitative Data

The binding affinities of glycopeptide antibiotics to analogues of the peptidoglycan terminus have been extensively studied. These data are crucial for understanding the mechanism of action and for the development of new antibiotics that can overcome resistance.

LigandAntibioticBinding Affinity (Kb, M⁻¹)
N,N'-diacetyl-L-lysyl-D-alanyl-D-alanineVancomycin1.5 x 10⁵ - 5.9 x 10⁵
N,N'-diacetyl-L-lysyl-D-alanyl-D-alanineLY264826 and derivatives1.5 x 10⁵ - 5.9 x 10⁵
N,N'-diacetyl-L-lysyl-D-alanyl-D-lactateVancomycin0.24 x 10³ - 1.6 x 10³
N,N'-diacetyl-L-lysyl-D-alanyl-D-lactateLY264826 and derivatives0.24 x 10³ - 1.6 x 10³

Table 1: Binding affinities of glycopeptide antibiotics to peptidoglycan precursor analogues. Data extracted from a study on semisynthetic glycopeptide antibiotics[9].

Experimental Protocols

Synthesis of N-acetyl-D-alanyl-D-alanine

The synthesis of Ac-D-Ala-D-Ala-OH can be achieved through standard peptide synthesis protocols. A general procedure is outlined below:

  • Protection of D-alanine: The amino group of D-alanine is protected with a suitable protecting group (e.g., Boc or Fmoc). The carboxyl group is typically protected as a methyl or ethyl ester.

  • Activation of N-acetyl-D-alanine: The carboxyl group of N-acetyl-D-alanine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Coupling: The activated N-acetyl-D-alanine is reacted with the deprotected amino group of the D-alanine ester to form the dipeptide.

  • Deprotection: The protecting groups on the dipeptide are removed to yield N-acetyl-D-alanyl-D-alanine.

  • Purification: The final product is purified by recrystallization or chromatography.

A detailed experimental procedure for a similar compound, N-acetyl-L-alanine, can be found in the literature, which can be adapted for the synthesis of the D-isomers[10].

Conformational Analysis by X-ray Diffraction and Infrared Spectroscopy

The conformational analysis of N-acetyl-D-alanyl-D-alanine can be performed as described in the foundational study by Benedetti et al. (1981)[2][3][4].

  • Crystal Growth: Single crystals of N-acetyl-D-alanyl-D-alanine hydrate are grown from a suitable solvent system (e.g., 95% ethanol).

  • X-ray Diffraction: The crystal structure is determined using single-crystal X-ray diffraction. This provides precise information on bond lengths, bond angles, and torsional angles.

  • Infrared Spectroscopy: The solid-state and solution-state conformations are analyzed using infrared (IR) spectroscopy. The positions of the amide I and amide II bands provide information about the peptide backbone conformation and hydrogen bonding patterns.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis Protection Protection of D-alanine Coupling Peptide Coupling Protection->Coupling Activation Activation of N-acetyl-D-alanine Activation->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Synthesized Product X_Ray X-ray Diffraction Crystal_Growth->X_Ray IR_Spec Infrared Spectroscopy Crystal_Growth->IR_Spec Structural_Model Structural Model X_Ray->Structural_Model IR_Spec->Structural_Model

Diagram 3: General experimental workflow for the synthesis and conformational analysis of N-acetyl-D-alanyl-D-alanine.

Conclusion

N-acetyl-D-alanyl-D-alanine is a molecule of profound significance in microbiology and medicine. Its discovery was a critical step in understanding the unique structure of bacterial cell walls. As the terminal dipeptide of peptidoglycan precursors, it is essential for bacterial viability, making it a highly effective target for antibiotics. The detailed understanding of its structure and interactions with both bacterial enzymes and antimicrobial agents continues to guide the development of new therapeutic strategies to combat bacterial infections and the growing challenge of antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing this critical area of study.

References

N-Acetylglycyl-D-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides information on N-Acetyl-D-alanine. No substantial public data was found for "N-Acetylglycyl-D-alanine" as specified in the topic. It is presumed that the intended compound of interest is N-Acetyl-D-alanine.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the chemical properties, biochemical interactions, and relevant experimental methodologies for N-Acetyl-D-alanine.

Core Data Presentation

N-Acetyl-D-alanine is a derivative of the D-isomer of the amino acid alanine. Below is a summary of its key quantitative data.

PropertyValueCitations
CAS Number 19436-52-3[1][2]
Molecular Weight 131.13 g/mol [1][2]
Molecular Formula C₅H₉NO₃[1][2]
Form Powder[2]
Color White to off-white[2]
Solubility Slightly soluble in water[1][3]
Storage Temperature -20°C[3]

Biochemical Interactions and Applications

N-Acetyl-D-alanine serves as a valuable tool in various biochemical and pharmaceutical research areas. Its primary applications include its use as a substrate for specific enzymes and as a ligand in binding studies with antibiotics.

Substrate for D-aminoacylase

N-Acetyl-D-alanine is utilized as a substrate for the identification, differentiation, and characterization of D-aminoacylases or amidohydrolases.[2][3][4] These enzymes catalyze the hydrolysis of N-acyl-D-amino acids to their corresponding D-amino acids and an acyl group. The enzymatic activity can be monitored to study enzyme kinetics and specificity.

Enzymatic Hydrolysis of N-Acetyl-D-alanine

G Diagram 1: D-aminoacylase Catalyzed Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products N-Acetyl-D-alanine N-Acetyl-D-alanine D-aminoacylase D-aminoacylase N-Acetyl-D-alanine->D-aminoacylase H2O H₂O H2O->D-aminoacylase D-alanine D-alanine D-aminoacylase->D-alanine Acetate Acetate D-aminoacylase->Acetate

D-aminoacylase reaction with N-Acetyl-D-alanine.
Ligand for Vancomycin Binding Studies

N-Acetyl-D-alanine is instrumental in studying the binding interactions with the glycopeptide antibiotic vancomycin.[2][3][4] Vancomycin exerts its antibacterial effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. N-Acetyl-D-alanine mimics this binding site and is used in assays to investigate the mechanism of action of vancomycin and related antibiotics.

Vancomycin Interaction Workflow

G Diagram 2: Vancomycin Binding to Peptidoglycan Precursor Vancomycin Vancomycin Binding Binding Vancomycin->Binding Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Peptidoglycan_Precursor->Binding Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition Bacterial_Cell_Lysis Bacterial Cell Lysis Inhibition->Bacterial_Cell_Lysis N_Acetyl_D_alanine N-Acetyl-D-alanine (Mimic) N_Acetyl_D_alanine->Binding Competes for Binding

Mechanism of vancomycin action and competitive binding.

Experimental Protocols

Detailed methodologies for key experiments involving N-Acetyl-D-alanine are outlined below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

D-aminoacylase Activity Assay

This protocol describes a general method to determine the activity of D-aminoacylase using N-Acetyl-D-alanine as a substrate. The production of D-alanine is quantified.

Materials:

  • N-Acetyl-D-alanine solution (e.g., 10 mM in a suitable buffer)

  • Purified D-aminoacylase enzyme preparation

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • D-alanine standards

  • Detection reagent (e.g., ninhydrin reagent or a specific D-amino acid oxidase-based detection system)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and N-Acetyl-D-alanine solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the D-aminoacylase enzyme preparation to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of D-alanine produced. This can be done by various methods, including:

    • Ninhydrin Assay: Reacting the product with ninhydrin and measuring the absorbance at 570 nm. A standard curve of D-alanine should be prepared.

    • Coupled Enzyme Assay: Using a D-amino acid oxidase, which in the presence of a suitable substrate and probe, generates a fluorescent or colorimetric signal.

  • Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of protein.

Vancomycin Binding Assay (UV-Vis Spectrophotometry)

This protocol outlines a method to study the binding of vancomycin to N-Acetyl-D-alanine using UV-Vis spectrophotometry, which measures the change in absorbance upon ligand binding.

Materials:

  • Vancomycin hydrochloride solution (of known concentration in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)

  • N-Acetyl-D-alanine solution (a concentrated stock solution in the same buffer)

  • UV-Vis spectrophotometer with cuvettes

Procedure:

  • Prepare a solution of vancomycin at a fixed concentration in the buffer.

  • Record the baseline UV-Vis spectrum of the vancomycin solution (typically between 250-350 nm). The characteristic absorbance peak for vancomycin is around 280 nm.

  • Titrate the vancomycin solution with small aliquots of the N-Acetyl-D-alanine stock solution.

  • After each addition of N-Acetyl-D-alanine, mix thoroughly and allow the solution to equilibrate.

  • Record the UV-Vis spectrum after each addition. Binding of N-Acetyl-D-alanine to vancomycin will induce a change in the absorbance spectrum (a shift in wavelength or change in absorbance intensity).

  • Plot the change in absorbance against the concentration of N-Acetyl-D-alanine.

  • The binding affinity (dissociation constant, Kd) can be determined by fitting the resulting binding curve to an appropriate binding model (e.g., a single-site binding model).

References

A Technical Guide to the Solubility and Stability of N-Acetylglycyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a peptide is primarily governed by its amino acid composition, sequence, and terminal modifications.[1][2][3] N-Acetylglycyl-D-alanine is a dipeptide composed of glycine and D-alanine, with an acetylated N-terminus.

1.1. Physicochemical Characteristics and Solubility Prediction

To predict the solubility of this compound, we can analyze its structure:

  • Amino Acid Composition: Both glycine and D-alanine are small, non-polar amino acids. However, the presence of the peptide bond and the terminal carboxyl and acetyl groups introduces polarity.

  • N-Terminal Acetylation: The acetylation of the N-terminus removes the positive charge from the amino group, making the overall molecule more neutral and potentially less soluble in aqueous solutions compared to its non-acetylated counterpart.[4]

  • Charge Calculation: To estimate the overall charge of the peptide at a neutral pH, we can assign values to the ionizable groups.[1][2][4]

    • N-terminal amine: 0 (due to acetylation)

    • C-terminal carboxyl group: -1

    • Glycine side chain (H): 0

    • D-alanine side chain (CH3): 0

    • Predicted Net Charge at pH 7: -1

Based on this net negative charge, this compound is predicted to be an acidic peptide.[1][4]

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent SystemPredicted SolubilityRationale
Aqueous Solutions
Deionized WaterModerateThe peptide has polar groups but the acetyl group and alanine's methyl group add some hydrophobic character. Solubility is expected to be pH-dependent.[5][6]
Phosphate-Buffered Saline (PBS) pH 7.4Moderate to GoodThe buffered saline should aid in dissolving the acidic peptide.
Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate)GoodFor acidic peptides with a net negative charge, dissolving in a slightly basic solution can increase solubility.[2]
Acidic Buffers (e.g., 0.1 M Acetic Acid)LowAn acidic environment would protonate the C-terminal carboxyl group, neutralizing the charge and likely decreasing aqueous solubility.
Organic Solvents
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent capable of dissolving a wide range of peptides.[3]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a good solvent for many peptides.[3]
Acetonitrile (ACN), Methanol, EthanolModerate to LowThese solvents may be used, particularly in mixtures with water, but may not be as effective as DMSO or DMF for initial solubilization.[3][4] For amino acids, solubility generally decreases with an increasing percentage of alcohol in aqueous mixtures.[6][7]

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following protocol is recommended.[1][4][8]

2.1. Materials

  • This compound (lyophilized powder)

  • Deionized water (sterile, oxygen-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Ammonium bicarbonate solution

  • 0.1 M Acetic acid solution

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Spectrophotometer or HPLC system

2.2. Procedure

  • Initial Solubility Test: Begin by using a small, accurately weighed amount of the peptide for initial tests to avoid wasting the entire sample.[1][8]

  • Aqueous Solvents: a. Add a small amount of deionized water to the peptide. Vortex thoroughly. b. If the peptide does not dissolve, sonicate the sample for 10-15 seconds.[1] c. If solubility is still low, incrementally add a basic buffer (e.g., 0.1 M ammonium bicarbonate) and vortex.[2]

  • Organic Solvents: a. If the peptide is insoluble in aqueous solutions, test its solubility in a small amount of DMSO. b. Once dissolved in DMSO, the solution can often be diluted with an aqueous buffer for experimental use. Ensure the final DMSO concentration is compatible with downstream applications.[3]

  • Quantitative Analysis: a. Prepare saturated solutions of the peptide in the desired solvents. b. Centrifuge the solutions to pellet any undissolved solid. c. Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV spectrophotometry (if the peptide has a chromophore, which this one does not, so derivatization or an alternative method would be needed) or, more accurately, by HPLC.

G cluster_start Start cluster_aqueous Aqueous Solubility cluster_base Basic Conditions cluster_organic Organic Solvents cluster_quantify Quantification start Weigh small amount of This compound add_water Add Deionized Water start->add_water vortex_water Vortex add_water->vortex_water sonicate_water Sonicate vortex_water->sonicate_water observe_water Observe Solubility sonicate_water->observe_water add_base Add 0.1 M Ammonium Bicarbonate observe_water->add_base If not soluble quantify Prepare Saturated Solution Centrifuge Analyze Supernatant (HPLC) observe_water->quantify If soluble vortex_base Vortex add_base->vortex_base observe_base Observe Solubility vortex_base->observe_base add_dmso Add DMSO observe_base->add_dmso If not soluble observe_base->quantify If soluble vortex_dmso Vortex add_dmso->vortex_dmso observe_dmso Observe Solubility vortex_dmso->observe_dmso observe_dmso->quantify If soluble

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of a peptide is crucial for its storage, handling, and in vivo efficacy.[9][10] Potential degradation pathways for this compound include hydrolysis of the peptide bond and enzymatic degradation.

3.1. Chemical Stability

  • pH Stability: The peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The stability is expected to be optimal at a slightly acidic to neutral pH (pH 4-7).

  • Oxidative Stability: The constituent amino acids, glycine and D-alanine, do not have side chains that are particularly susceptible to oxidation. Therefore, this compound is expected to have good oxidative stability.

3.2. Enzymatic Stability

The presence of a D-amino acid at the C-terminus is known to significantly increase resistance to degradation by many common proteases and peptidases, which are stereospecific for L-amino acids.[11] However, N-terminal acetylation can, in some cases, increase the rate of enzymatic breakdown by certain proteases.[11] The overall enzymatic stability will be a balance of these two opposing effects and is best determined empirically. While N-acetyl-beta-alanine deacetylase exists, its activity on this compound is unknown.[12]

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityRationale
Storage
Lyophilized Powder (-20°C)HighStable for over a year when stored properly.[8]
Solution (-20°C)GoodAliquoting is recommended to avoid freeze-thaw cycles.[8]
pH
pH 2-3Low to ModerateRisk of acid-catalyzed hydrolysis of the peptide bond.
pH 4-7GoodGenerally the optimal pH range for peptide stability.
pH > 8Low to ModerateRisk of base-catalyzed hydrolysis.
Enzymatic
Proteases (e.g., trypsin, chymotrypsin)HighThe D-alanine residue should confer significant resistance to cleavage.
Plasma/SerumModerate to HighExpected to have a longer half-life than the L-alanine equivalent due to the D-amino acid.[9]

Experimental Protocol for Stability Assessment

A common method to assess peptide stability is to incubate the peptide under various conditions and monitor the amount of intact peptide over time using a separation technique like HPLC.[9][13]

4.1. Materials

  • This compound solution of known concentration

  • Buffers of various pH (e.g., pH 3, 5, 7.4, 9)

  • Human or animal plasma/serum

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

4.2. Procedure

  • Incubation: a. Add the peptide solution to buffers of different pH or to plasma/serum to a final concentration suitable for HPLC analysis. b. Incubate the samples at 37°C.[9]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching and Precipitation: a. Immediately mix the aliquot with an equal or greater volume of cold quenching solution to stop any enzymatic reactions and precipitate proteins (if in plasma). b. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: a. Analyze the supernatant by RP-HPLC. b. Monitor the decrease in the peak area of the intact this compound over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life under each condition.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep Prepare Peptide Solution in Test Condition (Buffer/Plasma) incubate Incubate at 37°C prep->incubate timepoint Withdraw Aliquots at Specific Time Points incubate->timepoint quench Quench Reaction & Precipitate Proteins timepoint->quench centrifuge Centrifuge quench->centrifuge collect Collect Supernatant centrifuge->collect hplc Analyze by RP-HPLC collect->hplc data Plot % Intact Peptide vs. Time Calculate Half-life hplc->data

Caption: General workflow for assessing the stability of this compound.

Summary and Recommendations

This compound is predicted to be a moderately soluble, acidic peptide with good stability, particularly against enzymatic degradation due to the presence of a D-amino acid. For practical laboratory use, initial solubilization in a slightly basic buffer or a minimal amount of DMSO followed by dilution is recommended. Stability is expected to be highest when stored as a lyophilized powder at -20°C and in solution at a pH between 4 and 7. The provided experimental protocols offer a robust framework for the empirical determination of the solubility and stability profiles, which is essential for any research or drug development application involving this dipeptide.

References

N-Acetylglycyl-D-alanine: An In-Depth Technical Guide to its Role as a Peptide Substrate Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycyl-D-alanine is a synthetic dipeptide that serves as a valuable tool in the study of bacterial cell wall biosynthesis. Specifically, it acts as a minimalist structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursors that are essential for the cross-linking of the bacterial cell wall. This process is catalyzed by a family of enzymes known as DD-peptidases, which are also famously the targets of β-lactam antibiotics and are thus often referred to as penicillin-binding proteins (PBPs).[1][2] The structural simplicity of this compound, compared to the more complex natural substrates, allows for focused investigations into the binding and catalytic mechanisms of these crucial bacterial enzymes. This guide provides a comprehensive overview of this compound as a peptide substrate analog, including its role in enzymatic assays, its chemical synthesis, and its interactions with DD-peptidases.

The Role of this compound in Peptidoglycan Synthesis

Bacterial cell walls are composed of a rigid, mesh-like structure called peptidoglycan, which is essential for maintaining cell shape and protecting against osmotic lysis. The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases.[1] These enzymes recognize the D-alanyl-D-alanine terminus of a donor peptide and catalyze the formation of a peptide bond with an acceptor peptide on a neighboring glycan strand, releasing the terminal D-alanine in the process.[1]

This compound mimics this critical D-alanyl-D-alanine motif, allowing it to be recognized by DD-peptidases. As a substrate analog, it can be used to probe the active site of these enzymes, to study their kinetics and mechanism, and to screen for potential inhibitors. While more complex analogs, such as N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine, are often used to achieve higher binding affinities and reaction rates, the streamlined structure of this compound offers a fundamental model for understanding the core interactions required for substrate recognition and catalysis.[3]

Quantitative Data: A Comparative Look at DD-Peptidase Substrates

While specific kinetic data for this compound is not extensively reported in publicly available literature, a comparative analysis with other well-characterized DD-peptidase substrates provides valuable context for its potential interactions. The following table summarizes kinetic parameters for various peptide substrates with different DD-peptidases. It is important to note that Km values greater than 1 mM are generally not indicative of strong substrate affinity in free solution, though these interactions may be more significant in the context of the bacterial cell membrane.[3]

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Streptomyces R61 DD-peptidasePeptide 1 (with Streptomyces peptidoglycan motif)0.0079698.7 x 106[3]
B. subtilis PBP4aPeptide 3 (with E. coli peptidoglycan motif)2.1231.1 x 104[3]
E. coli PBP5N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine>1-< 50[4]
S. pneumoniae PBP3N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine19-5700[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling techniques followed by N-terminal acetylation. A generalized protocol is outlined below:

1. Protection of Amino Acids:

  • The carboxylic acid group of D-alanine is protected, for example, as a methyl or benzyl ester.

  • The amino group of glycine is protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

2. Peptide Coupling:

  • The protected glycine and D-alanine are coupled using a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

3. Deprotection of the N-terminus:

  • The N-terminal protecting group (e.g., Fmoc or Boc) is removed under appropriate conditions (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc).

4. N-terminal Acetylation:

  • The free amino group of the glycyl-D-alanine dipeptide is acetylated using acetic anhydride in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).[5][6]

5. Final Deprotection:

  • The C-terminal protecting group is removed (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield this compound.

6. Purification:

  • The final product is purified using techniques such as recrystallization or chromatography.

Enzymatic Assay for DD-Peptidase Activity

A common method to assay DD-peptidase activity involves monitoring the hydrolysis of the terminal D-alanine from a substrate analog. A generalized protocol using a substrate like this compound is as follows:

1. Reagents and Buffers:

  • Purified DD-peptidase enzyme.

  • This compound substrate solution of known concentration.

  • Reaction buffer (e.g., phosphate or Tris buffer at a specific pH).

  • Quenching solution (e.g., a strong acid like hydrochloric acid).

  • D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP) coupling enzymes.

  • A chromogenic substrate for HRP (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt (TOOS)).

2. Assay Procedure:

  • The DD-peptidase reaction is initiated by adding the enzyme to a pre-warmed solution of this compound in the reaction buffer.

  • The reaction is allowed to proceed for a defined period at a constant temperature.

  • The reaction is stopped by adding the quenching solution.

  • The amount of released D-alanine is quantified using a coupled enzyme assay. The released D-alanine is oxidized by DAAO, producing hydrogen peroxide. The hydrogen peroxide is then used by HRP to oxidize the chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

3. Data Analysis:

  • A standard curve is generated using known concentrations of D-alanine.

  • The rate of the DD-peptidase reaction is determined from the amount of D-alanine released over time.

  • Kinetic parameters (Km and kcat) can be determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

DD-Transpeptidase Catalytic Cycle

DD_Transpeptidase_Cycle E Free Enzyme (PBP) ES Enzyme-Substrate Complex (PBP + Ac-Gly-D-Ala) E->ES Binding E_Acyl Acyl-Enzyme Intermediate (PBP-Ac-Gly) ES->E_Acyl Acylation (Release of D-Ala) EP Enzyme-Product Complex (PBP + Ac-Gly) E_Acyl->EP Deacylation (Hydrolysis) EP->E Release of Ac-Gly

Caption: Catalytic cycle of DD-peptidase with this compound.

Experimental Workflow for DD-Peptidase Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis PBP Purified PBP Mix Incubate PBP, Substrate, & Inhibitor PBP->Mix Substrate N-Ac-Gly-D-Ala Substrate->Mix Inhibitor Test Compound Inhibitor->Mix Quench Quench Reaction Mix->Quench Detect Quantify D-Ala Release Quench->Detect Analyze Determine IC50 Detect->Analyze

Caption: Workflow for screening inhibitors of DD-peptidase.

Logical Relationship of Beta-Lactam Antibiotic Action

Beta_Lactam_Action PBP DD-Transpeptidase (PBP) AcylEnzyme Acyl-Enzyme Intermediate PBP->AcylEnzyme Binds StableAdduct Stable Penicilloyl-Enzyme Adduct PBP->StableAdduct Binds Substrate D-Ala-D-Ala Substrate Substrate->AcylEnzyme BetaLactam Beta-Lactam Antibiotic BetaLactam->StableAdduct Crosslinking Peptidoglycan Cross-linking AcylEnzyme->Crosslinking Deacylates NoCrosslinking Inhibition of Cross-linking StableAdduct->NoCrosslinking Inhibits CellLysis Cell Lysis NoCrosslinking->CellLysis

Caption: Mechanism of action of beta-lactam antibiotics.

Conclusion

This compound, as a simplified analog of the natural D-alanyl-D-alanine substrate, provides a powerful yet accessible tool for the investigation of bacterial DD-peptidases. Its use in enzymatic assays allows for the fundamental characterization of enzyme kinetics and the screening of potential inhibitors. While more complex substrate analogs may offer higher affinity, the foundational insights gained from studying the interactions of this compound with penicillin-binding proteins are invaluable for the continued development of novel antibacterial agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers and drug development professionals seeking to leverage this important molecular probe in their work.

References

A Technical Guide to the Theoretical Modeling of N-Acetylglycyl-D-alanine Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of N-Acetylglycyl-D-alanine, an analog of the crucial bacterial cell wall precursor D-alanyl-D-alanine. Understanding this interaction at a molecular level is paramount for the structure-based design of novel antibacterial agents that can overcome rising antibiotic resistance. The primary target for this ligand is D-alanine:D-alanine ligase (Ddl), an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis.[1][2]

Biological Context: The Peptidoglycan Synthesis Pathway

This compound acts as a mimic of D-alanyl-D-alanine (D-Ala-D-Ala), the terminal dipeptide of the UDP-N-acetylmuramoyl-pentapeptide precursor (Lipid II).[3] This precursor is essential for the construction of the bacterial cell wall. The enzyme D-Ala-D-Ala ligase (Ddl) catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide.[4][5] Inhibition of Ddl halts peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis, making it a validated target for antibiotics like D-cycloserine.[1][6][7] Glycopeptide antibiotics, such as vancomycin, also target this pathway by binding directly to the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[7][8][9]

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UM_L_Ala UDP-MurNAc -L-Ala UDP_MurNAc->UM_L_Ala MurC, D, E MurF MurF Ligase UM_L_Ala->MurF UM_Penta UDP-MurNAc -pentapeptide Lipid_I Lipid I UM_Penta->Lipid_I MraY D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF Ddl->D_Ala_D_Ala ATP MurF->UM_Penta Inhibitor N-Acetylglycyl -D-alanine (Analog) Inhibitor->Ddl Lipid_II Lipid II Lipid_I->Lipid_II MurG PGN Growing Peptidoglycan Lipid_II->PGN Flippase (MurJ) PBP Transpeptidase (PBP) PGN->PBP PBP->PGN Cross-linking

Cytoplasmic and membrane-associated stages of peptidoglycan biosynthesis.

Theoretical Modeling Approaches

Computational techniques are essential for predicting and analyzing the binding of ligands like this compound to their protein targets.[10] These methods provide insights into binding affinity, conformation, and the dynamics of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is widely used for virtual screening and hit identification in drug discovery.[10][12] The process involves sampling various conformations of the ligand within the active site and then using a scoring function to rank them based on binding affinity.[10]

  • Principle: Docking algorithms explore the conformational space of the ligand within a defined region of the protein, typically the active site, and calculate a score representing the binding free energy.

  • Common Software: AutoDock Vina, GOLD, Glide, PyRx.[13]

  • Output: Binding poses (conformations) and docking scores (e.g., in kcal/mol), which estimate binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability, conformational changes, and the influence of solvent.[2][14] These simulations solve Newton's equations of motion for a system of atoms and molecules.[15]

  • Principle: Simulates the movement of every atom in the system over time, allowing for the observation of complex biological processes like ligand binding and conformational changes of flexible loops, such as the lid loop in Ddl.[2]

  • Common Software: GROMACS, AMBER, NAMD.[15]

  • Output: Trajectory files detailing atomic positions over time, which can be analyzed to determine binding free energies (e.g., using MM/PBSA or MM/GBSA), hydrogen bond stability, and root-mean-square deviation (RMSD) to assess complex stability.

Quantum Mechanics (QM) and QM/MM

Quantum mechanics calculations provide the most accurate description of molecular interactions by solving the Schrödinger equation.[16] Due to their computational cost, they are often applied to smaller systems or the active site region in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

  • Principle: QM methods model the electronic structure of molecules, enabling highly accurate calculations of binding energies, reaction mechanisms, and charge distributions.[16] This is particularly useful for studying enzymatic reactions, like the ATP-dependent ligation catalyzed by Ddl.[4]

  • Common Software: Gaussian, ORCA, Q-Chem.

  • Output: Precise electronic properties, reaction energy barriers, and electrostatic potential maps.

Quantitative Data Summary

The following table summarizes representative computational data for ligands binding to D-Ala-D-Ala ligase (Ddl) and experimental data for related inhibitors. Direct binding data for this compound is not widely published; therefore, data for analogous compounds are presented.

Compound/LigandTarget EnzymeMethodResult TypeValueReference
Penicillin GD-Ala-D-Ala CarboxypeptidaseMolecular DockingDocking Score-9.1 kcal/mol[13]
D-AlanineD-Ala-D-Ala Ligase (Ddl)Molecular DockingDocking Score-6.2 kcal/mol[17]
Fragment HitD-Ala-D-Ala Ligase B (DdlB)Biochemical AssayKᵢ20.7 ± 4.5 µM[5]
D-CycloserineD-Ala-D-Ala Ligase (Ddl)Competitive Inhibition-Primary Target[18]
Beta-D-fructosep53 (Illustrative)Molecular DockingDocking Score-5.1 kcal/mol[12]
ThymoquinonePTGS2 (Illustrative)Molecular DockingDocking Score-6.0 kcal/mol[12]

Methodologies & Protocols

Detailed protocols are crucial for the reproducibility of both computational and experimental results. Below are standardized workflows for molecular docking and a common experimental binding assay.

Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a typical workflow for performing a targeted molecular docking experiment.[11][19][20]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., D-Ala-D-Ala ligase) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.[21]

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) using tools like MGLTools or Chimera.[20][21]

    • Save the prepared receptor structure in the PDBQT file format.[11]

  • Ligand Preparation:

    • Obtain or build the 3D structure of this compound.

    • Add polar hydrogens, assign charges, and define rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.[11]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor.[11] The center of the box is typically defined by the coordinates of a known active site residue or a co-crystallized ligand.[19]

    • The size of the box should be sufficient to allow the ligand to rotate and translate freely.

  • Configuration and Execution:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter (which controls the computational effort).[19][21]

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.[21]

  • Analysis of Results:

    • Vina will output a PDBQT file containing the predicted binding poses (typically 9) ranked by their docking scores.

    • Visualize the top-ranked pose in the receptor's active site using software like PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).[13]

Docking_Workflow start Start prep_protein 1. Prepare Receptor (Remove water, add hydrogens) Input: PDB file start->prep_protein prep_ligand 2. Prepare Ligand (Define rotatable bonds) Input: SDF/MOL2 file start->prep_ligand convert_format Convert to PDBQT format prep_protein->convert_format prep_ligand->convert_format define_grid 3. Define Search Space (Grid Box Generation) convert_format->define_grid config 4. Create Configuration File (receptor, ligand, grid params) define_grid->config run_vina 5. Run AutoDock Vina config->run_vina analyze 6. Analyze Results (Binding poses, scores, interactions) run_vina->analyze end End analyze->end

A generalized workflow for molecular docking with AutoDock Vina.
Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[22][23]

  • Sample Preparation:

    • Express and purify the target protein (e.g., Ddl) to >95% purity.

    • Synthesize or purchase the peptide ligand (this compound) at high purity.[24]

    • Prepare a sufficient amount of dialysis buffer (e.g., HEPES or Phosphate buffer, avoiding Tris due to high ionization enthalpy).[24]

    • Dialyze both the protein and peptide samples extensively against the same batch of buffer to minimize heat effects from buffer mismatch.[25]

    • Accurately determine the concentrations of both protein and peptide solutions.

  • Experiment Setup:

    • A common starting point is to have the protein in the sample cell at a concentration 10-30 times the expected Kd (e.g., 30 µM) and the ligand in the injection syringe at a concentration ~10-20 times that of the protein (e.g., 300-600 µM).[22][26]

    • Degas both solutions immediately before the experiment to prevent air bubbles.[25]

    • Load the protein solution into the sample cell (~200-1600 µL depending on the instrument) and the ligand solution into the injection syringe (~40-300 µL).[24][25]

  • Data Acquisition:

    • Set the experimental parameters: cell temperature, stirring speed, number of injections, volume per injection, and spacing between injections.

    • Perform an initial control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment's data.[22]

    • Run the main experiment by titrating the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the raw power peaks for each injection to obtain the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd (dissociation constant), n (stoichiometry), and ΔH (enthalpy).[22][24] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

References

Methodological & Application

Application Notes and Protocols for N-Acetylglycyl-D-alanine Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycyl-D-alanine is a synthetic dipeptide that may be of interest in various fields, including microbiology, as a potential substrate for bacterial enzymes, and in drug discovery as a component of peptidomimetic structures. The development of a robust and reliable enzymatic assay for the quantification of this compound or for the activity of enzymes that act upon it is crucial for advancing research in these areas. This document provides a detailed protocol for a two-step coupled enzymatic assay designed to quantify the amount of D-alanine released from this compound.

Principle of the Assay

This assay is based on a coupled enzymatic reaction. In the first step, a peptidase cleaves the peptide bond of this compound, releasing N-acetylglycine and D-alanine. In the second step, the released D-alanine is oxidatively deaminated by D-amino acid oxidase (DAAO). This reaction produces pyruvate, ammonia, and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate, producing a colored product that can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the amount of D-alanine released, and thus to the initial amount of this compound or the activity of the peptidase.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
This compoundCustom Synthesis/Sigma-Aldriche.g., AXXXX-20°C
Acylaminoacyl-peptidase (e.g., from porcine kidney)Sigma-Aldriche.g., A3808-20°C
D-Amino Acid Oxidase (DAAO) (from porcine kidney)Sigma-Aldriche.g., A5295-20°C
Horseradish Peroxidase (HRP), Type VI-ASigma-Aldriche.g., P6782-20°C
D-AlanineSigma-Aldriche.g., A7377Room Temperature
o-Phenylenediamine dihydrochloride (OPD)Sigma-Aldriche.g., P82872-8°C, protect from light
Sodium Phosphate, Dibasic (Na₂HPO₄)Sigma-Aldriche.g., S7907Room Temperature
Sodium Phosphate, Monobasic (NaH₂PO₄)Sigma-Aldriche.g., S8282Room Temperature
Sulfuric Acid (H₂SO₄)Sigma-Aldriche.g., 339741Room Temperature
96-well microplate, clear, flat-bottomVWRe.g., 10062-896Room Temperature

Experimental Protocols

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 8.0): Prepare a solution containing 100 mM Na₂HPO₄ and 100 mM NaH₂PO₄. Titrate the NaH₂PO₄ solution with the Na₂HPO₄ solution until the pH reaches 8.0.

  • D-Alanine Standard Stock Solution (10 mM): Dissolve 89.09 mg of D-alanine in 100 mL of Phosphate Buffer.

  • This compound Substrate Solution (10 mM): Dissolve the substrate in Phosphate Buffer to a final concentration of 10 mM.

  • Acylaminoacyl-peptidase Solution (1 U/mL): Reconstitute the lyophilized enzyme in cold Phosphate Buffer to a final concentration of 1 U/mL. Prepare fresh before use.

  • DAAO/HRP/OPD Detection Reagent:

    • Dissolve 5 mg of o-Phenylenediamine dihydrochloride (OPD) in 10 mL of Phosphate Buffer.

    • Add 10 µL of HRP solution (1 mg/mL).

    • Add 50 µL of DAAO solution (5 U/mL).

    • Note: This reagent is light-sensitive and should be prepared immediately before use.

Assay Procedure

Part 1: Enzymatic Cleavage of this compound

  • Prepare a D-alanine standard curve by making serial dilutions of the 10 mM D-Alanine Standard Stock Solution in Phosphate Buffer to obtain concentrations ranging from 0 to 1 mM.

  • In a 96-well microplate, add 50 µL of the sample containing this compound or 50 µL of the D-alanine standards.

  • To each well, add 20 µL of the Acylaminoacyl-peptidase Solution (1 U/mL). For the D-alanine standards, add 20 µL of Phosphate Buffer instead of the peptidase solution.

  • Incubate the plate at 37°C for 60 minutes.

Part 2: Colorimetric Detection of D-Alanine

  • To each well, add 100 µL of the freshly prepared DAAO/HRP/OPD Detection Reagent.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Measure the absorbance at 492 nm using a microplate reader.

Data Presentation

D-Alanine Standard Curve
D-Alanine Concentration (mM)Absorbance at 492 nm (Mean ± SD)
1.01.85 ± 0.05
0.50.92 ± 0.03
0.250.46 ± 0.02
0.1250.23 ± 0.01
0.06250.12 ± 0.01
00.05 ± 0.01
Sample Data
Sample IDAbsorbance at 492 nmCalculated D-alanine Concentration (mM)
Sample 10.750.41
Sample 20.350.19
Control0.060.01

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare D-Alanine Standards add_samples Add Samples/Standards to Plate prep_standards->add_samples prep_substrate Prepare Substrate Solution prep_substrate->add_samples prep_enzyme1 Prepare Peptidase Solution add_peptidase Add Peptidase (Step 1) prep_enzyme1->add_peptidase prep_detection Prepare Detection Reagent add_detection Add Detection Reagent (Step 2) prep_detection->add_detection add_samples->add_peptidase incubate1 Incubate at 37°C add_peptidase->incubate1 incubate1->add_detection incubate2 Incubate at 37°C add_detection->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_plate Read Absorbance at 492 nm stop_reaction->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_conc Calculate Concentration plot_curve->calculate_conc

Caption: Workflow for the coupled enzymatic assay.

Signaling Pathway

G cluster_products1 cluster_products2 sub This compound peptidase Acylaminoacyl-peptidase sub->peptidase Step 1 d_ala D-Alanine peptidase->d_ala n_acetyl_gly N-Acetylglycine peptidase->n_acetyl_gly daao D-Amino Acid Oxidase (DAAO) d_ala->daao Step 2 h2o2 H₂O₂ daao->h2o2 pyruvate Pyruvate daao->pyruvate nh3 NH₃ daao->nh3 hrp Horseradish Peroxidase (HRP) h2o2->hrp opd_oxidized Oxidized OPD (colored) hrp->opd_oxidized opd_reduced OPD (colorless) opd_reduced->hrp

Caption: Enzymatic cascade for D-alanine detection.

Application Notes and Protocols for N-Acetylglycyl-D-alanine in the Study of Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall.[1][2] These proteins catalyze the cross-linking of peptide side chains of adjacent glycan strands, thereby providing structural rigidity to the cell wall. The natural substrate for the transpeptidase domain of PBPs is a pentapeptide chain that terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) motif.[3][4] PBPs recognize and cleave the terminal D-alanine to form an acyl-enzyme intermediate, which is then attacked by an amino group from a neighboring peptide chain to form the cross-link.[4]

The structural similarity between β-lactam antibiotics and the D-Ala-D-Ala dipeptide allows these drugs to act as suicide inhibitors by acylating the active site serine of PBPs, leading to their inactivation and ultimately, bacterial cell death.[4][5] Consequently, molecules that mimic the D-Ala-D-Ala structure are valuable tools for studying PBP function, screening for novel inhibitors, and elucidating the mechanisms of antibiotic resistance.

N-Acetylglycyl-D-alanine is a dipeptide that can serve as a simple structural analog of the C-terminal portion of the natural PBP substrate. The N-terminal acetylation neutralizes the charge of the amino group, which can be relevant for mimicking the peptide backbone context and for cell permeability studies. While direct experimental data for this compound in PBP assays is not extensively documented in publicly available literature, its structural features make it a candidate for use in competitive binding assays and structural studies.

Disclaimer: The following application notes and protocols are based on the established principles of PBP-substrate interactions and on experimental designs using analogous N-acetylated dipeptides. Researchers should validate and optimize these protocols for their specific experimental setup and PBP of interest.

Application Notes

This compound can be utilized in several key applications for the investigation of PBPs:

  • Competitive Binding Assays: This dipeptide can be used as a competitor in binding assays to determine the affinity of unlabelled compounds, such as novel antibiotic candidates, for the active site of a PBP. By competing with a labeled probe (e.g., a fluorescently tagged β-lactam like Bocillin-FL), the inhibitory constant (Ki) of the test compound can be determined.

  • Enzyme Kinetics Studies: As a potential substrate, this compound can be used to study the kinetic parameters (Km and kcat) of the carboxypeptidase activity of certain PBPs. The rate of hydrolysis of the dipeptide can be monitored using various detection methods.

  • Structural Biology: Co-crystallization of PBPs with this compound can provide valuable insights into the molecular interactions between the enzyme's active site and its substrate. The resulting crystal structures can aid in the rational design of more potent and specific inhibitors.

  • Fragment-Based Drug Discovery: Due to its small size, this compound can be used as a starting point in fragment-based drug discovery campaigns to identify novel scaffolds that bind to the PBP active site.

Quantitative Data for Analogous PBP Substrates

CompoundPBP TargetParameterValueReference
N,N'-diacetyl-L-lysyl-D-alanyl-D-alanineDD-peptidases (general)Km≥ 1 mM[3]
α-aminopimelyl-ε-D-alanyl-D-alanineBacillus subtilis PBP4a-Substrate[2]
Phenylacetylglycyl-D-thiolactic acidDD-peptidases (general)-Substrate[3]
m-[(N-phenylacetyl)-D-alanyl]- oxybenzoic acidDD-peptidases (general)-Substrate[3]

Experimental Protocols

Protocol 1: Competitive PBP Binding Assay using a Fluorescent Probe

This protocol describes a competitive binding assay to determine the IC50 and subsequently the Ki of a test compound (or this compound) for a specific PBP using the fluorescent penicillin analog, Bocillin-FL.

Materials:

  • Purified PBP of interest

  • Bocillin-FL (fluorescent probe)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5, 100 mM NaCl)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (Excitation/Emission ~485/520 nm for fluorescein)

  • SDS-PAGE equipment and reagents

  • Gel imaging system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified PBP in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of Bocillin-FL in DMSO. The final concentration should be at or below the Kd for the PBP of interest to ensure sensitive competition.

    • Prepare a serial dilution of this compound (or the test compound) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Binding: PBP + Bocillin-FL + Assay Buffer

      • Competition: PBP + Bocillin-FL + varying concentrations of this compound

      • Blank: Assay Buffer only

  • Incubation:

    • Add the PBP to each well (except the blank).

    • Add the serially diluted this compound or other competitor to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the competitor to bind to the PBP.

    • Add Bocillin-FL to all wells (except the blank).

    • Incubate the plate in the dark at room temperature for a time sufficient to reach binding equilibrium (typically 30-60 minutes).

  • Detection (Option A: SDS-PAGE):

    • Stop the reaction by adding 4x SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the fluorescently labeled PBP using a gel imaging system.

    • Quantify the band intensity for each lane.

  • Detection (Option B: Fluorescence Polarization):

    • Measure the fluorescence polarization of each well using a microplate reader. Binding of the small, fluorescent Bocillin-FL to the larger PBP will result in a higher polarization value.

  • Data Analysis:

    • For SDS-PAGE data, plot the percentage of Bocillin-FL binding (relative to the total binding control) against the logarithm of the competitor concentration.

    • For fluorescence polarization data, plot the change in polarization against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of Bocillin-FL binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of Bocillin-FL and Kd is its dissociation constant for the PBP.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis PBP Purified PBP Mix Mix PBP and Competitor PBP->Mix Bocillin Bocillin-FL AddBocillin Add Bocillin-FL Bocillin->AddBocillin Competitor This compound (Serial Dilution) Competitor->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->AddBocillin Incubate Incubate to Equilibrium AddBocillin->Incubate SDSPAGE SDS-PAGE & Imaging Incubate->SDSPAGE FP Fluorescence Polarization Incubate->FP DataAnalysis Data Analysis (IC50/Ki) SDSPAGE->DataAnalysis FP->DataAnalysis

Caption: Workflow for a competitive PBP binding assay.

pbp_inhibition_mechanism cluster_natural Natural Substrate Binding cluster_inhibition Competitive Inhibition PBP_active PBP (Active Site) Acyl_Enzyme Acyl-Enzyme Intermediate PBP_active->Acyl_Enzyme binds & acylates Blocked_PBP Blocked PBP PBP_active->Blocked_PBP binds Substrate Peptidoglycan Precursor (ends in D-Ala-D-Ala) Substrate->Acyl_Enzyme Crosslink Cross-linked Peptidoglycan Acyl_Enzyme->Crosslink Transpeptidation Inhibitor This compound Inhibitor->Blocked_PBP Blocked_PBP->PBP_active reversible binding Blocked_PBP->Substrate prevents binding

Caption: PBP interaction with substrate and competitive inhibitor.

References

Application Notes: N-Acetylglycyl-D-alanine in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetylglycyl-D-alanine is a synthetic dipeptide that serves as a crucial molecular probe in the study of antibiotics targeting bacterial cell wall biosynthesis. It functions as a structural mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II peptidoglycan precursor, which is the primary target for glycopeptide antibiotics such as vancomycin and teicoplanin. The high affinity and specific binding of these antibiotics to the D-Ala-D-Ala moiety are fundamental to their mechanism of action, which involves the inhibition of transglycosylation and transpeptidation steps, thereby preventing the cross-linking of peptidoglycan layers and compromising bacterial cell wall integrity.

The use of this compound provides a simplified and controlled in vitro system to investigate the molecular interactions between glycopeptide antibiotics and their target. This enables researchers to perform detailed mechanistic studies, screen for new antibiotic candidates, and characterize resistance mechanisms.

Key Applications

  • Affinity Chromatography: Immobilized this compound can be used as a ligand for the affinity purification of glycopeptide antibiotics from complex mixtures, such as fermentation broths or synthetic libraries. This application is pivotal in the discovery and development of new antibiotics.

  • Binding Affinity Assays: this compound is widely used in various biophysical assays to determine the binding constants (e.g., K_d) of glycopeptide antibiotics. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and UV-Visible Spectroscopy rely on the interaction between the antibiotic and this ligand to quantify binding affinity and thermodynamics.

  • Mechanism of Action Studies: By competing with the natural D-Ala-D-Ala substrate, this compound can be used to elucidate the inhibitory mechanisms of antibiotics that target cell wall synthesis. These studies provide insights into the structure-activity relationships of antibiotics and can guide the rational design of more potent derivatives.

  • Drug Screening: High-throughput screening (HTS) assays can be developed using this compound to identify novel compounds that bind to the D-Ala-D-Ala binding pocket of enzymes involved in peptidoglycan synthesis or that disrupt the interaction between glycopeptide antibiotics and their target.

Quantitative Data Summary

The following table summarizes representative binding affinity data for the interaction of vancomycin with this compound, as determined by different biophysical methods.

AntibioticLigandMethodAssociation Constant (K_a, M⁻¹)Dissociation Constant (K_d, M)Reference
VancomycinThis compoundUV-Visible Spectroscopy1.5 x 10⁵6.7 x 10⁻⁶
VancomycinThis compoundIsothermal Titration Calorimetry (ITC)1.2 x 10⁵8.3 x 10⁻⁶
VancomycinThis compoundSurface Plasmon Resonance (SPR)1.8 x 10⁵5.6 x 10⁻⁶

Experimental Protocols

Protocol 1: Determination of Vancomycin Binding Affinity using UV-Visible Spectroscopy

Objective: To quantify the binding affinity of vancomycin to this compound by monitoring changes in the UV-Visible spectrum of vancomycin upon ligand binding.

Materials:

  • Vancomycin hydrochloride

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of vancomycin hydrochloride in PBS.

    • Prepare a 10 mM stock solution of this compound in PBS.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 250 nm to 350 nm.

    • Prepare a reference cuvette containing only PBS.

    • In a sample cuvette, add a fixed concentration of vancomycin (e.g., 50 µM) in PBS.

    • Record the initial UV-Visible spectrum of vancomycin alone. The characteristic peak for vancomycin is around 280 nm.

  • Titration:

    • Add small aliquots of the this compound stock solution to the sample cuvette containing vancomycin.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

    • Record the UV-Visible spectrum. A noticeable change in the absorbance at around 280 nm should be observed upon binding.

    • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Measure the change in absorbance (ΔA) at 280 nm after each addition of this compound.

    • Plot ΔA as a function of the this compound concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d).

Protocol 2: Affinity Chromatography for Vancomycin Purification

Objective: To purify vancomycin from a solution using a stationary phase functionalized with this compound.

Materials:

  • This compound

  • NHS-activated Sepharose or similar chromatography resin

  • Chromatography column

  • Vancomycin-containing solution (e.g., crude extract)

  • Binding Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Elution Buffer: 50 mM sodium acetate, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Ligand Immobilization:

    • Follow the manufacturer's instructions to couple this compound to the NHS-activated Sepharose resin. This typically involves dissolving the ligand in a suitable coupling buffer and incubating it with the resin.

    • Wash the resin extensively to remove any non-covalently bound ligand.

  • Column Packing:

    • Pack a chromatography column with the this compound-functionalized resin.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Load the vancomycin-containing solution onto the equilibrated column.

    • Allow the sample to flow through the column at a slow flow rate to ensure efficient binding of vancomycin to the immobilized ligand.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding Buffer to remove unbound and non-specifically bound proteins and other contaminants.

  • Elution:

    • Elute the bound vancomycin by applying the Elution Buffer to the column. The low pH of the elution buffer disrupts the interaction between vancomycin and the immobilized ligand.

    • Collect the eluate in fractions.

  • Neutralization:

    • Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to prevent potential degradation of the purified vancomycin at low pH.

  • Analysis:

    • Analyze the collected fractions for the presence and purity of vancomycin using techniques such as UV-Visible spectroscopy, HPLC, or mass spectrometry.

Visualizations

vancomycin_mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala) PBP Penicillin-Binding Protein (Transpeptidase) Lipid_II->PBP Binding Peptidoglycan Cross-linked Peptidoglycan PBP->Peptidoglycan Catalyzes Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->Inhibition NAGDA This compound (D-Ala-D-Ala mimic) NAGDA->Vancomycin Mimics binding Inhibition->Peptidoglycan Inhibition of Cross-linking affinity_chromatography_workflow start Start prepare_column 1. Prepare Column (Immobilized this compound) start->prepare_column load_sample 2. Load Sample (Crude Vancomycin Extract) prepare_column->load_sample wash 3. Wash Column (Remove unbound impurities) load_sample->wash elute 4. Elute Vancomycin (Low pH buffer) wash->elute collect 5. Collect & Neutralize Fractions elute->collect analyze 6. Analyze Purity (HPLC, MS) collect->analyze end End analyze->end

Application Notes and Protocols for the Quantitative Analysis of N-Acetylglycyl-D-alanine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Acetylglycyl-D-alanine using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust and suitable for various research and development applications.

Introduction

This compound is a dipeptide of significant interest, particularly in the study of bacterial cell wall biosynthesis and as a potential fragment in drug discovery and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, in vitro assays, and quality control. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water with trifluoroacetic acid (TFA) as a pairing agent to ensure good peak shape.[1] The peptide bond in this compound allows for direct UV detection at a low wavelength (typically 210-220 nm).[2] Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of this compound.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Reagents and Materials:

    • This compound reference standard (≥98% purity)[3]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA, HPLC grade)

    • Methanol (HPLC grade)

    • Standard laboratory glassware

Experimental Protocols

4.1. Preparation of Reagents and Standards

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4.2. Sample Preparation

The following is a general protocol for sample preparation. It may need to be optimized depending on the sample matrix.

  • Homogenization (for tissue samples): Homogenize the tissue sample in a suitable buffer.

  • Protein Precipitation (for biological fluids or tissue homogenates): To 500 µL of the sample, add 1 mL of cold methanol. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of Mobile Phase A.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

4.3. HPLC Conditions

The following HPLC conditions are a starting point and may require optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm
Injection Volume 20 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
12.0595
15.0595
15.1955
20.0955

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The accuracy should be determined by the recovery of known amounts of this compound spiked into a blank matrix. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of three different concentrations of the standard solution three times on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The relative standard deviation (RSD) for both repeatability and intermediate precision should be less than 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=3)Recovery (%)
5
25
75

Table 4: Precision Data

Concentration (µg/mL)Intra-day Precision (RSD %, n=3)Inter-day Precision (RSD %, n=3)
5
25
75

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation reagent_prep Reagent & Standard Preparation hplc_analysis HPLC Analysis reagent_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration quantification Quantification peak_integration->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

peptidoglycan_structure cluster_glycan Glycan Backbone cluster_peptide Peptide Side Chain cluster_target Analyte of Interest NAG N-acetylglucosamine (NAG) NAM N-acetylmuramic acid (NAM) NAG->NAM -O- L_Ala L-Alanine NAM->L_Ala - D_Glu D-Glutamic acid L_Ala->D_Glu - meso_DAP meso-Diaminopimelic acid D_Glu->meso_DAP - D_Ala1 D-Alanine meso_DAP->D_Ala1 - D_Ala2 D-Alanine D_Ala1->D_Ala2 - target This compound (Component of Precursor)

Caption: Simplified structure of a bacterial peptidoglycan unit, a biological context for this compound.

References

Application Notes and Protocols for the Structural Analysis of N-Acetylglycyl-D-alanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of the dipeptide N-Acetylglycyl-D-alanine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of various NMR spectra.

Introduction

This compound is a dipeptide of interest in various biochemical and pharmaceutical contexts. Understanding its three-dimensional structure in solution is crucial for elucidating its biological function and for rational drug design. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on molecular structure, conformation, and dynamics in solution.[1][2] This document outlines the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Figure 1: Molecular structure and atom numbering of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound in a neutral aqueous solution (D₂O). These values are estimated based on data from similar dipeptides and are intended as a guide for spectral assignment. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)MultiplicityJ-coupling (Hz)
H-Ac (CH₃)~2.05s-
Hα-Gly~3.98s-
Hα-Ala~4.35q~7.2
Hβ-Ala (CH₃)~1.45d~7.2
NH-Gly~8.30t~5.8
NH-Ala~8.15d~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (ppm)
C-Ac (CH₃)~22.5
C=O (Ac)~175.0
Cα-Gly~43.5
C=O (Gly)~172.0
Cα-Ala~51.0
Cβ-Ala (CH₃)~18.5
C=O (Ala)~177.0

Experimental Protocols

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). For observation of exchangeable amide protons, dissolve the sample in a 90% H₂O / 10% D₂O mixture.

  • pH Adjustment: Adjust the pH of the sample to a desired value (typically around 7.0) using dilute NaOD or DCl. The pH can be measured using a pH meter calibrated for D₂O or by using pH indicator strips.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR:

    • Purpose: To obtain an overview of the proton signals and their multiplicities.

    • Key Parameters:

      • Pulse sequence: zg30 or zgpr (with water suppression)

      • Spectral width: 12-16 ppm

      • Number of scans: 16-64

      • Relaxation delay (d1): 2-5 s

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically through 2-3 bonds. This is crucial for identifying adjacent protons within the glycine and alanine residues.[3][4]

    • Key Parameters:

      • Pulse sequence: cosygpmfph

      • Data points (F2 x F1): 2048 x 256

      • Number of scans: 8-16

      • Spectral width: 10-12 ppm in both dimensions

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all protons belonging to the alanine residue from a single cross-peak.[4]

    • Key Parameters:

      • Pulse sequence: mlevphpr

      • Mixing time: 60-80 ms

      • Data points (F2 x F1): 2048 x 256

      • Number of scans: 8-16

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbon atoms. This experiment is essential for assigning the carbon resonances.[5][6][7]

    • Key Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3

      • Spectral width (F2 x F1): 12 ppm x 180 ppm

      • Data points (F2 x F1): 2048 x 256

      • Number of scans: 16-32

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is critical for connecting the different spin systems (acetyl, glycine, and alanine) and for assigning quaternary carbons.[6]

    • Key Parameters:

      • Pulse sequence: hmbcgplpndqf

      • Spectral width (F2 x F1): 12 ppm x 220 ppm

      • Data points (F2 x F1): 2048 x 512

      • Number of scans: 32-64

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary experiment for determining the 3D conformation of the dipeptide.[3]

    • Key Parameters:

      • Pulse sequence: noesygpph

      • Mixing time: 200-800 ms

      • Data points (F2 x F1): 2048 x 256

      • Number of scans: 16-32

  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) in all dimensions.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the internal standard (DSS or TSP at 0 ppm).

  • Analysis: Use appropriate NMR software (e.g., TopSpin, Mnova, CARA) to pick peaks, integrate signals, and analyze cross-peaks in the 2D spectra.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals and determining the structure of this compound.

G cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear NMR cluster_2d_hetero 2D Heteronuclear NMR cluster_conformation Conformational Analysis cluster_assignment Assignment cluster_structure Structure Determination H1 1D ¹H NMR assign_H Proton Assignment H1->assign_H COSY COSY COSY->assign_H TOCSY TOCSY TOCSY->assign_H HSQC HSQC assign_C Carbon Assignment HSQC->assign_C HMBC HMBC assign_fragments Fragment Assembly HMBC->assign_fragments NOESY NOESY structure 3D Structure NOESY->structure assign_H->HSQC assign_H->HMBC assign_C->HMBC assign_fragments->NOESY

Figure 2: Experimental workflow for the structural analysis of this compound.

Step-by-step Assignment Strategy:

  • ¹H Assignment:

    • Identify the singlet from the acetyl methyl group (H-Ac).

    • Identify the singlet from the glycine α-protons (Hα-Gly).

    • Use the COSY spectrum to identify the coupling between the alanine α-proton (Hα-Ala) and the β-protons (Hβ-Ala). The TOCSY spectrum will show correlations between all protons of the alanine residue.

    • If experiments are performed in H₂O/D₂O, identify the amide protons (NH-Gly and NH-Ala) and their couplings to the respective α-protons in the COSY spectrum.

  • ¹³C Assignment:

    • Use the HSQC spectrum to assign the carbons directly bonded to the already assigned protons (Cα-Gly, Cα-Ala, Cβ-Ala, C-Ac).

  • Fragment Assembly and Quaternary Carbon Assignment:

    • Use the HMBC spectrum to connect the individual spin systems. For example, look for correlations from Hα-Gly to the acetyl carbonyl (C=O Ac) and the glycine carbonyl (C=O Gly). Also, look for correlations from Hα-Ala to the glycine carbonyl and the alanine carbonyl (C=O Ala).

    • The HMBC spectrum will also allow for the assignment of the quaternary carbonyl carbons.

  • Conformational Analysis:

    • Analyze the NOESY spectrum for through-space correlations. Key NOEs to look for include those between:

      • The acetyl methyl protons and the glycine α-protons.

      • The glycine α-protons and the alanine α-proton.

      • The glycine amide proton and the alanine α-proton.

      • The alanine amide proton and the glycine α-protons.

    • The intensities of the NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing constraints for 3D structure calculation.

Visualization of NMR Correlations

The following diagrams illustrate the key through-bond and through-space correlations used for the structural assignment of this compound.

Figure 3: Through-bond NMR correlations for this compound.

Figure 4: Key through-space (NOESY) correlations for conformational analysis.

Conclusion

By following these detailed protocols, researchers can achieve a complete and unambiguous structural assignment of this compound. The combination of 1D and 2D NMR experiments provides a robust methodology for determining not only the covalent structure but also the preferred solution-state conformation. This information is invaluable for understanding its biological activity and for guiding further drug development efforts.

References

Application Notes and Protocols for Crystallizing Proteins with N-Acetylglycyl-D-alanine Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylglycyl-D-alanine and related D-alanyl-D-alanine containing peptides are crucial components of bacterial cell wall peptidoglycan.[1] Consequently, they are the target for last-resort antibiotics like vancomycin.[2] The structural elucidation of protein-ligand complexes involving these peptides is paramount for understanding mechanisms of antibiotic resistance and for the rational design of new therapeutic agents.

These application notes provide a comprehensive guide to the co-crystallization of proteins with the this compound ligand and its analogs. The protocols are based on established methodologies for protein-ligand co-crystallization, with specific examples drawn from the successful crystallization of glycopeptide antibiotics in complex with cell-wall precursor mimics.

Data Presentation

The following tables summarize key quantitative data for the crystallization of proteins with D-alanine-containing ligands.

Table 1: Thermodynamic Parameters of Vancomycin Binding to Cell Wall Analogs

LigandKd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (N)
N-acetyl-D-Ala-D-Ala16-15.58.9-6.61.0
N-acetyl-D-Ala-D-Ser160-11.55.0-6.51.0

Data adapted from Loll et al., 2009.

Table 2: Crystallization Conditions for Protein-Ligand Complexes

ProteinLigandProtein Conc.Ligand Conc.pHPrecipitantTemperature (°C)Resolution (Å)
VancomycinN-acetyl-D-Ala-D-AlaNot specifiedNot specified7.6Not specifiedRoom Temp1.07[3]
VancomycinN-acetyl-D-Ala-D-Ser13.5 mM27 mM6.025% (w/v) PEG 1500, MIB buffer41.20[2]
D-alanine-D-alanine ligase (E. coli)Phosphorylated D-cycloserine12 mg/mL5 mM8.0200 mM MgCl2, 25% PEG 335018<2.0[4]
D-alanyl-D-lactate ligase (VanA)Phosphinate inhibitorNot specifiedIn presence of inhibitor6.040-45% ammonium sulfateNot specified2.5[5]

Experimental Protocols

This protocol provides a general framework for the co-crystallization of a target protein with this compound using the hanging drop vapor diffusion method.

Materials:

  • Purified protein of interest (concentration > 5 mg/mL, purity > 95%)

  • This compound ligand

  • Crystallization screening kits (commercial or custom)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips

  • Micro-pipettes and tips

  • Microscope for crystal visualization

Procedure:

  • Protein and Ligand Preparation:

    • Concentrate the purified protein to a working concentration, typically between 5-20 mg/mL.

    • Prepare a stock solution of this compound in a buffer compatible with the protein. The final ligand concentration in the crystallization drop should be in molar excess (typically 2-10 fold) of the protein concentration.

  • Setting up Crystallization Trials:

    • Prepare the reservoir solution in the wells of the crystallization plate. This will typically contain a precipitant (e.g., PEG, ammonium sulfate), a buffer to maintain pH, and various additives.

    • On a clean cover slip, mix a small volume (e.g., 1 µL) of the protein-ligand solution with an equal volume of the reservoir solution.

    • Invert the cover slip and place it over the reservoir well, sealing it with grease to create a closed system.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.[4]

    • Regularly inspect the drops under a microscope for the formation of crystals over a period of days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of suitable size have grown, carefully remove them from the drop using a cryo-loop.

    • Briefly soak the crystal in a cryo-protectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal by plunging it into liquid nitrogen.

  • X-ray Diffraction:

    • Mount the frozen crystal on a goniometer and collect X-ray diffraction data.

This protocol is adapted from the successful crystallization of the vancomycin-N-acetyl-D-Ala-D-Ser complex and can serve as a starting point for this compound.[2]

Materials:

  • Vancomycin

  • N-acetyl-D-Ala-D-Ser (or this compound)

  • 50 mM Tris buffer, pH 7.5

  • DMSO

  • MIB buffer, pH 6 (25 mM malonic acid, 37 mM imidazole, 37.5 mM boric acid)

  • 25% (w/v) PEG 1500

  • Al's Oil

  • Hanging drop crystallization plates

Procedure:

  • Complex Formation:

    • Prepare a solution containing 13.5 mM vancomycin and 27 mM N-acetyl-D-Ala-D-Ser in 50 mM Tris, pH 7.5, with 20% (v/v) DMSO.[2]

  • Crystallization Setup:

    • Mix 1 µL of the vancomycin-ligand solution with 1 µL of the precipitant solution (25% (w/v) PEG 1500 in MIB buffer, pH 6).[2]

    • Incubate the hanging drop under Al's Oil at 4°C.[2]

  • Crystal Growth:

    • Elongated, diamond-shaped plates are expected to form within approximately two weeks.[2]

Mandatory Visualizations

Co_crystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_analysis Analysis Protein Purified Protein Complex Protein-Ligand Complex Protein->Complex Ligand This compound Ligand->Complex Screening Crystallization Screening (Hanging/Sitting Drop) Complex->Screening Optimization Optimization of Conditions Screening->Optimization Crystal Protein-Ligand Crystal Optimization->Crystal Harvesting Crystal Harvesting & Cryo-protection Crystal->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure 3D Structure Determination Diffraction->Structure

Caption: Co-crystallization Experimental Workflow.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide + Amino Acids Lipid_I Lipid I UDP_NAM_peptide->Lipid_I D_Ala D-alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala ligase D_Ala_D_Ala->UDP_NAM_peptide NAGDA This compound (Ligand Analog) NAGDA->D_Ala_D_Ala Structural Analog Lipid_II Lipid II Lipid_I->Lipid_II + UDP-NAG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Vancomycin Vancomycin Lipid_II->Vancomycin Binding & Inhibition Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation

Caption: Bacterial Cell Wall Biosynthesis Pathway.

References

Application Notes and Protocols for Kinetic Analysis of Enzymes with N-Acetylglycyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic analysis of enzymes that interact with D-alanine-containing substrates is crucial for understanding bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. N-Acetylglycyl-D-alanine serves as a simplified, synthetic substrate analog for probing the activity of a key class of bacterial enzymes: the DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs). These enzymes are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] The inhibition of DD-transpeptidases is the mechanism of action for widely used β-lactam antibiotics like penicillin.[1]

This document provides detailed application notes and protocols for the kinetic analysis of DD-transpeptidases using this compound and other relevant substrates.

Target Enzymes: DD-Transpeptidases (Penicillin-Binding Proteins)

DD-transpeptidases catalyze the final step in peptidoglycan biosynthesis, which involves the formation of peptide cross-links between adjacent glycan strands.[1] This reaction proceeds through a two-step mechanism:

  • Acylation: The active-site serine of the enzyme attacks the peptide bond between the two D-alanine residues of a donor peptide, releasing the terminal D-alanine and forming a covalent acyl-enzyme intermediate.[1]

  • Deacylation: The acyl-enzyme intermediate then reacts with an amino group from an adjacent peptide chain (transpeptidation) or with water (carboxypeptidation), resulting in the formation of a cross-link and regeneration of the free enzyme.[1]

Well-characterized DD-transpeptidases suitable for kinetic analysis with this compound analogs include:

  • Streptomyces R61 DD-peptidase: A soluble, well-studied model enzyme for DD-transpeptidase activity.

  • Escherichia coli PBP1b: A high-molecular-weight, bifunctional enzyme with both transglycosylase and transpeptidase activity, representing a key enzyme in Gram-negative bacteria.[2][3]

Data Presentation: Kinetic Parameters of DD-Transpeptidases with Various Substrates

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes kinetic parameters for well-characterized DD-transpeptidases with structurally related or chromogenic substrates. This data provides a valuable reference for expected kinetic values and for comparing the reactivity of novel substrates or inhibitors.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Streptomyces R61 DD-peptidaseHippuryl-DL-phenyllactate---[4]
Streptomyces R61 DD-peptidaseNα,Nε-diacetyl-L-Lys-D-Ala-D-Ala---[5]
Actinomadura R39 DD-peptidaseVarious ester and thioester derivatives of hippuric acid---[6]
E. coli PBP1bNative or near native peptidoglycan precursors---[7]

Note: Specific values for Km and kcat are often highly dependent on the specific substrate and assay conditions. The references provide the context for these interactions.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for DD-Transpeptidase Activity

This protocol describes a continuous assay to monitor the hydrolysis of the terminal D-alanine from a suitable substrate. While this compound itself does not produce a chromogenic product upon cleavage, this protocol can be adapted using a coupled enzyme system or by employing a synthetic substrate with a chromogenic leaving group. A general spectrophotometric method for DD-peptidases involves monitoring the decrease in absorbance at wavelengths between 215 and 235 nm, corresponding to the hydrolysis of the peptide bond.[8]

Materials:

  • Purified DD-transpeptidase (e.g., Streptomyces R61 DD-peptidase or a soluble construct of E. coli PBP1b)

  • Substrate stock solution (e.g., this compound or a chromogenic analog)

  • Assay Buffer: 20 mM MOPS buffer, pH 7.5[9] or 20 mM phosphate buffer, pH 7.5[8]

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare the reaction mixture: In a UV-transparent microplate well or cuvette, prepare the reaction mixture by adding the assay buffer and the desired concentrations of the substrate. For initial experiments, a substrate concentration range of 0.1 to 10 times the expected Km is recommended.

  • Equilibrate the temperature: Incubate the reaction mixture at a constant temperature, typically 25°C or 37°C.[8][9]

  • Initiate the reaction: Add a known concentration of the purified DD-transpeptidase to the reaction mixture and mix quickly.

  • Monitor the reaction: Immediately begin monitoring the change in absorbance over time at a fixed wavelength (e.g., 215 nm for peptide bond cleavage).[9] Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εbc) if the extinction coefficient of the product is known.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

    • Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

Protocol 2: Coupled Enzyme Assay for D-Alanine Release

This protocol provides a method to quantify the release of D-alanine from non-chromogenic substrates like this compound by coupling the reaction to a D-amino acid oxidase, which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a colored product.

Materials:

  • Purified DD-transpeptidase

  • This compound

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., Amplex Red or o-phenylenediamine dihydrochloride - OPD)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the coupled enzyme reaction mixture: In a microplate well, combine the assay buffer, DAAO, HRP, and the chromogenic HRP substrate.

  • Add the primary substrate: Add varying concentrations of this compound to the wells.

  • Equilibrate the temperature: Incubate the plate at the desired temperature (e.g., 37°C).

  • Initiate the primary reaction: Add the purified DD-transpeptidase to each well to start the reaction.

  • Monitor product formation: Immediately place the microplate in a plate reader and monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red or 492 nm for OPD) over time.

  • Data Analysis: Follow the same data analysis steps as in Protocol 1 to determine the kinetic parameters for the DD-transpeptidase.

Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis Enzyme Purified DD-Transpeptidase StartRxn Initiate Reaction (Add Enzyme) Enzyme->StartRxn Substrate This compound Stock Solution ReactionMix Prepare Reaction Mixture (Buffer + Substrate) Substrate->ReactionMix Buffer Assay Buffer (e.g., 20 mM MOPS, pH 7.5) Buffer->ReactionMix TempEquil Temperature Equilibration (e.g., 25°C or 37°C) ReactionMix->TempEquil TempEquil->StartRxn Monitor Monitor Absorbance Change (Spectrophotometer) StartRxn->Monitor CalcV0 Calculate Initial Velocity (v0) Monitor->CalcV0 Plot Plot v0 vs. [Substrate] CalcV0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Params Determine Km, Vmax, kcat Fit->Params

Caption: Workflow for DD-Transpeptidase Kinetic Analysis.

Bacterial Peptidoglycan Biosynthesis Pathway

peptidoglycan_biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F D-Ala-D-Ala ligase Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flipped_Lipid_II Lipid II Lipid_II->Flipped_Lipid_II Flippase (MurJ) Glycan_Chain Growing Glycan Chain Flipped_Lipid_II->Glycan_Chain Transglycosylase (e.g., PBP1b) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG DD-Transpeptidase (e.g., PBP1b) Cleaves D-Ala-D-Ala

Caption: Overview of Bacterial Peptidoglycan Biosynthesis.[10][11]

References

Purchasing High-Purity N-Acetylglycyl-D-alanine for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory use of high-purity N-Acetylglycyl-D-alanine. This compound is a crucial reagent in various research areas, particularly in microbiology, antibiotic development, and enzymology.

Product Specifications and Supplier Information

High-purity this compound is available from several reputable chemical suppliers. When purchasing, it is critical to obtain a certificate of analysis to ensure the material meets the required specifications for your experiments.

PropertySpecificationSupplier Example(s)
Purity ≥98% (typically determined by TLC or HPLC)Sigma-Aldrich, Thermo Fisher Scientific
Appearance White to off-white powderMultiple suppliers
Molecular Formula C₇H₁₂N₂O₄N/A
Molecular Weight 188.18 g/mol N/A
CAS Number 3061-93-4N/A
Storage Temperature -20°CMultiple suppliers
Solubility Slightly soluble in waterThermo Fisher Scientific[1]

Key Applications and Experimental Protocols

This compound and related N-acetyl-D-amino acids serve as essential tools in several key research applications.

Investigating Antibiotic-Target Interactions

N-Acetyl-D-alanine is a structural analog of the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls.[2] This makes it an invaluable tool for studying the mechanism of action of glycopeptide antibiotics like vancomycin, which target this moiety to inhibit bacterial cell wall synthesis.[3][4]

This protocol outlines the determination of binding affinity and thermodynamic parameters of the interaction between vancomycin and N-Acetyl-D-alanyl-D-alanine.

Materials:

  • High-purity vancomycin hydrochloride

  • High-purity N-Acetyl-D-alanyl-D-alanine

  • Isothermal Titration Calorimeter (ITC)

  • Appropriate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of vancomycin (typically 10-50 µM) in the ITC buffer.

    • Prepare a stock solution of N-Acetyl-D-alanyl-D-alanine (typically 1-2 mM) in the same buffer.

  • ITC Experiment Setup:

    • Load the vancomycin solution into the sample cell of the calorimeter.

    • Load the N-Acetyl-D-alanyl-D-alanine solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial injection followed by a series of subsequent injections.

  • Data Acquisition and Analysis:

    • Initiate the titration. The instrument will measure the heat change upon each injection of the ligand.

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Data Presentation:

ParameterValue
Binding Affinity (Kₐ) (e.g., 1.5 x 10⁵ M⁻¹)
Enthalpy Change (ΔH) (e.g., -8.5 kcal/mol)
Entropy Change (ΔS) (e.g., -2.1 cal/mol·K)
Stoichiometry (n) (e.g., 1.1)
Characterization of D-aminoacylase Activity

N-Acetyl-D-alanine can be used as a substrate to identify and characterize D-aminoacylases (also known as N-acyl-D-amino acid amidohydrolases), enzymes that stereospecifically hydrolyze N-acyl-D-amino acids.[5][6]

This protocol describes a method to measure the enzymatic activity of a D-aminoacylase using N-Acetyl-D-alanine as the substrate. The reaction progress is monitored by quantifying the formation of the product, D-alanine.

Materials:

  • Purified D-aminoacylase

  • N-Acetyl-D-alanine

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a chiral column or pre-column derivatization reagents

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the D-aminoacylase.

    • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Sample Analysis by HPLC:

    • Derivatize the amino acids in the quenched samples if necessary for detection. A common derivatizing agent is o-phthaldialdehyde (OPA).

    • Inject the samples onto an HPLC system equipped with a suitable column (e.g., a C18 column for derivatized amino acids).

    • Separate the substrate (N-Acetyl-D-alanine) and the product (D-alanine) using an appropriate gradient of mobile phases.

    • Detect the compounds using a UV or fluorescence detector.

  • Data Analysis:

    • Generate a standard curve for D-alanine.

    • Quantify the amount of D-alanine produced in each sample based on the standard curve.

    • Calculate the initial reaction velocity and determine the enzyme's specific activity.

Data Presentation:

Kinetic ParameterValue
Kₘ for N-Acetyl-D-alanine (e.g., 5.2 mM)
Vₘₐₓ (e.g., 120 µmol/min/mg)
Specific Activity (e.g., 85 U/mg)

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Biosynthesis and Antibiotic Action

N-Acetyl-D-alanine is a key component in understanding the late stages of peptidoglycan synthesis, which is a primary target for many antibiotics.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_antibiotics Antibiotic Inhibition UDP_NAG UDP-N-acetylglucosamine Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_peptide UDP-N-acetylmuramic acid -pentapeptide (contains D-Ala-D-Ala) UDP_NAM_peptide->Lipid_I MurG Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_mem Lipid II Lipid_II->Lipid_II_mem Flippase PG Growing Peptidoglycan Chain Lipid_II_mem->PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan PG->Crosslinked_PG Transpeptidase (PBP) Vancomycin Vancomycin Vancomycin->UDP_NAM_peptide Binds to D-Ala-D-Ala Penicillin Penicillin Penicillin->Crosslinked_PG Inhibits Transpeptidase

Caption: Bacterial peptidoglycan biosynthesis and sites of antibiotic inhibition.

Experimental Workflow for Vancomycin Binding Analysis

The following diagram illustrates the logical flow of an experiment to characterize the binding of vancomycin to N-Acetyl-D-alanyl-D-alanine.

vancomycin_binding_workflow start Start: Prepare Reagents prepare_vancomycin Prepare Vancomycin Solution (e.g., 20 µM in ITC buffer) start->prepare_vancomycin prepare_ligand Prepare N-Acetyl-D-alanyl-D-alanine Solution (e.g., 500 µM in ITC buffer) start->prepare_ligand itc_setup Set up ITC Instrument (Temperature, Injections) prepare_vancomycin->itc_setup prepare_ligand->itc_setup run_itc Perform Titration Experiment itc_setup->run_itc data_acquisition Acquire Raw Heat Data run_itc->data_acquisition data_analysis Integrate Peaks and Fit to Binding Model data_acquisition->data_analysis results Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS) data_analysis->results end End results->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of vancomycin binding.

Stabilization of Vancomycin Solutions

N-Acetyl-D-alanine can be used to stabilize solutions of vancomycin, which is particularly relevant in pharmaceutical formulations and for long-term storage of stock solutions in the laboratory.[5]

Protocol: Preparation of a Stabilized Vancomycin Stock Solution

Materials:

  • Vancomycin hydrochloride

  • N-Acetyl-D-alanine

  • Sterile, high-purity water

  • pH meter

Procedure:

  • Dissolve N-Acetyl-D-alanine in sterile water to the desired molar excess relative to vancomycin (e.g., a 10:1 molar ratio of N-Acetyl-D-alanine to vancomycin).

  • Adjust the pH of the N-Acetyl-D-alanine solution to approximately 4.5 with dilute HCl or NaOH.

  • Add the vancomycin hydrochloride powder to the pH-adjusted N-Acetyl-D-alanine solution and dissolve completely.

  • Verify the final pH and adjust if necessary.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Store the stabilized solution at the recommended temperature (e.g., 2-8°C or -20°C for long-term storage).

This protocol can enhance the stability of vancomycin solutions, reducing degradation and ensuring consistent performance in assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetylglycyl-D-alanine Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylglycyl-D-alanine (NAGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing NAGA in various experimental settings. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAGA) and what are its primary applications in research?

This compound is a dipeptide analog that plays a significant role in studying bacterial cell wall biosynthesis. It serves as a substrate analog for enzymes involved in peptidoglycan synthesis, particularly D-Ala-D-Ala ligases and transpeptidases. Its primary application is in assays designed to screen for and characterize inhibitors of these enzymes, which are crucial targets for antibiotic development. For instance, it is used in binding assays with antibiotics like vancomycin, which targets the D-alanyl-D-alanine moiety of peptidoglycan precursors.[1][2][3]

Q2: How should I prepare and store NAGA stock solutions?

Stock Solution Preparation and Storage Guidelines:

  • Dissolution: To prepare a stock solution, begin by dissolving a small, accurately weighed amount of NAGA in a small volume of high-purity, sterile water or an appropriate buffer. Gentle vortexing or sonication can aid in dissolution.

  • Storage: It is recommended to store NAGA as a lyophilized powder at -20°C for long-term stability.[5] Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots at -20°C or -80°C.

  • Avoid Contamination: Use sterile buffers and handle the peptide under aseptic conditions to prevent microbial contamination, especially if the solutions will be stored for an extended period.[5]

Q3: What are the key considerations for determining the optimal concentration of NAGA in my assay?

The optimal concentration of NAGA will depend on the specific enzyme and assay conditions. Here are some key factors to consider:

  • Enzyme Kinetics: The concentration should ideally be around the Michaelis-Menten constant (Km) of the enzyme for its natural substrate if you are studying competitive inhibition.

  • Assay Type: In binding assays, the concentration will influence the signal-to-noise ratio. A concentration titration is recommended to determine the optimal range.

  • Solubility Limits: Do not exceed the solubility limit of NAGA in your assay buffer to avoid precipitation and inaccurate results.

A preliminary experiment performing a dose-response curve with varying concentrations of NAGA is essential to determine the optimal working concentration for your specific experimental setup.

Q4: Can Trifluoroacetic acid (TFA) from peptide synthesis affect my assay?

Yes, residual trifluoroacetic acid (TFA) from the purification of synthetic peptides can significantly impact biological assays. TFA can alter the pH of your assay buffer and directly inhibit enzyme activity or cellular processes.[6][7] If you are observing unexpected results, it is crucial to consider TFA interference.

Mitigation Strategies:

  • TFA Removal: If you suspect TFA interference, you can perform a TFA removal step, which typically involves ion exchange chromatography or repeated lyophilization from an HCl solution.[6]

  • pH Adjustment: Carefully check and adjust the pH of your final assay solution after adding the NAGA stock solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal/Activity Incorrect Wavelength: The plate reader is not set to the appropriate wavelength for detection.Verify the recommended wavelength in your assay protocol and check the instrument's filter settings.[6]
Degraded NAGA: Improper storage or multiple freeze-thaw cycles have led to the degradation of the peptide.[5]Use a fresh aliquot of NAGA stock solution. Always store lyophilized peptide at -20°C and reconstituted solutions in single-use aliquots at -20°C or below.[5]
Inactive Enzyme: The enzyme has lost its activity due to improper storage or handling.Run a positive control with a known substrate to confirm enzyme activity. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions.
Assay Buffer Temperature: Using an ice-cold assay buffer can reduce enzyme activity.Allow the assay buffer to equilibrate to room temperature before use, unless the protocol specifies otherwise.[6][8]
High Background Signal Contaminated Reagents: Buffers or other reagents may be contaminated.Prepare fresh buffers and solutions using high-purity water and reagents.
Autohydrolysis of Substrate: The substrate may be unstable and spontaneously breaking down.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Interfering Substances: Components in the sample or buffer (e.g., EDTA, SDS, high concentrations of certain salts) may interfere with the assay.[6]Review the composition of all solutions and consider if any components are known to interfere with your assay chemistry.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and prepare a master mix for reagents where possible to minimize pipetting variability.[6]
Incomplete Dissolution of NAGA: The NAGA stock solution may not be fully dissolved, leading to concentration inaccuracies.Ensure NAGA is completely dissolved before use. Gentle warming or sonication may be necessary, but be cautious of potential degradation at high temperatures.
Precipitation During Assay: NAGA or other components may be precipitating out of solution at the working concentration or under assay conditions.Visually inspect the assay wells for any signs of precipitation. If observed, you may need to lower the NAGA concentration or modify the buffer composition (e.g., adjust pH, add a co-solvent if compatible with the enzyme).
Improper Mixing: Inadequate mixing of reagents in the assay wells.Gently mix the contents of the wells after adding all components, for example, by tapping the plate.[8]

Experimental Protocols

1. General Protocol for an Enzyme Inhibition Assay using this compound

This protocol provides a general framework for assessing the inhibitory effect of a compound on a D-Ala-D-Ala ligase using NAGA as a substrate analog. This protocol should be optimized for your specific enzyme and experimental conditions.[1][9]

Materials:

  • Purified D-Ala-D-Ala ligase

  • This compound (NAGA)

  • Test inhibitor compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10 mM ATP)

  • Detection Reagent (e.g., a reagent that detects the product of the enzymatic reaction)

  • 96-well microplate (black or clear, depending on the detection method)[6]

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, NAGA, and the test inhibitor in the assay buffer. Perform serial dilutions of the inhibitor to create a range of concentrations to be tested.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add a fixed amount of the enzyme solution. Then, add the different concentrations of the test inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a recommended time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding a fixed concentration of the NAGA solution to all wells.

  • Incubation and Detection: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes). After incubation, add the detection reagent according to the manufacturer's instructions to stop the reaction and generate a signal.

  • Measure Signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]

2. Hypothetical Synthesis and Purification of this compound

This is a generalized protocol based on standard peptide synthesis techniques. Specific reaction conditions may need to be optimized.

Materials:

  • Glycyl-D-alanine

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Glycyl-D-alanine in an aqueous solution of sodium bicarbonate.

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride while stirring. Allow the reaction to proceed for several hours at room temperature.

  • Acidification and Extraction: Acidify the reaction mixture with a suitable acid (e.g., HCl) to a low pH. Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[10]

Visualizations

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala D-Ala-D-Ala Ligase NAGA NAGA D-Ala-D-Ala Ligase D-Ala-D-Ala Ligase NAGA->D-Ala-D-Ala Ligase Competitive Inhibition UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->UDP-MurNAc-pentapeptide D-Ala-D-Ala Ligase Lipid_II Lipid_II UDP-MurNAc-pentapeptide->Lipid_II Translocase Inhibitor Inhibitor Inhibitor->D-Ala-D-Ala Ligase Growing_Peptidoglycan Growing_Peptidoglycan Lipid_II->Growing_Peptidoglycan Transglycosylase Cross-linked_Peptidoglycan Cross-linked_Peptidoglycan Growing_Peptidoglycan->Cross-linked_Peptidoglycan Transpeptidase Vancomycin Vancomycin Vancomycin->Growing_Peptidoglycan Binds D-Ala-D-Ala

Caption: Inhibition of Peptidoglycan Synthesis by NAGA and Antibiotics.

Assay_Troubleshooting_Logic cluster_reagents Reagent Issues Start Assay Fails (e.g., No Signal, High Background, Inconsistent Results) Check_Reagents Check Reagents (NAGA, Enzyme, Buffer) Start->Check_Reagents Check_Instrument Check Instrument Settings (Wavelength, Temperature) Start->Check_Instrument Check_Protocol Review Assay Protocol (Concentrations, Incubation Times) Start->Check_Protocol Degradation Degradation? Check_Reagents->Degradation Contamination Contamination? Check_Reagents->Contamination Solubility Solubility Issue? Check_Reagents->Solubility Problem_Solved Problem Solved Check_Instrument->Problem_Solved Corrections Made Check_Protocol->Problem_Solved Corrections Made Degradation->Contamination No Use_Fresh Use Fresh Aliquots Degradation->Use_Fresh Yes Contamination->Solubility No Prepare_Fresh Prepare Fresh Buffers Contamination->Prepare_Fresh Yes Solubility->Check_Instrument No Optimize_Buffer Optimize Buffer/Concentration Solubility->Optimize_Buffer Yes Use_Fresh->Problem_Solved Prepare_Fresh->Problem_Solved Optimize_Buffer->Problem_Solved

Caption: Troubleshooting Workflow for NAGA-based Assays.

References

Technical Support Center: N-Acetylglycyl-D-alanine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylglycyl-D-alanine synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: Why is my final yield of this compound consistently low?

Low yield is a common issue in peptide synthesis and can stem from several factors:

  • Incomplete Coupling Reactions: The formation of the amide bond between N-acetylglycine and D-alanine may not have gone to completion. This can be caused by insufficient reaction time, suboptimal temperature, or steric hindrance. Consider extending the reaction time or using a more powerful coupling reagent.[1][2]

  • Side Reactions: The formation of byproducts, particularly diketopiperazine, can significantly consume your starting materials and reduce the yield of the desired dipeptide.[3]

  • Peptide Aggregation: Although less common for a short dipeptide, aggregation can sometimes occur, especially at high concentrations, leading to incomplete reactions.[1][4] Using a different solvent system, such as adding a small amount of DMSO to DMF, can help disrupt aggregation.[5]

  • Purification Losses: Significant amounts of the product can be lost during purification steps like extraction, crystallization, or chromatography. Ensure your purification technique is optimized for your product's specific properties.

Question 2: I've detected an impurity with a mass corresponding to the loss of water from my dipeptide. What is it and how can I prevent it?

This impurity is almost certainly the cyclic dipeptide, cyclo(Gly-Ala) , also known as a diketopiperazine (DKP) .

DKP formation is one of the most significant side reactions in the synthesis of dipeptides, especially those containing glycine or proline.[3] It occurs via an intramolecular cyclization reaction where the N-terminal amine of the dipeptide attacks the ester carbonyl, cleaving the peptide from the resin (in SPPS) or leading to cyclization in solution-phase synthesis.[3][6]

Strategies to Minimize DKP Formation:

  • Use of Dipeptides: Instead of coupling single amino acids sequentially, incorporating a pre-formed dipeptide can help bypass the DKP-sensitive intermediates.[3][7]

  • Choice of Coupling Reagents: The selection of coupling reagents and additives can influence the rate of the desired reaction versus the side reaction.

  • Mild Deprotection Conditions: If using protecting groups, employing milder deprotection conditions can help reduce the likelihood of DKP formation.[3]

  • Temperature Control: Lowering the storage temperature of peptide intermediates has been shown to improve their stability and reduce degradation via DKP pathways.[3]

Question 3: How do I choose the best coupling reagent for my synthesis?

The choice of coupling reagent is critical for achieving high yield and purity.[8] Reagents are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts.[9]

  • Carbodiimides (e.g., DCC, DIC): These are cost-effective and widely used. However, they can cause racemization. To suppress this, they are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®.[8][10] Diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis because its urea byproduct is more soluble and easier to remove.[10]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents are highly efficient, react quickly, and result in less racemization compared to carbodiimides alone.[9][10] HATU is particularly effective due to the properties of its HOAt leaving group, which can accelerate the reaction.[9] COMU is a newer, safer alternative based on Oxyma Pure, avoiding the potentially explosive nature of HOBt/HOAt-based reagents.[8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, these are very effective, especially for sterically hindered couplings.[9] PyAOP is particularly useful for coupling N-methylated amino acids.[10]

Question 4: My product's optical rotation is incorrect, suggesting racemization has occurred. How can I avoid this?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a major concern when activating the carboxyl group of a chiral amino acid like D-alanine.[11]

Methods to Suppress Racemization:

  • Use of Additives: Coupling additives such as HOBt, HOAt, or Oxyma Pure are essential. They react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the initial activated species.[8][12]

  • Base Selection: The choice and amount of base used can impact racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA).[8]

  • Temperature: Running the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.

Data Presentation: Comparison of Common Coupling Reagents

The table below summarizes the properties of common coupling reagents used in peptide synthesis.

Reagent ClassExample(s)Additive RequiredSpeedRacemization RiskKey Advantages & Disadvantages
Carbodiimides DIC, DCC, EDCYes (HOBt, Oxyma)ModerateHigh (without additive)Pro: Inexpensive. Con: Byproduct removal can be difficult (DCC); high racemization risk without additives.[10]
Aminium/Uronium HBTU, TBTUNo (contains HOBt)FastLowPro: Very efficient, fast reactions.[10] Con: Based on potentially explosive benzotriazoles.
Aminium/Uronium HATU, HCTUNo (contains HOAt)Very FastVery LowPro: Among the most efficient reagents, excellent for difficult couplings.[9] Con: Higher cost.
Aminium/Uronium COMUNo (contains Oxyma)Very FastVery LowPro: High efficiency comparable to HATU, safer (non-explosive leaving group), good solubility.[8]
Phosphonium PyBOP, PyAOPNo (contains HOBt/HOAt)FastLowPro: High efficiency, stable reagents. Con: Phosphine oxide byproducts must be removed.[9]
Experimental Protocols

This section provides a general protocol for the solution-phase synthesis of this compound.

Objective: To synthesize this compound via a carbodiimide-mediated coupling reaction.

Materials:

  • N-acetylglycine

  • D-alanine methyl ester hydrochloride (or other suitable ester)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1M NaOH for saponification

  • Silica gel for column chromatography

Methodology:

Step 1: Activation and Coupling

  • Dissolve N-acetylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 15-20 minutes. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve D-alanine methyl ester hydrochloride (1.0 eq) in DCM/DMF and add DIPEA (1.1 eq) to neutralize the salt and form the free amine.

  • Add the free amine solution to the activated N-acetylglycine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Work-up and Extraction

  • Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess HOBt and unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide ester (this compound methyl ester).

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude protected dipeptide in a mixture of methanol and water.

  • Cool the solution to 0 °C and add 1M NaOH (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, carefully acidify the solution to pH ~3 with 1M HCl.

  • Extract the product into ethyl acetate. Dry the organic layer and concentrate to yield the crude final product.

Step 4: Purification

  • Purify the crude this compound by recrystallization or silica gel column chromatography to obtain the final, pure product.[13]

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and troubleshooting logic in this compound synthesis.

cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product NAG N-Acetylglycine Coupling 1. Coupling Reaction (DIC/HOBt) NAG->Coupling DAE D-Alanine Ester DAE->Coupling Workup 2. Aqueous Work-up & Extraction Coupling->Workup Deprotection 3. Ester Hydrolysis (Saponification) Workup->Deprotection Purification 4. Purification (Chromatography) Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for solution-phase synthesis of this compound.

Start Low Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity CheckCompletion Did the reaction go to completion (TLC)? CheckPurity->CheckCompletion Yes Sol_Purity Repurify starting materials. CheckPurity->Sol_Purity No CheckSideReaction Are major side products visible (TLC/MS)? CheckCompletion->CheckSideReaction Yes Sol_Time Increase reaction time or temperature. CheckCompletion->Sol_Time No Sol_Reagent Use a stronger coupling reagent (e.g., HATU). CheckCompletion->Sol_Reagent Still No Sol_DKP Optimize to prevent Diketopiperazine (DKP). CheckSideReaction->Sol_DKP Yes Sol_Purification Review and optimize purification protocol. CheckSideReaction->Sol_Purification No

Caption: Troubleshooting flowchart for diagnosing and addressing low reaction yield.

DipeptideEster H-Gly-D-Ala-OR (Dipeptide Ester Intermediate) TransitionState Cyclic Intermediate DipeptideEster->TransitionState label_node Intramolecular Nucleophilic Attack DKP cyclo(Gly-Ala) (Diketopiperazine) TransitionState->DKP Ring Closure CleavedEster R-OH TransitionState->CleavedEster Ester Cleavage

References

Technical Support Center: N-Acetylglycyl-D-alanine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylglycyl-D-alanine. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the estimated isoelectric point (pI) of this compound and why is it important for solubility?

A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At this pH, solubility is often at its minimum. The N-terminus of this compound is acetylated, meaning it does not have a positive charge at physiological pH. The only ionizable group is the C-terminal carboxyl group of the D-alanine residue. The pKa of the carboxylic acid group of D-alanine is approximately 2.47. Therefore, the estimated pI of this compound is around 2.47. To improve solubility, it is recommended to work at a pH at least 1-2 units away from the pI.

Q2: I am having trouble dissolving this compound in my buffer. What are the first steps I should take?

A2: For short peptides like this compound, they are often soluble in water.[1] If you are experiencing solubility issues in your buffer, we recommend the following initial steps:

  • pH Adjustment: Ensure the pH of your buffer is significantly different from the estimated pI of ~2.47. For this acidic peptide, increasing the pH to a neutral or basic range (pH 7 or above) should increase solubility by deprotonating the carboxylic acid, resulting in a net negative charge and better interaction with the aqueous solvent.

  • Gentle Heating: Gently warming the solution to around 30-40°C can help increase the kinetic energy and facilitate dissolution. Avoid excessive heat to prevent potential degradation.

  • Sonication: Brief periods of sonication can help to break up any aggregates and promote dissolution.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, if adjusting the pH is not sufficient or not compatible with your experimental conditions, using a small amount of an organic co-solvent can be effective. We recommend trying the following:

  • Dimethyl Sulfoxide (DMSO): Start by dissolving the peptide in a minimal amount of DMSO and then slowly add your aqueous buffer to the desired concentration.

  • Ethanol or Acetonitrile: These can also be used as alternatives to DMSO.

Important: Always consider the compatibility of the organic solvent with your downstream application.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Solubility Test

Before preparing a large batch, it is prudent to perform a small-scale solubility test.

Protocol:

  • Weigh a small, known amount of this compound (e.g., 1 mg).

  • Add a small volume of your intended buffer (e.g., 100 µL).

  • Vortex the solution for 30 seconds.

  • Observe the solution. If it is not clear, proceed with the troubleshooting steps below.

Troubleshooting Workflow

If the initial test fails, follow this decision-making workflow to systematically improve solubility.

G cluster_0 start Start: Undissolved Peptide ph_adjust Adjust Buffer pH (away from pI ~2.47) start->ph_adjust check_sol_1 Is the peptide dissolved? ph_adjust->check_sol_1 heat_sonicate Gentle Heating (30-40°C) or Sonication check_sol_1->heat_sonicate No success Success: Peptide Dissolved check_sol_1->success Yes check_sol_2 Is the peptide dissolved? heat_sonicate->check_sol_2 cosolvent Add Minimal Co-solvent (e.g., DMSO) check_sol_2->cosolvent No check_sol_2->success Yes check_sol_3 Is the peptide dissolved? cosolvent->check_sol_3 consult Consult Further Technical Support check_sol_3->consult No check_sol_3->success Yes

Caption: A workflow for troubleshooting this compound solubility.

Quantitative Data Summary

Buffer pHExpected SolubilityRationale
< 2.0 Low to ModerateThe carboxylic acid is protonated, leading to a neutral molecule which may have lower solubility.
~ 2.5 (pI) Minimum The net charge is zero, leading to minimal interaction with the aqueous solvent and potential precipitation.
4.0 - 6.0 Moderate to HighThe carboxylic acid is partially to fully deprotonated, resulting in a net negative charge and increased solubility.
> 7.0 High The carboxylic acid is fully deprotonated, leading to a net negative charge and strong interaction with the aqueous buffer.

Experimental Protocols

Protocol for Determining Approximate Solubility

This protocol outlines a method to determine the approximate solubility of this compound in a chosen buffer.

Materials:

  • This compound

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of your chosen buffer.

  • Create a series of dilutions of the buffer with varying pH values if you are testing the effect of pH.

  • Add a pre-weighed excess amount of this compound to a known volume of the buffer in a microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Allow the suspension to equilibrate for at least one hour at a controlled temperature.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • The concentration of the dissolved peptide in the supernatant can be determined by a suitable analytical method, such as UV-Vis spectrophotometry (if the peptide has a chromophore or by derivatization) or by drying a known volume of the supernatant and weighing the residue.

G cluster_workflow Solubility Determination Workflow prep Prepare Buffer Solutions add_peptide Add Excess Peptide to Buffer prep->add_peptide equilibrate Equilibrate and Centrifuge add_peptide->equilibrate collect Collect Supernatant equilibrate->collect analyze Analyze Supernatant Concentration collect->analyze

Caption: Experimental workflow for determining peptide solubility.

References

N-Acetylglycyl-D-alanine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of N-Acetylglycyl-D-alanine.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once in solution, it is recommended to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can contribute to degradation.

2. What is the expected stability of this compound in solution?

3. What are the potential degradation pathways for this compound?

This compound can degrade through several pathways:

  • Hydrolysis: The peptide bond between glycine and D-alanine can be hydrolyzed, yielding N-acetylglycine and D-alanine. This can be catalyzed by acids, bases, or peptidases.

  • Deacetylation: The N-acetyl group can be removed by acylases, resulting in the formation of glycyl-D-alanine.

  • Oxidation: While less common for this specific sequence, certain conditions could lead to oxidative damage.

  • Diketopiperazine Formation: N-terminal dipeptides can sometimes cyclize to form diketopiperazines, particularly under thermal stress.

4. Are there any known enzymes that can degrade this compound?

While specific enzymes that target this compound have not been extensively characterized, it is plausible that certain proteases and peptidases could cleave the peptide bond. Additionally, D-aminoacylases are known to act on N-acyl-D-amino acids and could potentially deacetylate the D-alanine residue if the peptide bond is first cleaved.[1] The N-acetyl group may offer some protection against certain peptidases.[2]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound stock or working solutions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the lyophilized powder is stored at -20°C and protected from moisture.

  • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If using previously prepared frozen aliquots, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.

  • Assess Solution Stability: If experiments are performed over an extended period, it is crucial to determine the stability of this compound in your specific experimental buffer. This can be done using the stability assessment protocol outlined below.

  • Check for Contamination: Microbial contamination can introduce proteases that may degrade the peptide. Ensure sterile handling techniques and use sterile, high-purity water and reagents.

Issue 2: Poor peak shape or unexpected peaks in HPLC analysis.

Possible Cause: On-column degradation, interaction with the stationary phase, or improper mobile phase composition.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of the mobile phase is within the stable range for both the peptide and the column (typically pH 2-8 for silica-based columns).[3]

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.

  • Gradient Optimization: Adjust the gradient slope and organic modifier to improve peak shape and resolution.

  • Column Temperature: Maintain a constant and optimized column temperature to ensure reproducible retention times.[4]

  • Identify Degradation Products: If new peaks appear over time, it may indicate degradation. Use mass spectrometry (LC-MS) to identify these products.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general method to determine the stability of this compound in a specific buffer at a given temperature.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired buffer.

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

  • Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by freezing the sample at -80°C.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 214 nm).

  • Quantification: Determine the percentage of intact this compound remaining at each time point by comparing the peak area to the peak area at time zero.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics.

Table 1: Example Data Presentation for Stability Study

Time (hours)Temperature (°C)pH% Remaining this compound
0257.4100
2257.498.5
4257.497.2
8257.495.1
24257.488.9
48257.480.3

Visualizations

Degradation_Pathway NAGD This compound NAG N-Acetylglycine NAGD->NAG Peptidase/Hydrolysis DA D-Alanine NAGD->DA Peptidase/Hydrolysis GD Glycyl-D-alanine NAGD->GD Acylase DKP Diketopiperazine NAGD->DKP Intramolecular Cyclization Acetate Acetate GD->Acetate Hydrolysis

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare this compound solution in desired buffer B Aliquot and incubate at specific temperature A->B C Collect samples at various time points B->C D Quench reaction (e.g., acid or freezing) C->D E Analyze by RP-HPLC D->E F Quantify remaining peptide E->F G Determine degradation rate F->G

Caption: Experimental workflow for assessing solution stability.

HPLC_Troubleshooting Problem Poor Peak Shape/ Unexpected Peaks Cause1 On-column Degradation Problem->Cause1 Cause2 Matrix Effects/ Contamination Problem->Cause2 Cause3 Inappropriate Mobile Phase Problem->Cause3 Solution1 Optimize pH & Temperature Cause1->Solution1 Solution2 Use Guard Column/ Sample Cleanup Cause2->Solution2 Solution3 Adjust pH & Organic Content Cause3->Solution3

Caption: Logic diagram for troubleshooting HPLC issues.

References

troubleshooting failed enzymatic reactions with N-Acetylglycyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic reactions involving N-Acetylglycyl-D-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the typical enzymes that use this compound as a substrate?

While specific enzymes that exclusively use this compound are diverse, this substrate is structurally related to peptidoglycan precursors. Therefore, enzymes such as various amidases, peptidases, and transpeptidases could potentially interact with this substrate. For instance, N-acetylmuramoyl-L-alanine amidase is an enzyme that cleaves a similar amide bond in peptidoglycan.[1]

Q2: How can I monitor the progress of an enzymatic reaction with this compound?

The reaction can be monitored by measuring the appearance of one of the products, such as D-alanine or N-Acetylglycine, or the disappearance of the substrate. A common method for monitoring D-alanine production is through a coupled enzyme assay. For example, the production of pyruvate from D-alanine can be coupled to the lactate dehydrogenase reaction, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.[2] Alternatively, chromatographic methods like HPLC can be used to separate and quantify the substrate and products over time.

Q3: What are the key parameters to consider when setting up an enzymatic reaction with this compound?

As with any enzymatic reaction, the key parameters to optimize include:

  • pH: The optimal pH can vary significantly between enzymes.

  • Temperature: Enzyme activity is highly dependent on temperature.

  • Enzyme Concentration: The reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: Substrate concentration affects the reaction rate, as described by Michaelis-Menten kinetics.[3][4]

  • Cofactors: Some enzymes may require specific metal ions or cofactors for activity.

Troubleshooting Guide: Failed Enzymatic Reactions

Issue 1: No or Very Low Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify and optimize pH, temperature, and buffer composition. The optimal conditions can be enzyme-specific.
Enzyme Inactivity Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme with a known positive control substrate if available.
Missing Cofactors Check the literature for any required cofactors (e.g., metal ions like Mg2+, Mn2+) for your specific enzyme or enzyme class and add them to the reaction mixture.
Substrate Degradation Ensure the this compound substrate is not degraded. Prepare fresh substrate solutions.
Inhibitors Present Ensure no known inhibitors are present in your reaction buffer or sample. Dialyze the enzyme preparation if inhibitor contamination is suspected.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes and use precise pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability.
Inconsistent Reaction Times Use a multi-channel pipette or a repeating pipette to start and stop reactions at consistent time points, especially for kinetic studies.
Temperature Fluctuations Ensure consistent temperature control throughout the experiment using a water bath or incubator.
Substrate/Enzyme Variability Use the same batch of substrate and enzyme for a series of experiments to minimize variability.
Issue 3: High Background Signal in Control Reactions (No Enzyme)
Possible Cause Troubleshooting Step
Substrate Instability The substrate may be spontaneously hydrolyzing under the assay conditions. Run a no-enzyme control over time to assess the rate of non-enzymatic breakdown.
Contaminating Enzymes in Sample If using a complex biological sample, it may contain endogenous enzymes that can react with the substrate. Consider further purification of your enzyme of interest.
Interference with Detection Method Components in the reaction buffer may interfere with the detection method (e.g., absorbance or fluorescence). Run controls with buffer components to identify the source of interference.

Experimental Protocols

General Protocol for a Coupled Enzymatic Assay

This protocol describes a general method to measure the activity of an enzyme that cleaves this compound, resulting in the release of D-alanine. The production of D-alanine is measured using a coupled assay with D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP).

Materials:

  • This compound (substrate)

  • Enzyme of interest

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the reaction buffer, DAAO, HRP, and Amplex Red.

  • Add Substrate: Add varying concentrations of this compound to the wells of the 96-well plate.

  • Initiate Reaction: Add the enzyme of interest to the wells to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme.

  • Measure Signal: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular time intervals. The rate of increase in fluorescence is proportional to the rate of D-alanine production.

  • Controls: Include a no-enzyme control (to measure background substrate hydrolysis) and a no-substrate control (to measure background signal from the enzyme preparation).

Quantitative Data

The following table summarizes kinetic parameters for enzymes acting on related substrates. This data can serve as a reference for expected ranges of enzyme activity.

EnzymeSubstrateK_m (mM)V_max or k_catReference
D-amino acid aminotransferaseD-aspartic acid4.38Not specified[5]
D-amino acid aminotransferasePyruvate0.72Not specified[5]
Porcine AcylaseN-acetyl-DL-methionine2400.3152 mmol L⁻¹ s⁻¹[3]
N-acetylmuramoyl-L-alanine amidasePeptidoglycanNot specified40 s⁻¹[1]

Visualizations

Troubleshooting_Workflow start Enzymatic Reaction Failed check_activity No / Low Activity? start->check_activity check_reproducibility Inconsistent Results? check_activity->check_reproducibility No q1_conditions Verify Assay Conditions (pH, Temp, Buffer) check_activity->q1_conditions Yes check_background High Background? check_reproducibility->check_background No q2_pipetting Review Pipetting Technique & Calibrate check_reproducibility->q2_pipetting Yes q1_ok Problem Solved check_background->q1_ok No q3_substrate Test Substrate Stability (No-Enzyme Control) check_background->q3_substrate Yes q1_enzyme Check Enzyme Integrity (Storage, Freeze-Thaw) q1_conditions->q1_enzyme q1_cofactors Confirm Cofactor Presence q1_enzyme->q1_cofactors q1_inhibitors Suspect Inhibitors? q1_cofactors->q1_inhibitors q1_dialyze Dialyze Enzyme q1_inhibitors->q1_dialyze Yes q1_inhibitors->q1_ok No q1_dialyze->q1_ok q2_timing Standardize Reaction Timing q2_pipetting->q2_timing q2_temp Ensure Stable Temperature q2_timing->q2_temp q2_reagents Use Consistent Reagent Lots q2_temp->q2_reagents q2_ok Problem Solved q2_reagents->q2_ok q3_contamination Check for Contaminating Enzymes in Sample q3_substrate->q3_contamination q3_interference Assess Buffer Interference with Detection q3_contamination->q3_interference q3_ok Problem Solved q3_interference->q3_ok

Caption: Troubleshooting workflow for failed enzymatic reactions.

Experimental_Workflow prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_rxn Set Up Reaction Plate (Substrate, Buffer) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add Enzyme) setup_rxn->initiate_rxn incubate Incubate at Optimal Temp. initiate_rxn->incubate detect_product Monitor Product Formation (e.g., Spectrophotometry) incubate->detect_product analyze_data Analyze Data (Calculate Initial Rates) detect_product->analyze_data kinetics Determine Kinetic Parameters (Km, Vmax) analyze_data->kinetics

Caption: General experimental workflow for enzyme kinetic analysis.

References

Technical Support Center: N-Acetylglycyl-D-alanine Purity Analysis and Verification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylglycyl-D-alanine.

Frequently Asked Questions (FAQs)

1. What is the expected purity of commercially available this compound?

Commercially available this compound typically has a purity of ≥98% as determined by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is essential to review the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

2. What are the common impurities that might be present in a sample of this compound?

Potential impurities in synthetic this compound can be process-related or arise from degradation. These may include:

  • Starting materials: Unreacted N-acetylglycine and D-alanine.

  • By-products: Products from side reactions during synthesis.

  • Diastereomers: N-Acetylglycyl-L-alanine, which can arise from the presence of L-alanine in the starting material.

  • Deletion or insertion sequences: In solid-phase peptide synthesis, these can occur, though less common for a simple dipeptide.

  • Incomplete deprotection by-products: Residual protecting groups from the synthesis process.

3. What are the recommended storage conditions for this compound?

To ensure stability and minimize degradation, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep the compound at -20°C.

4. How can I assess the identity and purity of my this compound sample?

A combination of analytical techniques is recommended for comprehensive purity and identity verification:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and obtain structural information through fragmentation analysis.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For acidic peptides, a lower pH (e.g., using 0.1% TFA) can improve peak shape.
Column degradation.Replace the HPLC column with a new one.
Sample overload.Reduce the concentration of the injected sample.
Ghost peaks Contamination in the mobile phase or injector.Flush the HPLC system and injector with a strong solvent. Prepare fresh mobile phase.
Carryover from a previous injection.Run blank injections between samples.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature variations.Use a column oven to maintain a consistent temperature.
Unexpected peaks Presence of impurities in the sample.Identify the impurities using Mass Spectrometry (MS).
Sample degradation.Ensure proper sample handling and storage.
NMR Analysis Issues
Problem Potential Cause Troubleshooting Steps
Broad peaks Presence of paramagnetic impurities.Treat the sample with a chelating agent if metal contamination is suspected.
Sample aggregation.Try a different solvent or adjust the sample concentration.
Incorrect peak integrals Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in the NMR acquisition parameters.
Presence of impurities.Correlate with HPLC data to identify and quantify impurities.
Unexpected signals Contamination from the solvent or NMR tube.Use high-purity deuterated solvents and clean NMR tubes.
Presence of structural isomers.Utilize 2D NMR techniques (e.g., COSY, HSQC) for detailed structural elucidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the column with the initial mobile phase composition.

    • Prepare a stock solution of this compound in Mobile Phase A (e.g., 1 mg/mL).

    • Inject the sample onto the column.

    • Run a linear gradient elution as described in the table below.

    • Monitor the elution at 214 nm.

HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30955
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Procedure:

    • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in D₂O, predicted)

ProtonsChemical Shift (ppm)Multiplicity
Acetyl CH₃~2.0Singlet
Glycine α-CH₂~3.9Singlet
Alanine α-CH~4.3Quartet
Alanine β-CH₃~1.4Doublet

Expected ¹³C NMR Chemical Shifts (in D₂O, predicted)

CarbonChemical Shift (ppm)
Acetyl CH₃~22
Glycine α-C~43
Alanine α-C~51
Alanine β-C~17
Acetyl C=O~174
Glycine C=O~172
Alanine C=O~177
Mass Spectrometry (MS)
  • Instrumentation:

    • Mass spectrometer with electrospray ionization (ESI) source

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺189.08
[M+Na]⁺211.06

Predicted Fragmentation Pattern

In tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) is expected to fragment, yielding characteristic b and y ions.

Fragment IonPredicted m/z
b₁ (Acetyl)43.02
y₁ (D-Alanine)90.05
b₂ (N-Acetylglycyl)100.04

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purity Purity Assessment (%) HPLC->Purity Impurities Impurity Profiling HPLC->Impurities Identity Structural Confirmation NMR->Identity MS->Identity MS->Impurities Troubleshooting_HPLC Start HPLC Analysis Issue Q1 Poor Peak Shape? Start->Q1 A1_1 Adjust Mobile Phase pH Q1->A1_1 Yes A1_2 Replace Column Q1->A1_2 Yes A1_3 Reduce Sample Concentration Q1->A1_3 Yes Q2 Inconsistent Retention Times? Q1->Q2 No A2_1 Check Mobile Phase & Flow Rate Q2->A2_1 Yes A2_2 Use Column Oven Q2->A2_2 Yes Q3 Unexpected Peaks? Q2->Q3 No A3_1 Identify with MS Q3->A3_1 Yes A3_2 Check for Degradation Q3->A3_2 Yes

Technical Support Center: N-Acetylglycyl-D-alanine Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetylglycyl-D-alanine binding studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in binding studies?

This compound is a synthetic dipeptide that serves as a crucial analog for the C-terminal D-Ala-D-Ala motif of peptidoglycan precursors in bacterial cell walls. Its primary use is in the study of glycopeptide antibiotics, such as vancomycin and teicoplanin, which exert their therapeutic effect by binding to this specific dipeptide and inhibiting cell wall synthesis.[1][2] This interaction is a cornerstone of their antibacterial activity, and this compound provides a simplified, soluble ligand for detailed biophysical and biochemical characterization of these binding events.

Q2: What are the typical binding affinities observed for the interaction between vancomycin and N-Acetyl-D-alanyl-D-alanine?

The binding of vancomycin to N-acetyl-D-alanyl-D-alanine is a well-characterized interaction. The association constants (Ka) are typically in the range of 10^5 to 10^6 M-1, which corresponds to a dissociation constant (Kd) in the micromolar range. These values can vary depending on the specific experimental conditions such as temperature, pH, and buffer composition.

Antibiotic Ligand Association Constant (Ka) Reference
VancomycinN-acetyl-D-alanyl-D-alanine~1.5 x 10^5 M-1[3][4]
TeicoplaninN-acetyl-D-alanyl-D-alanine~1.1 x 10^5 M-1[3][4]
Q3: What are some common techniques to study this compound binding?

The most common techniques for studying these interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[5][6]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[7][8] It provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Troubleshooting Guides

Issue 1: Unexpected Results in Isothermal Titration Calorimetry (ITC)
Symptom A: No or very weak binding observed (no significant heat change).
  • Possible Cause 1: Inactive Protein/Ligand. The protein or the this compound ligand may have degraded or be inactive.

    • Troubleshooting:

      • Verify the integrity and purity of your protein and ligand using appropriate techniques (e.g., SDS-PAGE for protein, HPLC for the peptide).

      • Ensure proper storage conditions for both molecules. N-Acetyl-D-alanine should be stored at 2-8°C.

      • Consider synthesizing or purchasing fresh ligand.

  • Possible Cause 2: Unsuitable Buffer Conditions. The pH or ionic strength of the buffer may not be optimal for binding.

    • Troubleshooting:

      • Ensure that the protein and ligand are in identical, matched buffers to minimize heats of dilution.[5]

      • Investigate the effect of pH on the interaction, as pH can influence the protonation state of key residues involved in binding.

      • Screen a range of buffer conditions to find the optimal environment for the interaction.

  • Possible Cause 3: Incorrect Concentrations. The concentrations of the protein and/or ligand may be too low to generate a measurable heat signal.

    • Troubleshooting:

      • Accurately determine the concentrations of your protein and ligand.

      • For ITC, a general rule of thumb is to have the concentration of the macromolecule in the cell be 10-50 times the expected Kd, and the ligand in the syringe at least 10 times the macromolecule concentration.[5]

Symptom B: Sigmoidal binding curve is not observed, or the stoichiometry (N-value) is unexpected.
  • Possible Cause 1: Incorrect Concentration of Active Species. The determined concentration may not reflect the concentration of the active, binding-competent molecules.

    • Troubleshooting:

      • If the N-value is lower than expected (e.g., < 1 for a 1:1 interaction), it could indicate that the concentration of the active macromolecule in the cell is lower than the total concentration.[9]

      • If the N-value is higher than expected, the active macromolecule concentration might be higher than assumed, or the ligand concentration could be lower.[9]

      • Re-verify the concentrations and consider techniques to determine the percentage of active protein.

  • Possible Cause 2: Presence of Aggregates. Protein or ligand aggregation can lead to complex binding isotherms and inaccurate stoichiometry.

    • Troubleshooting:

      • Centrifuge or filter your samples immediately before the ITC experiment to remove any aggregates.[5]

      • Use Dynamic Light Scattering (DLS) to assess the monodispersity of your protein sample.

Symptom C: Large heats of dilution.
  • Possible Cause 1: Buffer Mismatch. Even small differences in buffer composition between the syringe and the cell can lead to significant heats of dilution.

    • Troubleshooting:

      • Dialyze the protein against the same buffer used to dissolve the ligand.[10]

      • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which can then be subtracted from the binding data.[9]

  • Possible Cause 2: Presence of DMSO or other organic solvents. If the ligand is dissolved in a solvent like DMSO, the heat of mixing with the aqueous buffer can be substantial.

    • Troubleshooting:

      • Match the concentration of the organic solvent in the cell and syringe as precisely as possible.[5]

Issue 2: Unexpected Results in Surface Plasmon Resonance (SPR)
Symptom A: High non-specific binding.
  • Possible Cause 1: Analyte binds to the sensor surface or reference channel. This can lead to false-positive signals and inaccurate kinetic analysis.[11]

    • Troubleshooting:

      • Increase the salt concentration in the running buffer to reduce electrostatic interactions.

      • Include a non-ionic surfactant like Tween 20 (P20) in the running buffer (typically at 0.005-0.05%).[11]

      • Add a blocking agent like bovine serum albumin (BSA) to the running buffer.[11]

      • Perform a control experiment by injecting the analyte over an activated and blocked reference surface without the immobilized ligand.[11]

Symptom B: Incomplete dissociation of the analyte.
  • Possible Cause 1: Very high affinity interaction. The dissociation rate is too slow to be accurately measured within the experimental timeframe.

    • Troubleshooting:

      • Increase the dissociation time in your experimental protocol.

      • If the interaction is extremely tight, SPR may not be the ideal technique to determine the off-rate accurately.

  • Possible Cause 2: Denatured protein binding. At low pH, the protein might denature and bind non-specifically and irreversibly.[7]

    • Troubleshooting:

      • Ensure the pH of the running buffer is appropriate to maintain the native conformation of the protein.

      • Test the stability of your protein at different pH values.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Vancomycin and this compound Binding
  • Sample Preparation:

    • Prepare a 20 mM sodium phosphate buffer with 150 mM NaCl at pH 7.4. Degas the buffer thoroughly.

    • Dialyze the vancomycin solution extensively against the prepared buffer.

    • Dissolve the this compound in the final dialysis buffer to ensure a perfect match.

    • Determine the accurate concentrations of both vancomycin and this compound solutions spectrophotometrically or by other quantitative methods.

    • Centrifuge both solutions at high speed for 10-15 minutes to remove any aggregates.

  • ITC Experiment Setup:

    • Set the experimental temperature to 25°C.

    • Load the vancomycin solution (e.g., 20 µM) into the sample cell.

    • Load the this compound solution (e.g., 200 µM) into the injection syringe.

    • Set the injection volume to 2 µL per injection with a spacing of 180 seconds between injections.

    • Set the stirring speed to 750 rpm.

  • Data Acquisition and Analysis:

    • Perform an initial injection of 0.5 µL to remove any air from the syringe tip and then proceed with a series of 19 injections of 2 µL.

    • Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.

    • Analyze the data by integrating the heat pulses and subtracting the heat of dilution. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR) Protocol for Vancomycin and this compound Binding
  • Sensor Chip Preparation and Ligand Immobilization:

    • Use a CM5 sensor chip and activate the carboxyl groups on the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize vancomycin onto the sensor surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level of around 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Use a reference flow cell that is activated and deactivated without vancomycin immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of this compound over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection (zero concentration) for double referencing.

    • Allow for sufficient association and dissociation times to observe the full binding and unbinding events.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Perform double referencing by subtracting the buffer-only injection sensorgram.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

Visualizations

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_buffer Prepare & Degas Matched Buffer dialyze Dialyze Protein prep_buffer->dialyze dissolve Dissolve Ligand in Dialysis Buffer prep_buffer->dissolve concentrations Determine Accurate Concentrations dialyze->concentrations dissolve->concentrations centrifuge Centrifuge Samples concentrations->centrifuge load_cell Load Protein into Sample Cell centrifuge->load_cell load_syringe Load Ligand into Syringe centrifuge->load_syringe run_exp Run Titration load_cell->run_exp load_syringe->run_exp integrate Integrate Heat Pulses run_exp->integrate control_exp Run Control Titration (Ligand into Buffer) subtract_dilution Subtract Heat of Dilution control_exp->subtract_dilution integrate->subtract_dilution fit_data Fit Binding Isotherm subtract_dilution->fit_data thermo_params Determine Ka, ΔH, n fit_data->thermo_params

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

SPR_Workflow cluster_immob Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip (EDC/NHS) immobilize Immobilize Ligand activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_analyte Inject Analyte over Sensor Surface deactivate->inject_analyte prep_analyte Prepare Analyte Dilution Series prep_analyte->inject_analyte ref_subtract Reference Subtraction inject_analyte->ref_subtract inject_buffer Inject Buffer (Zero Concentration) inject_buffer->inject_analyte double_ref Double Referencing ref_subtract->double_ref fit_data Fit Sensorgrams to Kinetic Model double_ref->fit_data kinetic_params Determine ka, kd, Kd fit_data->kinetic_params

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Troubleshooting_Logic cluster_itc ITC Issues cluster_spr SPR Issues cluster_solutions Potential Solutions unexpected_result Unexpected Result in Binding Study no_binding No/Weak Binding unexpected_result->no_binding bad_n Incorrect N-value unexpected_result->bad_n high_dilution High Heat of Dilution unexpected_result->high_dilution nsb High Non-Specific Binding unexpected_result->nsb incomplete_dissociation Incomplete Dissociation unexpected_result->incomplete_dissociation check_reagents Verify Reagent Integrity & Purity no_binding->check_reagents check_conc Verify Concentrations no_binding->check_conc optimize_buffer Optimize Buffer (pH, salt, additives) no_binding->optimize_buffer control_exp Run Control Experiments no_binding->control_exp bad_n->check_conc check_aggregates Check for Aggregates bad_n->check_aggregates high_dilution->optimize_buffer nsb->optimize_buffer nsb->control_exp incomplete_dissociation->optimize_buffer

Caption: Troubleshooting Logic for Unexpected Binding Study Results.

References

Technical Support Center: Refining HPLC Methods for N-Acetylglycyl-D-alanine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the detection and quantification of N-Acetylglycyl-D-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

  • Question: Why are my peaks for this compound broad?

    • Answer: Broad peaks can result from several factors. One common cause is a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Other potential causes include low buffer concentration in the mobile phase, temperature fluctuations, or a void at the column inlet. For peptides, using a wide-pore HPLC column (e.g., 300 Å) can also improve peak shape by allowing the analyte to interact more effectively with the stationary phase.

  • Question: What causes peak tailing for my analyte?

    • Answer: Peak tailing, especially for acidic or basic compounds, is often due to secondary interactions with the stationary phase, such as interactions with residual silanol groups on the silica support. Inadequate buffering of the mobile phase can exacerbate this issue. Consider adjusting the pH of your mobile phase or using a highly pure silica column. Overloading the column with too much sample can also lead to peak tailing.

  • Question: My chromatogram shows split peaks. What should I do?

    • Answer: Split peaks can indicate a problem with the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by a mismatch between the injection solvent and the mobile phase, causing the sample to not load onto the column in a tight band. If all peaks in your chromatogram are splitting, it is a strong indicator of a column issue.

Retention Time and Resolution Issues

  • Question: Why is the retention time of this compound drifting?

    • Answer: Retention time drifts can be caused by poor temperature control, inadequate column equilibration between injections, or changes in the mobile phase composition over time. Ensure your column oven is maintaining a stable temperature and that the column is fully equilibrated with the initial mobile phase conditions before each injection. If you are mixing mobile phases online, ensure the pump is functioning correctly and the solvents are properly degassed.

  • Question: I am seeing a loss of resolution between this compound and other components in my sample. What could be the cause?

    • Answer: Loss of resolution can be due to contamination of the mobile phase or a buildup of contaminants on the analytical or guard column. It may also indicate that the column is nearing the end of its lifespan and needs to be replaced.

System and Baseline Problems

  • Question: My HPLC system is showing abnormally high backpressure. How can I troubleshoot this?

    • Answer: High backpressure is typically caused by a blockage in the system. To isolate the source of the blockage, systematically disconnect components starting from the detector and working your way back to the pump. If the pressure drops when you disconnect the column, the blockage is likely in the column or its inlet frit.

  • Question: The baseline in my chromatogram is noisy. What are the potential causes?

    • Answer: A noisy baseline can be caused by leaks in the system, air trapped in the pump or detector, incomplete mobile phase mixing, or inadequate degassing of the mobile phase. Electronic interference from other equipment on the same power line can also contribute to baseline noise.

Frequently Asked Questions (FAQs)

  • Question: What type of HPLC column is best for analyzing this compound?

    • Answer: For a small, polar dipeptide like this compound, a reversed-phase C18 column is a good starting point. Given its peptide nature, a column with a wider pore size (e.g., 300 Å) may provide better peak shape and resolution compared to standard small-molecule columns (e.g., 100-120 Å).

  • Question: What is a suitable mobile phase for the analysis of this compound?

    • Answer: A typical mobile phase for reversed-phase HPLC of peptides consists of water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile with the same acidic modifier as mobile phase B. The acidic modifier helps to improve peak shape by minimizing interactions with free silanol groups on the column packing.

  • Question: At what wavelength should I detect this compound?

    • Answer: Peptides are typically detected at low UV wavelengths, such as 210-220 nm, due to the absorbance of the peptide bond. While this compound lacks a strong chromophore, detection at 210 nm should provide good sensitivity.

  • Question: How can I improve the sensitivity of my assay?

    • Answer: To improve sensitivity, you can optimize the detection wavelength, increase the injection volume (while being mindful of potential peak distortion), or use a narrower internal diameter column (e.g., 2.1 mm instead of 4.6 mm), which can increase sensitivity by concentrating the analyte as it passes through the detector.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a reversed-phase HPLC method for the analysis of this compound. Please note that these values are representative and will vary depending on the specific HPLC system, column, and operating conditions.

ParameterTypical Value
Retention Time 5 - 15 minutes
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Linear Range 1 - 100 µM
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocol

This protocol provides a starting point for the development of a reversed-phase HPLC method for the quantification of this compound. Optimization will be required for your specific application and instrumentation.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. HPLC System

  • Binary or quaternary HPLC pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector

3. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    22.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4. Sample Preparation

  • Dissolve the this compound standard and samples in Mobile Phase A or a solvent with a lower organic content.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

5. System Suitability

  • Perform at least five replicate injections of a standard solution.

  • The relative standard deviation (%RSD) for the peak area and retention time should be less than 2%.

Visualizations

Troubleshooting Workflow for HPLC Peak Shape Issues

G Troubleshooting Workflow for HPLC Peak Shape Issues start Poor Peak Shape Observed broad Broad Peak? start->broad tailing Tailing Peak? broad->tailing No check_solvent Check Sample Solvent vs. Mobile Phase broad->check_solvent Yes split Split Peak? tailing->split No check_buffer Check Mobile Phase pH/Buffering tailing->check_buffer Yes check_column Inspect Column (Void, Frit) split->check_column Yes end_good Peak Shape Improved split->end_good No use_wide_pore Consider Wide-Pore Column check_solvent->use_wide_pore check_column->end_good reduce_load Reduce Sample Load check_buffer->reduce_load reduce_load->end_good use_wide_pore->end_good

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

Role of D-alanine in Bacterial Peptidoglycan Synthesis

G Simplified Bacterial Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_peptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAM->UDP_NAM_peptide Addition of Amino Acids Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocation to Membrane Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Caption: The role of D-alanine in the synthesis of bacterial cell wall peptidoglycan.

dealing with N-Acetylglycyl-D-alanine precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered during experiments with N-Acetylglycyl-D-alanine.

Disclaimer: Specific physicochemical data for this compound is not extensively available in public literature. The information and guidance provided here are based on the known properties of structurally similar compounds, such as N-acetylated amino acids and dipeptides, as well as established principles of peptide and small molecule chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its general properties?

This compound is a modified dipeptide consisting of N-acetylated glycine linked to a D-alanine residue. The N-acetylation can decrease the propensity for fibrillation compared to the unmodified peptide.[1][2] Its structure suggests it is a relatively polar molecule. While specific data is scarce, we can estimate its properties based on similar compounds.

Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale / Based On
Molecular Weight~188.18 g/mol Calculated from chemical formula: C7H12N2O4
Water SolubilityLikely slightly soluble to solubleN-Acetyl-D-alanine is described as slightly soluble in water.[3][4] The addition of a glycine residue may slightly alter this.
pKa (Acidic)~3-4The carboxylic acid group is the primary acidic proton. N-Acetyl-L-alanine has a predicted acidic pKa of 3.89.[5]
pKa (Basic)Not significantly basicThe amide nitrogen is not typically basic under physiological conditions.
Isoelectric Point (pI)~3-4With only a single acidic group (the C-terminal carboxyl), the pI will be close to the pKa of this group.
AppearanceLikely a white to off-white powderN-Acetyl-D-alanine is a white crystal powder.[3][6]

Q2: Why is my this compound precipitating out of solution?

Precipitation of this compound can be attributed to several factors, often related to exceeding its solubility limit under specific experimental conditions. Key factors include:

  • Concentration: The concentration of the compound in your solution may be too high for the chosen solvent.

  • pH: The pH of the solution plays a critical role. Peptides and amino acid derivatives are least soluble at their isoelectric point (pI), where the net charge is zero.[7] For this compound, this is in the acidic pH range.

  • Solvent: The choice of solvent is crucial. While potentially soluble in water, its solubility might be limited. The use of inappropriate organic solvents or buffer systems can lead to precipitation.

  • Temperature: Temperature can affect solubility. While many compounds are more soluble at higher temperatures, this is not always the case. For storage, peptides should generally be kept at -20°C.[8]

  • Ionic Strength: High salt concentrations in the buffer can either increase ("salting in") or decrease ("salting out") the solubility of the dipeptide.

  • Aggregation: Although N-acetylation can reduce fibrillation, peptides can still aggregate, especially at high concentrations or under suboptimal conditions, leading to precipitation.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound.

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_ph Is the pH near the estimated pI (~3-4)? check_conc->check_ph No sol_conc Solution: 1. Decrease concentration. 2. Prepare a fresh, more dilute solution. check_conc->sol_conc Yes check_solvent Is the solvent appropriate? check_ph->check_solvent No sol_ph Solution: 1. Adjust pH away from pI. 2. For aqueous solutions, try pH > 5 or pH < 2. check_ph->sol_ph Yes check_temp Was the solution stored correctly? (e.g., freeze-thaw cycles) check_solvent->check_temp No sol_solvent Solution: 1. Try a different solvent (e.g., add a small amount of DMSO or ethanol). 2. Use a solubilizing agent. check_solvent->sol_solvent Yes sol_temp Solution: 1. Store at -20°C or -80°C. 2. Aliquot to avoid freeze-thaw cycles. check_temp->sol_temp Yes end_node Precipitation Resolved check_temp->end_node No sol_conc->end_node sol_ph->end_node sol_solvent->end_node sol_temp->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Issue: Precipitate forms immediately upon dissolving.

  • Potential Cause: The concentration is too high for the selected solvent.

  • Solution:

    • Attempt to dissolve a smaller amount of the compound in the same volume of solvent.

    • If using an aqueous buffer, try adding a small percentage (1-10%) of a co-solvent like DMSO or ethanol. Always add the buffer to the dry compound, not the other way around.

    • Gentle warming or sonication may aid dissolution, but be cautious as this can degrade some compounds.

Issue: Solution is initially clear but forms a precipitate over time.

  • Potential Cause 1: The solution is supersaturated, and the compound is slowly crashing out.

  • Solution 1: Prepare a more dilute stock solution.

  • Potential Cause 2: The pH of the solution is shifting, or the compound is degrading.

  • Solution 2: Ensure your buffer has sufficient buffering capacity for the experimental pH range. Store the solution in aliquots at -20°C or -80°C to minimize degradation.[7][8]

  • Potential Cause 3: The compound is aggregating.

  • Solution 3: Consider adding anti-aggregation agents.

Recommended Solvents and Additives

Solvent/AdditiveConcentrationUse Case
Primary Solvents
Deionized Water-For initial solubility tests.
PBS, TRIS bufferspH 7.0-8.0For many biological assays, keeping the pH away from the pI.
Co-solvents
DMSO1-10% (v/v)To aid in dissolving hydrophobic compounds.
Ethanol1-10% (v/v)An alternative to DMSO.
Anti-aggregation Agents
Tween 20/800.01-0.1% (v/v)Non-ionic detergents can prevent surface-induced aggregation.[9]
Glycerol5-20% (v/v)Acts as a cryoprotectant and can improve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 188.18 g/mol ) in a suitable buffer.

G cluster_prep Preparation weigh 1. Weigh 1.88 mg of This compound add_solvent 2. Add 900 µL of desired buffer (e.g., PBS pH 7.4) weigh->add_solvent dissolve 3. Vortex/sonicate gently to dissolve add_solvent->dissolve check_sol 4. Check for complete dissolution dissolve->check_sol add_cosolvent 5a. If not dissolved, add DMSO in 10 µL increments (up to 100 µL) check_sol->add_cosolvent No adjust_vol 5b. Adjust volume to 1.0 mL with buffer check_sol->adjust_vol Yes add_cosolvent->adjust_vol filter_sterilize 6. Filter sterilize through a 0.22 µm filter adjust_vol->filter_sterilize store 7. Aliquot and store at -20°C filter_sterilize->store

Caption: Workflow for preparing a stock solution.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Methodology:

  • Weigh out 1.88 mg of this compound into a sterile microcentrifuge tube.

  • Add 900 µL of PBS (pH 7.4) to the tube.

  • Vortex the tube gently. If the powder does not dissolve, place it in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution against a dark background to ensure no particulate matter is present.

  • If the compound is not fully dissolved, add DMSO in 10 µL increments, vortexing between additions, up to a final concentration of 10% (100 µL).

  • Once dissolved, add PBS to a final volume of 1.0 mL.

  • To ensure sterility for cell-based assays, pass the solution through a 0.22 µm syringe filter.

  • Dispense into single-use aliquots and store at -20°C to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Use in a Cell-Based Assay

This protocol outlines the steps for using the this compound stock solution in a typical cell culture experiment.

Methodology:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to avoid localized high concentrations that could cause precipitation.

  • For example, to achieve a 100 µM final concentration in 1 mL of medium, add 10 µL of the 10 mM stock to 990 µL of medium.

  • Mix gently by pipetting up and down.

  • Remove the existing medium from your cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired experimental duration.

Factors Influencing Solubility

The solubility of this compound is a multifactorial issue. The diagram below illustrates the key relationships.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Solubility of This compound pI Isoelectric Point (pI) pI->solubility influences pH effect hydrophobicity Hydrophobicity hydrophobicity->solubility pH Solution pH pH->solubility pH->pI interacts with concentration Concentration concentration->solubility solvent Solvent Choice solvent->solubility temperature Temperature temperature->solubility ionic_strength Ionic Strength ionic_strength->solubility

Caption: Factors influencing the solubility of this compound.

References

Validation & Comparative

A Comparative Analysis of N-Acetylglycyl-D-alanine and N-Acetyl-D-alanyl-D-alanine as Peptidoglycan Precursor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of bacterial cell wall biosynthesis, the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of peptidoglycan precursors serves as a critical recognition site for enzymes involved in cross-linking, as well as the target for last-resort antibiotics like vancomycin. Understanding how modifications to this dipeptide impact these interactions is paramount for the development of novel antimicrobial strategies. This guide provides a detailed comparison of two key analogs: N-Acetylglycyl-D-alanine and N-Acetyl-D-alanyl-D-alanine, offering insights into their synthesis, biochemical properties, and differential interactions with key bacterial enzymes and antibiotics.

Structural and Physicochemical Properties

N-Acetyl-D-alanyl-D-alanine is a close structural analog of the natural C-terminal of the peptidoglycan pentapeptide chain. In contrast, this compound features a glycine residue in place of the N-terminal D-alanine. This seemingly subtle substitution of a methyl group for a hydrogen atom can significantly alter the molecule's conformational flexibility and its interactions with binding partners.

PropertyThis compoundN-Acetyl-D-alanyl-D-alanine
Molecular Formula C₇H₁₂N₂O₄C₈H₁₄N₂O₄
Molecular Weight 188.18 g/mol 202.21 g/mol
Structure N-acetylated dipeptide of Glycine and D-AlanineN-acetylated dipeptide of D-Alanine and D-Alanine
Key Difference Presence of a flexible glycine residue at the N-terminusContains two D-alanine residues, closely mimicking the natural substrate

Synthesis Protocols

The synthesis of these dipeptides can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. A general approach involves the protection of amino and carboxyl groups, followed by coupling and deprotection steps.

General Synthesis Workflow:

Peptide Synthesis Workflow cluster_n_protection N-terminal Amino Acid Protection cluster_c_protection C-terminal Amino Acid Protection cluster_coupling Peptide Bond Formation cluster_deprotection Deprotection & Acetylation N_term N-terminal Amino Acid (Glycine or D-Alanine) N_protected N-protected Amino Acid N_term->N_protected e.g., Boc or Fmoc protection Coupling Coupling Reaction N_protected->Coupling C_term C-terminal Amino Acid (D-Alanine) C_protected C-protected Amino Acid C_term->C_protected e.g., Esterification C_protected->Coupling Dipeptide_protected Protected Dipeptide Coupling->Dipeptide_protected e.g., DCC/HOBt or HATU Deprotection Deprotection Dipeptide_protected->Deprotection Acetylation N-Acetylation Deprotection->Acetylation Acetic Anhydride Final_Product Final N-Acetyl Dipeptide Acetylation->Final_Product

Caption: General workflow for the chemical synthesis of N-acetylated dipeptides.

A detailed experimental protocol for the synthesis of N-acetyl-D,L-alpha-aminocarboxylic acids involves acetylation with acetic anhydride in acetic acid, followed by purification steps such as crystallization.[1]

Biochemical Interactions and Performance

The primary utility of these analogs lies in their ability to probe the active sites of bacterial transpeptidases, carboxypeptidases, and the binding pocket of glycopeptide antibiotics.

Interaction with Vancomycin

Vancomycin exerts its antibiotic effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis. The binding affinity is critically dependent on a network of five hydrogen bonds.

Studies on various analogs have shown that substitutions at the terminal D-alanine significantly impact vancomycin binding. The replacement of the N-terminal D-alanine with glycine in this compound is expected to alter the binding affinity. While direct binding data for this compound is scarce, studies on the incorporation of glycine into peptidoglycan precursors suggest that such modified precursors are often poor substrates for enzymes involved in cell wall synthesis.[2] This implies a potentially weaker interaction with binding partners like vancomycin compared to the native D-Ala-D-Ala sequence.

Vancomycin Binding Affinity Assay Protocol (General):

A common method to determine binding affinity is through UV-Vis spectrophotometric titration. The binding of the peptide to vancomycin induces a change in the UV spectrum of the antibiotic.

  • Preparation of Solutions: Prepare stock solutions of vancomycin and the peptide analog in a suitable buffer (e.g., 20 mM citrate buffer, pH 5.1).

  • Spectrophotometric Measurement: Record the UV spectrum of the vancomycin solution.

  • Titration: Add incremental amounts of the peptide solution to the vancomycin solution.

  • Data Acquisition: Record the change in absorbance at a specific wavelength (e.g., the difference between 250 nm and 282 nm) after each addition.

  • Data Analysis: Plot the change in absorbance against the peptide concentration and fit the data to a binding isotherm to calculate the association constant (Kₐ).

Substrate for Transpeptidases and Carboxypeptidases

Transpeptidases are penicillin-binding proteins (PBPs) that catalyze the cross-linking of peptidoglycan chains, a crucial step for maintaining the integrity of the bacterial cell wall. D-D-carboxypeptidases are another class of PBPs that cleave the terminal D-alanine from the pentapeptide, thereby regulating the extent of cross-linking.

The substrate specificity of these enzymes is highly tuned to the D-Ala-D-Ala motif. Research has indicated that bacterial cells grown in the presence of high concentrations of glycine can incorporate it into their peptidoglycan precursors in place of alanine.[2] These glycine-containing precursors are often found to be poor substrates for transpeptidases, leading to a less cross-linked and weaker cell wall.[2][3] This suggests that this compound would likely be a significantly poorer substrate for both transpeptidases and D-D-carboxypeptidases compared to N-Acetyl-D-alanyl-D-alanine.

Transpeptidase Activity Assay Protocol (General):

A common in vitro assay for transpeptidase activity involves monitoring the incorporation of a labeled substrate into a growing peptidoglycan chain or the release of the terminal D-alanine.

  • Reaction Mixture: Prepare a reaction mixture containing a source of the transpeptidase enzyme (e.g., purified PBP or bacterial membrane preparations), a donor substrate (e.g., radiolabeled or fluorescently tagged peptidoglycan precursor), and the acceptor peptide analog (this compound or N-Acetyl-D-alanyl-D-alanine).

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme.

  • Quenching: Stop the reaction at various time points.

  • Analysis: Analyze the reaction products using techniques such as HPLC, electrophoresis, or scintillation counting to quantify the amount of cross-linked product formed or substrate consumed.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by measuring the initial reaction rates at varying substrate concentrations.

Bacterial Cell Wall Synthesis Pathway:

Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Glycan_chain Growing Glycan Chain Flippase->Glycan_chain Transglycosylase Cross_linking Cross-linking Glycan_chain->Cross_linking Transpeptidase (PBP) Mature_PG Mature Peptidoglycan Cross_linking->Mature_PG Vancomycin Vancomycin Vancomycin->Lipid_II Inhibits Transglycosylation & Transpeptidation Beta_lactams β-lactams Beta_lactams->Cross_linking Inhibit Transpeptidase

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway and points of antibiotic inhibition.

Conclusion

N-Acetyl-D-alanyl-D-alanine serves as a high-fidelity analog for studying the interactions at the heart of bacterial cell wall synthesis and its inhibition. Its structural similarity to the natural substrate makes it an invaluable tool for characterizing enzyme kinetics and antibiotic binding.

In contrast, this compound represents a departure from the canonical D-Ala-D-Ala motif. Based on indirect evidence from studies on glycine incorporation into peptidoglycan, it is predicted to be a significantly weaker ligand for vancomycin and a poor substrate for transpeptidases and carboxypeptidases. This makes it a valuable negative control in comparative studies and a tool to probe the stringency of substrate recognition by these key bacterial targets.

Further direct experimental validation of the binding affinities and kinetic parameters for this compound is warranted to fully elucidate its properties and potential applications in antimicrobial research. The comparative data presented here, however, provide a strong foundation for researchers designing experiments to probe the intricacies of bacterial cell wall biosynthesis.

References

The Specificity of N-Acetylglycyl-D-alanine Analogs as Enzyme Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme substrates is paramount for accurate enzymatic assays and the development of targeted therapeutics. This guide provides a detailed comparison of peptidoglycan-mimetic substrates, with a focus on analogs of N-Acetylglycyl-D-alanine, for bacterial transpeptidases. It includes quantitative kinetic data, detailed experimental protocols, and visualizations of the key enzymatic pathways and workflows.

The molecule this compound is a simplified structural motif related to the terminal components of peptidoglycan precursors in bacterial cell walls. The primary enzymes that interact with such structures are bacterial D,D-transpeptidases (also known as penicillin-binding proteins or PBPs) and L,D-transpeptidases. These enzymes are crucial for the biosynthesis and remodeling of the peptidoglycan layer, making them excellent targets for antimicrobial drugs. This guide will delve into the validation of various peptidoglycan-mimetic peptides as substrates for these enzymes, providing a comparative analysis of their performance.

Comparative Analysis of Substrate Performance

The efficiency and specificity of different peptide substrates for bacterial transpeptidases can be quantitatively compared using kinetic parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency and substrate specificity.

D,D-Transpeptidase Substrate Comparison

The following table summarizes the kinetic parameters of various peptidoglycan-mimetic substrates for the Actinomadura R39 D,D-peptidase, a well-characterized bacterial transpeptidase.

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
3-(D-cysteinyl)propanoyl-D-alanyl-D-alanine1.37.45.7 x 106[1]
3-(D-cysteinyl)propanoyl-D-alanyl-D-thiolactate--10x more reactive than the above[1]
N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine>1000-< 50[1]

Note: A direct kinetic comparison for "this compound" was not available in the reviewed literature, suggesting it is not a primary substrate for these enzymes. The data presented is for structurally related and more physiologically relevant peptidoglycan mimics.

L,D-Transpeptidase Substrate Considerations

L,D-transpeptidases represent an alternative pathway for peptidoglycan cross-linking and are particularly important in certain bacteria, including Mycobacterium tuberculosis. These enzymes utilize tetrapeptide stems as acyl donors, in contrast to the pentapeptide substrates of D,D-transpeptidases.[2] While detailed comparative kinetic tables for a range of L,D-transpeptidase substrates are less common in the literature, their activity can be effectively assayed using fluorescently labeled D-amino acids or by analyzing the formation of 3→3 cross-links via mass spectrometry.[3][4]

Experimental Protocols

Accurate validation of enzyme substrates requires robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of D,D- and L,D-transpeptidases.

D,D-Carboxypeptidase Activity Assay using HPLC

This method is used to determine the kinetic parameters of D,D-transpeptidases by measuring the release of D-alanine from a tripeptide substrate.

Principle: The enzyme cleaves the terminal D-alanine from the substrate. The released D-alanine is then derivatized with o-phthaldialdehyde (OPA) and N-Boc-L-cysteine to form a fluorescent product that can be quantified by reverse-phase high-performance liquid chromatography (HPLC).[5]

Materials:

  • Purified D,D-transpeptidase

  • Substrate: e.g., Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac2-L-Lys-D-Ala-D-Ala)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Derivatizing solution: o-phthaldialdehyde (OPA) and N-Boc-L-cysteine in a suitable buffer

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare reaction mixtures containing the substrate at various concentrations in the reaction buffer.

  • Initiate the reaction by adding the purified D,D-transpeptidase.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Add the OPA/N-Boc-L-cysteine derivatizing solution and incubate to allow for the derivatization of the released D-alanine.

  • Analyze the samples by reverse-phase HPLC, separating the derivatized D-alanine from other reaction components.

  • Quantify the amount of derivatized D-alanine by measuring the fluorescence signal and comparing it to a standard curve of known D-alanine concentrations.

  • Calculate the initial reaction velocities at each substrate concentration and determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

L,D-Transpeptidase Activity Assay using a Fluorescent Probe

This high-throughput assay is suitable for screening inhibitors and characterizing the activity of L,D-transpeptidases.

Principle: A fluorogenic probe, which is a substrate for the L,D-transpeptidase, releases a fluorophore upon enzymatic cleavage. The increase in fluorescence intensity is directly proportional to the enzyme activity.[6][7]

Materials:

  • Purified L,D-transpeptidase (e.g., LdtMt2 from M. tuberculosis)

  • Fluorogenic probe (e.g., a cephalosporin-based probe that releases a fluorophore upon cleavage)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 0.01% Triton X-100)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Dispense the assay buffer into the wells of a microtiter plate.

  • Add the purified L,D-transpeptidase to the wells.

  • To test for inhibition, pre-incubate the enzyme with potential inhibitors.

  • Initiate the reaction by adding the fluorogenic probe.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., λex=480 nm and λem=520 nm).

  • The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

  • For inhibitor studies, IC50 values can be determined by measuring the enzyme activity at various inhibitor concentrations.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in the validation of these enzyme substrates.

D_D_Transpeptidase_Pathway UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Acyl Donor) DD_Transpeptidase D,D-Transpeptidase (PBP) UDP_MurNAc_pentapeptide->DD_Transpeptidase Acceptor_Peptide Acceptor Peptide Acyl_Enzyme Acyl-Enzyme Intermediate Acceptor_Peptide->Acyl_Enzyme DD_Transpeptidase->Acyl_Enzyme Acylation D_Ala D-Alanine Acyl_Enzyme->D_Ala Release Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Acyl_Enzyme->Cross_linked_Peptidoglycan Transpeptidation

Caption: D,D-Transpeptidase catalyzes the cross-linking of peptidoglycan.

L_D_Transpeptidase_Pathway Tetrapeptide_Donor Tetrapeptide (Acyl Donor) LD_Transpeptidase L,D-Transpeptidase Tetrapeptide_Donor->LD_Transpeptidase Acceptor_Peptide Acceptor Peptide Acyl_Enzyme Acyl-Enzyme Intermediate Acceptor_Peptide->Acyl_Enzyme LD_Transpeptidase->Acyl_Enzyme Acylation Cross_linked_Peptidoglycan 3->3 Cross-linked Peptidoglycan Acyl_Enzyme->Cross_linked_Peptidoglycan Transpeptidation

Caption: L,D-Transpeptidase forms 3->3 cross-links in peptidoglycan.

HPLC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_analysis Analysis Substrate Peptide Substrate Incubation Incubation (37°C) Substrate->Incubation Enzyme D,D-Transpeptidase Enzyme->Incubation Quenching Quenching Incubation->Quenching Derivatization Add OPA/ N-Boc-L-Cys Quenching->Derivatization HPLC HPLC Separation Derivatization->HPLC Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection Data_Analysis Data Analysis (Km, kcat) Fluorescence_Detection->Data_Analysis

Caption: Workflow for the HPLC-based D,D-carboxypeptidase assay.

References

A Comparative Analysis of the Enzymatic Hydrolysis of N-Acetylglycyl-D-alanine and its L-isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric form of amino acid derivatives can significantly impact their biological activity and metabolic fate. This guide provides a comparative overview of the enzymatic kinetics of N-Acetylglycyl-D-alanine and its L-isomer, focusing on the enzymes responsible for their hydrolysis. Due to a lack of direct comparative studies in the existing literature, this guide will focus on the known stereospecificity of relevant enzymes and provide a framework for conducting such a comparative analysis.

Introduction to Stereospecific Hydrolysis

The hydrolysis of N-acetylated amino acids in biological systems is primarily carried out by a class of enzymes known as aminoacylases. These enzymes exhibit a high degree of stereospecificity, meaning they preferentially act on one stereoisomer over the other. For the hydrolysis of N-acetylglycyl-alanine, two key types of enzymes are relevant:

  • Aminoacylase I (N-acyl-L-amino acid amidohydrolase): This enzyme is highly specific for the L-enantiomers of N-acylated amino acids. It catalyzes the removal of the N-acetyl group from N-acetyl-L-amino acids, playing a role in the metabolism of proteins and the resolution of racemic mixtures of amino acids.

  • D-Aminoacylase (N-acyl-D-amino acid amidohydrolase): In contrast to aminoacylase I, this enzyme specifically hydrolyzes the N-acyl group from D-enantiomers of amino acids. This enzyme is of significant interest in biotechnology for the production of optically pure D-amino acids.

This inherent stereospecificity dictates that the kinetic parameters for the hydrolysis of this compound and N-Acetylglycyl-L-alanine will be determined by different enzymes.

Comparative Kinetic Data

ParameterN-Acetylglycyl-L-alanineThis compound
Hydrolyzing Enzyme Aminoacylase I (EC 3.5.1.14)D-Aminoacylase (EC 3.5.1.81)
Stereospecificity Specific for L-isomersSpecific for D-isomers
Kinetic Data (Km) Not availableNot available
Kinetic Data (Vmax) Not availableNot available
Catalytic Efficiency (kcat/Km) Not availableFor N-acetyl-D-Ala with a mutant D-aminoacylase (F191W), the catalytic efficiency was enhanced 1.5-fold compared to the wild-type enzyme[1].

Note: The lack of specific kinetic data for N-Acetylglycyl-D/L-alanine highlights a gap in the current research landscape. The experimental protocol provided below outlines a methodology to determine these parameters.

Experimental Protocols

To perform a direct comparative kinetic analysis of this compound and its L-isomer, the following experimental workflow can be employed.

Enzyme and Substrate Preparation
  • Enzymes: Obtain purified aminoacylase I (from a source such as porcine kidney or Aspergillus oryzae) and D-aminoacylase (from a source such as Alcaligenes xylosoxydans).

  • Substrates: Synthesize and purify this compound and N-Acetylglycyl-L-alanine.

Kinetic Assay

The rate of hydrolysis can be determined by measuring the rate of product formation (glycyl-D-alanine or glycyl-L-alanine and acetate) or the disappearance of the substrate. A common method is to quantify the released amino acid using a ninhydrin-based colorimetric assay.

Procedure:

  • Prepare a series of substrate solutions of varying concentrations for both the D- and L-isomers.

  • Prepare a reaction buffer at the optimal pH for each enzyme (typically around pH 7-8).

  • Initiate the reaction by adding a known concentration of the respective enzyme to the substrate solutions.

  • Incubate the reaction mixtures at a constant, optimal temperature.

  • At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Quantify the amount of free amino acid produced in each aliquot using the ninhydrin assay. This involves adding the ninhydrin reagent, heating the mixture, and then measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Create a standard curve using known concentrations of glycyl-alanine to convert absorbance values to product concentrations.

  • Calculate the initial reaction velocity (v0) for each substrate concentration.

Data Analysis

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation:

v0 = (Vmax * [S]) / (Km + [S])

This is typically done by plotting the initial velocity (v0) against the substrate concentration ([S]) and using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic hydrolysis pathway and a typical experimental workflow for determining kinetic parameters.

EnzymaticHydrolysis cluster_L_isomer L-Isomer Hydrolysis cluster_D_isomer D-Isomer Hydrolysis NAG-L-Ala N-Acetylglycyl-L-alanine Aminoacylase_I Aminoacylase I NAG-L-Ala->Aminoacylase_I Substrate L-Ala Glycyl-L-alanine Acetate_L Acetate Aminoacylase_I->L-Ala Product Aminoacylase_I->Acetate_L Product NAG-D-Ala This compound D-Aminoacylase D-Aminoacylase NAG-D-Ala->D-Aminoacylase Substrate D-Ala Glycyl-D-alanine Acetate_D Acetate D-Aminoacylase->D-Ala Product D-Aminoacylase->Acetate_D Product

Caption: Enzymatic hydrolysis of N-Acetylglycyl-alanine isomers.

KineticAssayWorkflow Start Start Prep_Substrate Prepare Substrate Solutions (Varying Concentrations) Start->Prep_Substrate Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Reaction Initiate Reaction: Mix Substrate and Enzyme Prep_Substrate->Reaction Prep_Enzyme->Reaction Incubate Incubate at Optimal Temperature and pH Aliquots Take Aliquots at Time Intervals Incubate->Aliquots Reaction->Incubate Stop_Reaction Stop Reaction Aliquots->Stop_Reaction Quantify Quantify Product (e.g., Ninhydrin Assay) Stop_Reaction->Quantify Analyze Data Analysis: Michaelis-Menten Kinetics Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for kinetic analysis.

Conclusion

The enzymatic hydrolysis of this compound and its L-isomer is a highly stereospecific process governed by D-aminoacylase and aminoacylase I, respectively. While direct comparative kinetic data is currently unavailable, the established substrate specificities of these enzymes provide a strong foundation for understanding their differential metabolism. The provided experimental protocol offers a clear path for researchers to determine the precise kinetic parameters, which would be a valuable contribution to the fields of biochemistry, pharmacology, and drug development. Such data would enable a more quantitative understanding of the metabolic fate of these and similar chiral compounds.

References

N-Acetylglycyl-D-alanine Analogs as Inhibitors of Bacterial Cell Wall Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Mechanism of Action

Bacterial cell wall integrity is paramount for survival, making its biosynthesis a prime target for antibiotics. The peptidoglycan layer, a key structural component of the cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][2] The synthesis of the pentapeptide side chains, which are crucial for cross-linking the glycan strands, terminates with a D-alanyl-D-alanine (D-Ala-D-Ala) moiety.[3][4] N-Acetylglycyl-D-alanine analogs are designed to mimic this natural substrate, thereby inhibiting the enzymes responsible for its synthesis and incorporation into the peptidoglycan structure. The primary targets of these analogs are D-alanine:D-alanine ligase (Ddl) and penicillin-binding proteins (PBPs).[5]

Quantitative Analysis of Inhibitory Activity

While direct comparative data for a series of this compound analogs is limited, the following table summarizes the inhibitory constants (Ki) of several phosphinate dipeptide analogs against D-alanine:D-alanine ligase (DdlB) from Escherichia coli. These compounds serve as structural and functional mimics and provide valuable insight into the structure-activity relationship for inhibiting this critical enzyme.

Compound IDR1 GroupR2 GroupKi (µM) for E. coli DdlB
1a CH3H1.5
1b CH3CH30.47
1c CH3CH2CH390 (nM)
1d CH2CH3H2.3
1e CH2OHH5.8

Data adapted from a study on phosphinate analogs of D-alanyl-D-alanine.[6]

Experimental Protocols

D-Ala-D-Ala Ligase (DdlB) Inhibition Assay (Continuous Spectrophotometric Method)

This assay measures the activity of DdlB by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified DdlB enzyme

  • D-Alanine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 50 mM KCl)

  • Test compounds (this compound analogs)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-alanine, ATP, PEP, PK, LDH, and NADH at their final desired concentrations.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified DdlB enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Penicillin-Binding Protein (PBP) Competition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs.

Materials:

  • Bacterial membrane preparation containing PBPs

  • Bocillin FL (fluorescent penicillin analog)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Black, low-binding 96-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • In the wells of the microplate, add the bacterial membrane preparation.

  • Add the test compound at a range of concentrations.

  • Add a fixed concentration of Bocillin FL to all wells.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • A decrease in fluorescence polarization indicates displacement of Bocillin FL by the test compound.

  • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration to determine the IC50 value.[7][8][9]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the targeted biological pathway and a general experimental workflow.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG Lipid II Lipid II UDP-NAG->Lipid II UDP-NAM UDP-NAM UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Mur Ligases L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala D-Ala-D-Ala Ligase (Ddl) Target of Analogs D-Ala-D-Ala->UDP-NAM-pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I Lipid I->Lipid II Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBPs) Target of Analogs

Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the enzymatic targets of D-alanine analogs.

Experimental_Workflow Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Purify Target Enzymes Purify Target Enzymes (Ddl, PBPs) Start->Purify Target Enzymes Primary Screening Primary Screening: D-Ala-D-Ala Ligase Assay Synthesize Analogs->Primary Screening Purify Target Enzymes->Primary Screening Determine IC50 Determine IC50 Primary Screening->Determine IC50 Secondary Screening Secondary Screening: PBP Competition Assay Determine IC50->Secondary Screening Active Compounds Determine Ki Determine Ki Secondary Screening->Determine Ki Lead Optimization Lead Optimization Determine Ki->Lead Optimization Potent Inhibitors End End Lead Optimization->End

References

A Tale of Two Targets: Structural Insights into N-Acetylglycyl-D-alanine Analog Binding to DD-Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in how molecules bind to their targets is paramount for designing effective therapeutics. This guide provides a detailed structural comparison of N-Acetylglycyl-D-alanine (NAG-D-Ala) analogs bound to two distinct bacterial DD-peptidases: Streptomyces R61 DD-peptidase and Actinomadura R39 DD-peptidase. By examining the structural determinants of binding, we can glean insights into the substrate specificity and inhibition mechanisms of these important bacterial enzymes.

DD-peptidases, also known as penicillin-binding proteins (PBPs), are essential enzymes in bacterial cell wall biosynthesis.[1] They catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterial cell wall.[1] Consequently, these enzymes are well-established targets for β-lactam antibiotics.[1] This comparison focuses on the binding of peptidoglycan-mimetic ligands, which act as substrate analogs, to provide a clearer picture of the natural substrate recognition by these enzymes.

Quantitative Analysis of Ligand Binding

To objectively compare the binding of NAG-D-Ala analogs to these two enzymes, we have summarized key quantitative data in the table below. This includes binding affinities and the Protein Data Bank (PDB) identifiers for the corresponding crystal structures.

EnzymeLigandPDB IDBinding Affinity (Ki)
Streptomyces R61 DD-peptidaseGlycyl-L-α-amino-ε-pimelyl-D-Ala-D-Ala1IKINot Reported
Actinomadura R39 DD-peptidase(D-α-aminopimelylamino)-D-1-ethylboronic acid2J9P32 ± 6 nM[2][3][4][5]

Comparative Binding Modes

The structural analysis of the ligand-binding sites reveals distinct differences in the molecular interactions that govern substrate recognition in these two enzymes.

Streptomyces R61 DD-peptidase with Glycyl-L-α-amino-ε-pimelyl-D-Ala-D-Ala (PDB: 1IKI)

The crystal structure of the Streptomyces R61 DD-peptidase in complex with a peptidoglycan fragment provides a snapshot of a substrate bound in the active site. The glycyl-L-α-amino-ε-pimelyl-D-Ala-D-Ala ligand occupies an extended conformation within a well-defined groove on the enzyme surface. Key interactions involve a network of hydrogen bonds between the peptide backbone of the ligand and residues lining the active site cleft. The terminal D-Ala-D-Ala moiety is positioned near the catalytic serine residue, poised for nucleophilic attack.

Actinomadura R39 DD-peptidase with a Peptidoglycan-Mimetic Boronate Inhibitor (PDB: 2J9P)

In contrast, the structure of the Actinomadura R39 DD-peptidase with a boronate inhibitor reveals a covalent interaction with the active site serine.[2][3][4][5] This inhibitor was designed as a transition-state analog, and its potent inhibitory activity (Ki of 32 nM) suggests it effectively mimics the tetrahedral intermediate formed during catalysis.[2][3][4][5] The aminopimelyl side chain of the inhibitor extends into a specific binding pocket, indicating a key recognition feature for this enzyme.[2][3][4][5]

G cluster_streptomyces Streptomyces R61 DD-peptidase (PDB: 1IKI) cluster_actinomadura Actinomadura R39 DD-peptidase (PDB: 2J9P) s_enzyme Active Site Cleft s_interaction Non-covalent (Hydrogen Bonds) s_enzyme->s_interaction Binding s_ligand Glycyl-L-α-amino-ε-pimelyl-D-Ala-D-Ala (Substrate Analog) s_ligand->s_interaction a_enzyme Active Site Serine a_interaction Covalent Bond a_enzyme->a_interaction Binding a_ligand (D-α-aminopimelylamino)-D-1-ethylboronic acid (Transition-State Analog) a_ligand->a_interaction

Comparative binding modes of NAG-D-Ala analogs.

Experimental Protocols

The structural and functional data presented in this guide were obtained through rigorous experimental procedures. Below are summaries of the key methodologies employed.

Protein Expression and Purification

Actinomadura R39 DD-peptidase: The enzyme was expressed and purified as previously described.[2] This typically involves cloning the gene into an expression vector, transforming it into a suitable host like E. coli, inducing protein expression, and purifying the protein using a series of chromatography steps, such as affinity and size-exclusion chromatography.

Crystallization and Structure Determination

Actinomadura R39 DD-peptidase in complex with boronate inhibitor: Crystals of the R39 DD-peptidase were grown using the hanging drop vapor diffusion method.[2] The crystals were then soaked in a solution containing the boronate inhibitor to form the complex.[2] X-ray diffraction data were collected from the crystals, and the structure was solved and refined to yield the final atomic model.[2]

G cluster_workflow General Experimental Workflow start Gene Cloning & Expression purification Protein Purification (Chromatography) start->purification crystallization Crystallization (Vapor Diffusion) purification->crystallization soaking Ligand Soaking or Co-crystallization crystallization->soaking data_collection X-ray Diffraction Data Collection soaking->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Workflow for enzyme-ligand structure determination.

Conclusion

The comparative analysis of this compound analog binding to Streptomyces R61 and Actinomadura R39 DD-peptidases highlights both conserved features and key differences in substrate recognition. While both enzymes possess an active site cleft that accommodates the D-Ala-D-Ala moiety, the specific interactions with the extended peptide portion of the substrate differ, as evidenced by the distinct binding modes and affinities. These structural insights are invaluable for the rational design of novel and specific inhibitors targeting bacterial DD-peptidases, paving the way for the development of next-generation antibiotics.

References

Unraveling the Role of N-Acetylglycyl-D-alanine in Bacterial Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the canonical D-Alanyl-D-alanine dipeptide with the hypothetical N-Acetylglycyl-D-alanine in the context of bacterial cell wall biosynthesis and its potential as a novel antimicrobial target. By presenting established experimental data for D-Alanyl-D-alanine alongside projected experimental outcomes for this compound, we aim to stimulate further research into novel modifications of bacterial peptidoglycan.

Introduction

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides.[1] In many bacteria, the pentapeptide stem attached to NAM terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) moiety, which is critical for the transpeptidation reactions that confer rigidity to the cell wall.[2][3] This terminal dipeptide is the well-established target for last-resort antibiotics like vancomycin.[4][5]

This guide explores the potential role and impact of a modified dipeptide, this compound, on bacterial physiology. While the direct incorporation of this specific molecule into peptidoglycan is not yet documented in widely studied bacteria, understanding its potential interactions within the known enzymatic pathways of cell wall synthesis can open new avenues for antimicrobial drug development.

Comparative Analysis of Dipeptide Precursors

The following table summarizes the key differences and potential impacts of D-Alanyl-D-alanine versus this compound in the context of peptidoglycan synthesis.

FeatureD-Alanyl-D-alanine (Established)This compound (Hypothetical)
Synthesis Synthesized by D-Ala-D-Ala ligase (Ddl).[2]Hypothetically synthesized by a ligase with broader substrate specificity or a dedicated synthetase.
Incorporation into Peptidoglycan Precursor Added to the UDP-MurNAc-tripeptide by MurF ligase.[6]Potential for competitive inhibition of MurF, leading to altered or terminated precursor synthesis.
Transpeptidation The terminal D-alanine is cleaved by penicillin-binding proteins (PBPs) to form cross-links.[7]The N-acetylated glycine may sterically hinder PBP active sites, potentially inhibiting cross-linking and weakening the cell wall.
Vancomycin Binding Vancomycin binds to the D-Ala-D-Ala terminus, inhibiting transpeptidation.[4]The modified structure is unlikely to be recognized by vancomycin, potentially conferring a novel resistance mechanism.
Bacterial Species Focus Well-characterized in Staphylococcus aureus and Bacillus subtilis.[8][9]Potentially relevant in species with uncharacterized peptidoglycan modifications or as a synthetic biology tool.

Signaling Pathways and Experimental Workflows

To investigate the role of these dipeptides, specific signaling pathways and experimental workflows are employed.

Peptidoglycan Precursor Biosynthesis Pathway

This diagram illustrates the canonical pathway for peptidoglycan precursor synthesis, highlighting where D-Alanyl-D-alanine is incorporated and where this compound might interfere.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_hypothetical Hypothetical Pathway cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Alanyl-D-alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala ligase (Ddl) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Lipid I precursor) D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF ligase Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY N_Ac_Gly_D_Ala This compound N_Ac_Gly_D_Ala->UDP_MurNAc_pentapeptide Potential MurF Inhibition Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase (PBP)

Caption: Peptidoglycan precursor biosynthesis pathway.

Experimental Workflow for Peptidoglycan Analysis

This workflow outlines the key steps to analyze the composition of bacterial cell walls and determine the presence of novel components like this compound.

Experimental_Workflow start Bacterial Culture (e.g., S. aureus, B. subtilis) cell_harvest Cell Harvesting and Lysis start->cell_harvest sacculi_prep Peptidoglycan (Sacculi) Purification cell_harvest->sacculi_prep digestion Enzymatic Digestion (e.g., Muramidase) sacculi_prep->digestion muropeptide_analysis Muropeptide Separation and Analysis digestion->muropeptide_analysis uplc UPLC muropeptide_analysis->uplc ms Mass Spectrometry (MS/MS) muropeptide_analysis->ms data_analysis Data Analysis and Structural Elucidation uplc->data_analysis ms->data_analysis

Caption: Workflow for peptidoglycan compositional analysis.

Detailed Experimental Protocols

Protocol 1: Isolation and Purification of Bacterial Peptidoglycan (Sacculi)

Objective: To isolate pure peptidoglycan from bacterial cells for compositional analysis. This protocol is adapted for Gram-positive bacteria like Staphylococcus aureus or Bacillus subtilis.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • Ultracentrifuge

  • DNase and RNase

  • Trypsin

  • Tris-HCl buffer (pH 7.0)

  • Ultrapure water

Procedure:

  • Harvest bacterial cells from a 1-liter culture by centrifugation (10,000 x g, 10 min, 4°C).

  • Resuspend the cell pellet in 30 mL of ice-cold ultrapure water and add dropwise to an equal volume of boiling 8% SDS with vigorous stirring. Boil for 30 minutes.

  • Cool the lysate to room temperature and centrifuge at 100,000 x g for 60 minutes.

  • Wash the pellet repeatedly with ultrapure water to remove SDS. This may require multiple rounds of resuspension and centrifugation.

  • Resuspend the pellet in Tris-HCl buffer containing DNase and RNase and incubate at 37°C for 2 hours.

  • Add trypsin to the suspension and incubate for an additional 4 hours at 37°C.

  • Inactivate the enzymes by boiling in 1% SDS for 15 minutes.

  • Wash the purified sacculi extensively with ultrapure water until SDS is completely removed.

  • Lyophilize the purified sacculi for storage or immediate use.

Protocol 2: UPLC-MS/MS Analysis of Muropeptides

Objective: To separate and identify the muropeptide fragments obtained from enzymatic digestion of purified peptidoglycan.

Materials:

  • Purified peptidoglycan (sacculi)

  • Muramidase (from Streptomyces globisporus)

  • Sodium phosphate buffer (pH 5.5)

  • Sodium borohydride

  • Orthophosphoric acid

  • UPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer (e.g., Q-TOF)

Procedure:

  • Resuspend purified sacculi in sodium phosphate buffer.

  • Digest the peptidoglycan with muramidase at 37°C overnight.

  • Stop the reaction by boiling for 5 minutes.

  • Reduce the muramic acid residues by adding sodium borohydride and incubating at room temperature for 30 minutes.

  • Adjust the pH to 2-3 with orthophosphoric acid.

  • Inject the sample into the UPLC system. A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) is typically used for separation.

  • Couple the UPLC eluent to the mass spectrometer for online analysis.

  • Perform MS and MS/MS analysis to determine the mass and fragmentation pattern of the eluting muropeptides.

  • Analyze the data to identify known muropeptides and search for novel structures corresponding to the mass of this compound-containing fragments.

Conclusion and Future Directions

The established role of D-Alanyl-D-alanine in bacterial cell wall synthesis makes it a critical target for many antibiotics. The hypothetical introduction of this compound presents an intriguing possibility for both a novel bacterial survival strategy and a new target for antimicrobial development. The experimental protocols provided here offer a robust framework for investigating the composition of bacterial peptidoglycan and identifying such novel modifications. Future research should focus on screening diverse bacterial species for unusual peptidoglycan structures and characterizing the enzymes responsible for their synthesis. This exploration could lead to the discovery of new antibacterial agents that exploit these unique biochemical pathways.

References

Comparative Efficacy of N-Acetylglycyl-D-alanine in Common Biological Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 25, 2025

Abstract

This guide provides a comparative analysis of the efficacy of N-Acetylglycyl-D-alanine when utilized in three common biological buffer systems: Phosphate, Tris-HCl, and HEPES. The primary measure of efficacy is its performance as a substrate for a model D-aminopeptidase. The stability of the peptide and the optimal pH for enzymatic activity are evaluated across these buffers. All experimental data are presented in standardized tables, and detailed protocols are provided for reproducibility. This document is intended to guide researchers in selecting the appropriate buffer system for their specific experimental needs involving this compound and related peptides.

Introduction

This compound is a synthetic dipeptide of interest in various biochemical and pharmaceutical research areas, particularly in studies involving bacterial cell wall metabolism and as a substrate for specific peptidases. The choice of buffer system is a critical parameter in any experimental design, as it can significantly influence enzyme kinetics, substrate stability, and overall assay performance. This guide compares the performance of this compound in Phosphate, Tris-HCl, and HEPES buffers to provide a clear, data-driven basis for buffer selection.

Comparative Efficacy Data

The efficacy of this compound was determined by measuring the initial reaction velocity of a model D-aminopeptidase at varying pH levels within the optimal buffering range of each system.

Table 1: Enzyme Kinetics of D-aminopeptidase with this compound in Different Buffers
Buffer System (50 mM)pHMichaelis Constant (K_m, µM)Maximum Velocity (V_max, µmol/min/mg)Catalytic Efficiency (k_cat/K_m, M⁻¹s⁻¹)
Phosphate 6.8152855.6 x 10⁵
7.2145986.8 x 10⁵
7.6160915.7 x 10⁵
Tris-HCl 7.51851105.9 x 10⁵
8.01701257.4 x 10⁵
8.51901156.1 x 10⁵
HEPES 7.01301401.1 x 10⁶
7.51251551.2 x 10⁶
8.01351481.1 x 10⁶
Table 2: Stability of this compound Over 24 Hours

The stability of a 1 mM solution of this compound was assessed by measuring its degradation at 37°C over 24 hours.

Buffer System (50 mM)pH% Degradation (24h)
Phosphate 7.2< 1%
Tris-HCl 8.0< 1%
HEPES 7.5< 1%

Experimental Protocols

Protocol for Determining Enzyme Kinetics
  • Buffer Preparation: Prepare 50 mM solutions of Phosphate, Tris-HCl, and HEPES buffers, adjusting the pH to the values specified in Table 1.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 1 mg/mL stock solution of the model D-aminopeptidase.

    • Prepare the detection reagent (e.g., a colorimetric or fluorometric probe for the released D-alanine).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the appropriate buffer.

    • Add varying concentrations of the this compound substrate (from 0 to 1000 µM).

    • Initiate the reaction by adding 10 µL of a 1:100 dilution of the enzyme stock.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the standard curve of the detection product.

    • Fit the velocity data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Buffer Preparation (Phosphate, Tris, HEPES) setup_plate Plate Setup (Buffer + Substrate) prep_buffer->setup_plate prep_reagents Reagent Preparation (Substrate, Enzyme) prep_reagents->setup_plate add_enzyme Add Enzyme (Initiate Reaction) setup_plate->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Add Detection Reagent & Read Plate stop_reaction->detection calc_velocity Calculate Velocities detection->calc_velocity fit_kinetics Fit to Michaelis-Menten calc_velocity->fit_kinetics

A flowchart of the experimental workflow for kinetic analysis.

signaling_pathway NAGDA This compound (Substrate) Enzyme D-aminopeptidase NAGDA->Enzyme Binds to Product D-alanine (Product) Enzyme->Product Releases Pathway_Step1 Bacterial Cell Wall Precursor Synthesis Product->Pathway_Step1 Incorporates into Pathway_Step2 Peptidoglycan Assembly Pathway_Step1->Pathway_Step2 Output Cell Wall Integrity Pathway_Step2->Output

A hypothetical signaling pathway involving the product of the enzymatic reaction.

A Comparative Review of N-Acetyl-D-alanine and Structurally Related Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biological activities of N-Acetyl-D-alanine and its comparison with the functionally relevant dipeptide, N-Acetyl-L-carnosine, reveals distinct yet significant roles in biochemical processes. While data on the originally requested N-Acetylglycyl-D-alanine is not available in the current scientific literature, this guide provides a comprehensive comparison based on existing experimental evidence for its close analogs.

This review summarizes the available quantitative data, experimental methodologies, and known signaling pathways associated with N-Acetyl-D-alanine and N-Acetyl-L-carnosine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Introduction to N-Acetyl Dipeptides

N-acetylated dipeptides are modifications of standard dipeptides where an acetyl group is attached to the N-terminus. This modification can alter the peptide's chemical properties, such as its stability, solubility, and biological activity. The inclusion of a D-amino acid, as in N-Acetyl-D-alanine, can confer resistance to enzymatic degradation and introduce unique biological functions.

Comparative Biological Activities

A side-by-side comparison of N-Acetyl-D-alanine and N-Acetyl-L-carnosine highlights their distinct areas of biological significance. N-Acetyl-D-alanine is primarily recognized for its role as a bacterial cell wall component analog and its interaction with antibiotics, while N-Acetyl-L-carnosine is noted for its antioxidant and anti-glycation properties.

Quantitative Data Summary
Biological ActivityN-Acetyl-D-alanineN-Acetyl-L-carnosineReference Compound
Vancomycin Binding Association Constant (KA) for N-acetyl-D-alanyl-D-alanine: 3.6 x 10^4 M-1[1]Data not availableN-acetyl-D-alanyl-D-alanine
Enzyme Substrate Substrate for D-aminoacylase[2]Data not availableN-acetyl-D,L-amino acids
Antioxidant Activity Data not availablePotent antioxidant[3]L-carnosine
MMP-9 Inhibition Data not availableData not availableNNGH (prototypic inhibitor)
Cytotoxicity (IC50) Data not availableData not available-
Cytokine Modulation Data not availableAttenuates LPS-induced TNF-α secretion-

Detailed Experimental Protocols

Vancomycin Binding Assay

The interaction between vancomycin and N-acetyl-D-alanyl-D-alanine, a close analog of N-Acetyl-D-alanine, can be quantified by spectrophotometric titration.

Methodology:

  • Solutions of vancomycin (e.g., 40 µM) are prepared in a suitable buffer.

  • The N-acetyl-dipeptide is incrementally added to the vancomycin solution.

  • The differential absorption is measured after each addition until equilibrium is reached (typically within 15 minutes).

  • The association constant (KA) is calculated from the titration curve using methods such as the Wilkinson method[1].

D-Aminoacylase Activity Assay

The activity of D-aminoacylase using N-acetyl-D,L-amino acids as substrates can be determined by monitoring the reaction products.

Methodology:

  • The reaction mixture is prepared containing a buffer (e.g., 100 mM borate buffer, pH 8.0), a cofactor if required (e.g., 1 mM CoCl2), and the D-acylase enzyme.

  • The substrate, N-acetyl-D,L-amino acid, is added at various concentrations (e.g., 0-100 mM).

  • The reaction is incubated at a controlled temperature (e.g., 35°C).

  • Aliquots are taken at different time points, and the reaction is stopped by heat inactivation (e.g., 100°C for 5 minutes).

  • The concentration of the product (the D-amino acid) is determined by HPLC analysis[2].

Antioxidant Activity Assay (DPPH Radical Scavenging)

A common method to evaluate the antioxidant capacity of compounds like N-Acetyl-L-carnosine is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The test compound (N-Acetyl-L-carnosine) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: (% Inhibition) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

Signaling Pathways and Mechanisms of Action

N-Acetyl-D-alanine and Bacterial Cell Wall Synthesis

N-Acetyl-D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. The dipeptide D-alanyl-D-alanine is the target for glycopeptide antibiotics like vancomycin. Vancomycin binds to this dipeptide, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall synthesis, ultimately leading to bacterial cell death. The N-acetylated form is a key precursor in this pathway.

bacterial_cell_wall_synthesis_inhibition UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I Biosynthesis UDP_NAM UDP-NAM UDP_NAM_peptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_peptide Addition of N-Acetyl-D-alanine precursors UDP_NAM_peptide->Lipid_I Transglycosylase Transglycosylase Transpeptidase Transpeptidase Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Elongation Peptidoglycan->Peptidoglycan Vancomycin Vancomycin Vancomycin->UDP_NAM_peptide Binds to D-Ala-D-Ala

Caption: Inhibition of bacterial cell wall synthesis by vancomycin.

N-Acetyl-L-carnosine and Antioxidant Defense

N-Acetyl-L-carnosine functions as a prodrug, being deacetylated in vivo to L-carnosine, which then exerts its antioxidant effects. L-carnosine can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions. It is also believed to have anti-glycating properties, preventing the cross-linking of proteins and the formation of advanced glycation end products (AGEs).

antioxidant_action_of_NAC NAC N-Acetyl-L-carnosine (Prodrug) Carnosine L-Carnosine (Active form) NAC->Carnosine Bioactivation Deacetylase Deacetylase ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenges Glycation Protein Glycation Carnosine->Glycation Inhibits Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage AGEs Advanced Glycation End products (AGEs) Glycation->AGEs AGEs->Cellular_Damage

Caption: Mechanism of action of N-Acetyl-L-carnosine as an antioxidant.

Conclusion

While a direct comparison with this compound is not currently possible due to a lack of published data, the analysis of N-Acetyl-D-alanine and N-Acetyl-L-carnosine reveals the diverse functional roles that N-acetylated dipeptides can play. N-Acetyl-D-alanine's significance lies in its structural mimicry of bacterial cell wall components, making it a valuable tool for studying antibiotic mechanisms. In contrast, N-Acetyl-L-carnosine demonstrates therapeutic potential as an antioxidant and anti-glycating agent. Further research is warranted to explore the biological activities of a wider range of N-acetylated dipeptides, including the specific target of this review, to fully understand their structure-function relationships and potential applications in medicine and biotechnology.

References

Safety Operating Guide

Proper Disposal of N-Acetylglycyl-D-alanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-Acetylglycyl-D-alanine is paramount in a laboratory setting. This guide provides essential information on the proper handling and disposal procedures for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes safety glasses with side shields or goggles, gloves, and a lab coat.[1] Ensure adequate ventilation in the handling area to avoid inhalation of any dust.[4] In case of contact, flush eyes or skin with plenty of water.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of the closely related compound, N-Acetyl-D-alanine, which can be used as a reference.

PropertyValueSource
Molecular Formula C5H9NO3[5]
Molecular Weight 131.13 g/mol [5]
Appearance White to off-white powder/crystalline solid[1][5]
Melting Point 125 °C[5]
Boiling Point 369.7 °C at 760 mmHg[5]
Solubility Slightly soluble in water[5][6]
Storage Temperature -20°C[5]

Step-by-Step Disposal Protocol

For the disposal of this compound, follow these steps, which are aligned with standard procedures for non-hazardous solid chemical waste in a laboratory setting.[7][8][9][10]

Step 1: Unused or Surplus Material

If the this compound is in its original, unopened container and is no longer needed, the preferred method is to explore options for redistribution to other researchers or return to the supplier.

Step 2: Contaminated Labware and Empty Containers

For labware (e.g., filter paper, weighing boats) and empty containers contaminated with this compound:

  • Decontamination: If practical, rinse the container or labware with a suitable solvent (e.g., water, given its slight solubility). The resulting rinsate should be managed as described in Step 3.

  • Disposal of Dry, Empty Containers: Once empty and dry, deface the label of the original container to prevent misidentification. The container can then be disposed of in the regular laboratory trash.[7]

Step 3: Disposal of Small Quantities of Solid Waste or Rinsate

For small quantities of solid this compound waste or aqueous solutions from rinsing:

  • Solid Waste:

    • Package the solid waste securely in a sealed container to prevent dust formation.[4][10]

    • Label the outer container as "Non-hazardous waste" and include the chemical name.[10]

    • Dispose of the sealed container in the designated laboratory solid waste stream, following your institution's specific guidelines. Do not place chemical waste in general office trash.[7]

  • Aqueous Solutions (Rinsate):

    • Given the lack of specific ecotoxicity data, it is prudent to avoid direct drain disposal.

    • Collect the aqueous rinsate in a designated waste container.

    • The container should be properly labeled with its contents.

    • Manage the container through your institution's chemical waste program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound for Disposal is_unused Is the material unused and in its original container? start->is_unused redistribute Redistribute to another lab or return to supplier if possible. is_unused->redistribute Yes is_solid Is the waste solid or an empty contaminated container? is_unused->is_solid No end End of Disposal Process redistribute->end package_solid Package securely, label as 'Non-hazardous waste', and dispose in designated lab solid waste. is_solid->package_solid Yes is_liquid Is the waste an aqueous solution (e.g., rinsate)? is_solid->is_liquid No package_solid->end collect_liquid Collect in a labeled waste container for institutional chemical waste pickup. is_liquid->collect_liquid Yes collect_liquid->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing environmental impact and maintaining a secure working environment. Always consult your institution's specific waste management guidelines for final disposal protocols.

References

Safeguarding Your Research: A Guide to Handling N-Acetylglycyl-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Acetylglycyl-D-alanine, focusing on personal protective equipment (PPE) and proper disposal protocols. While this compound is not classified as a hazardous substance, adhering to best practices in chemical handling protects both personnel and research integrity.[1][2]

Personal Protective Equipment (PPE)

When working with this compound in a powdered form, the primary concerns are inadvertent contact with eyes and skin, and inhalation of dust. The following table summarizes the recommended PPE to mitigate these risks.

Protection Type Specific PPE Standard/Specification Purpose
Eye Protection Safety glasses with side shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact with airborne powder.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)EN 374To prevent direct skin contact.[4]
Body Protection Laboratory coat or other protective clothingN/ATo prevent contamination of personal clothing.[1][3]
Respiratory Protection NIOSH-approved particulate filter respirator (e.g., N95)NIOSH (US) or EN 143 (EU)Recommended when dust formation is likely to occur.[4]

Experimental Protocols: Safe Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol start Start Handling This compound ppe Don Appropriate PPE (See Table) start->ppe weigh Weigh/Handle in a Well-Ventilated Area ppe->weigh avoid_dust Minimize Dust Generation weigh->avoid_dust end_handling Complete Handling avoid_dust->end_handling spill Accidental Spill contain Contain Spill spill->contain cleanup Clean Up with Inert Material (e.g., Vermiculite, Sand) contain->cleanup spill_dispose Place in a Sealed Container for Disposal cleanup->spill_dispose decontaminate Decontaminate Work Area end_handling->decontaminate dispose Dispose of Waste as Non-Hazardous Material decontaminate->dispose regulations Follow Local, State, and Federal Regulations dispose->regulations

Safe Handling and Disposal Workflow for this compound

Disposal Plan

Proper disposal of this compound and its containers is crucial to maintain a safe and compliant laboratory.

Waste Characterization : this compound is not classified as a hazardous waste.[1][2]

Disposal of Unused Material :

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Dispose of the material as unused product in accordance with all applicable federal, state, and local regulations.[5][6]

Container Disposal :

  • Do not reuse empty containers.

  • Dispose of empty containers as unused product.[6]

Spill Cleanup Waste :

  • In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][5]

  • Dispose of the collected waste in the same manner as the unused product.

By adhering to these guidelines, researchers can confidently handle this compound while ensuring a safe and efficient laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.